Benzothiazoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81218. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NS/c1-2-4-7-6(3-1)8-5-9-7/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHLSTOWRAOMSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196142 | |
| Record name | Benzothiazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4433-52-7 | |
| Record name | Benzothiazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4433-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzothiazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzothiazoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzothiazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzothiazoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7B4556D2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis of Benzothiazolines: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the synthesis of benzothiazolines from 2-aminothiophenol (B119425) and aldehydes, detailing reaction mechanisms, diverse catalytic methodologies, and comprehensive experimental protocols.
The condensation of 2-aminothiophenol with aldehydes is a fundamental and widely utilized method for the synthesis of the benzothiazole (B30560) scaffold, a privileged heterocyclic motif in medicinal chemistry and materials science. This reaction proceeds through a benzothiazoline intermediate, which can be isolated or subsequently oxidized to the corresponding benzothiazole. This technical guide provides a detailed overview of this important transformation, focusing on the core reaction, catalytic variations, and practical experimental procedures.
Core Reaction Mechanism
The synthesis of benzothiazolines from 2-aminothiophenol and aldehydes is a cyclocondensation reaction. The reaction is initiated by the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde. This is followed by an intramolecular cyclization involving the thiol group, leading to the formation of the this compound ring system. The reaction can be performed under various conditions, and the intermediate this compound can often be oxidized in situ to the more stable benzothiazole.[1]
Figure 1: Reaction mechanism for this compound synthesis.
Catalytic Approaches and Quantitative Data
A variety of catalysts have been developed to promote the synthesis of benzothiazolines and their subsequent oxidation to benzothiazoles, often with the goal of improving yields, reducing reaction times, and employing more environmentally benign conditions. These include metal-based catalysts, acid catalysts, and biocatalysts. The choice of catalyst and reaction conditions can significantly impact the outcome of the synthesis.
| Catalyst/Conditions | Aldehyde Substrate | Solvent | Time | Yield (%) | Reference |
| H₂O₂/HCl | Aromatic aldehydes | Ethanol | 45-60 min | 85-94% | [2][3] |
| FeCl₃/Montmorillonite K-10 (Ultrasound) | Aromatic aldehydes | Not specified | 0.7-5 h | 33-95% | [2] |
| ZnO Nanoparticles | Various aldehydes | Solvent-free | 2-8 min | Excellent | [2] |
| Cu(II)-containing nano-silica triazine dendrimer | Aryl aldehydes | Not specified | 15-90 min | 87-98% | [2] |
| TiO₂ NPs/H₂O₂ (Daylight) | Aromatic aldehydes | Not specified | 5-27 min | 90-97% | [2] |
| Cu(II)-diAmSar/SBA-15 | Aromatic aldehydes | Water | Not specified | 85-92% | [2] |
| Ag₂O (Microwave) | Aromatic aldehydes | Not specified | 4-8 min | 92-98% | [2] |
| SnP₂O₇ | Aromatic aldehydes | Not specified | 8-35 min | 87-95% | [3][4] |
| L-proline (Microwave) | Aromatic aldehydes | Solvent-free | Not specified | Moderate to good | [5] |
| Visible light/Air | Aromatic, heteroaromatic, aliphatic aldehydes | Not specified | 6 h | Not specified | [3] |
| Trypsin/Visible light | Aromatic, aliphatic aldehydes | Not specified | ~10 min | 64-99% | [6] |
| Sulfated tungstate (B81510) (Ultrasound) | Aromatic, aliphatic, heteroaromatic aldehydes | Solvent-free | Not specified | 90-98% | [6] |
| CoFe₂O₄@SiO₂@PAF-IL | Aromatic aldehydes | Solvent-free | 10 min | 83-91% | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature, providing a practical guide for laboratory synthesis.
General Experimental Workflow
The general workflow for the synthesis of benzothiazolines involves the reaction of 2-aminothiophenol with an aldehyde, followed by workup and purification of the product.
Figure 2: General experimental workflow.
Protocol 1: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl[7]
This protocol describes a straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes.
Materials:
-
2-Aminothiophenol (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Ethanol
-
Hydrogen peroxide (H₂O₂) (6 mmol)
-
Hydrochloric acid (HCl) (3 mmol)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol.
-
To this solution, add H₂O₂ (6 mmol) and HCl (3 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for the time specified in the data table (typically 45-60 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) and filter.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired 2-arylbenzothiazole.
Protocol 2: Catalyst-Free Synthesis in DMSO[8]
This method offers a simple, catalyst-free approach to synthesizing 2-arylbenzothiazoles.
Materials:
-
2-Aminothiophenol
-
Aryl aldehyde
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Saturated aqueous NaCl solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-aminothiophenol and the aryl aldehyde in DMSO.
-
Heat the reaction mixture as required and monitor by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Conclusion
The synthesis of benzothiazolines from 2-aminothiophenol and aldehydes is a versatile and powerful reaction in organic synthesis. The development of various catalytic systems has enabled this transformation to be carried out under increasingly mild and efficient conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, quantitative data on various synthetic methodologies, and detailed experimental protocols to facilitate the practical application of this important chemical reaction. The continued exploration of novel catalysts and reaction conditions will undoubtedly lead to even more efficient and sustainable methods for accessing this important class of heterocyclic compounds.
References
- 1. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 5. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 6. mdpi.com [mdpi.com]
The Formation of Benzothiazolines Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism, kinetics, and experimental protocols for the formation of benzothiazolines under acidic conditions. Benzothiazolines are pivotal intermediates in the synthesis of a wide array of biologically active benzothiazole (B30560) derivatives, which are of significant interest in medicinal chemistry and materials science. This document outlines the acid-catalyzed reaction pathway, presents quantitative data from various synthetic approaches, and provides detailed experimental and visualization tools to aid in research and development.
Core Mechanism of Acid-Catalyzed Benzothiazoline Formation
The formation of a this compound ring system from 2-aminothiophenol (B119425) and a carbonyl compound (aldehyde or ketone) under acidic conditions is a two-step process. This reaction involves an initial condensation to form a Schiff base (or imine) intermediate, followed by an intramolecular cyclization. The acid catalyst plays a crucial role in activating the carbonyl substrate and facilitating the key reaction steps.
The generally accepted mechanism proceeds as follows:
-
Activation of the Carbonyl Group: The acid catalyst (a Brønsted or Lewis acid) protonates the carbonyl oxygen of the aldehyde or ketone. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack and Hemiaminal Formation: The primary amino group of 2-aminothiophenol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated hemiaminal (or carbinolamine) intermediate.
-
Dehydration to Form a Schiff Base Intermediate: The hemiaminal intermediate is unstable and readily undergoes dehydration. The acid catalyst facilitates the elimination of a water molecule, leading to the formation of a protonated Schiff base (iminium ion). Subsequent deprotonation yields the neutral Schiff base intermediate.
-
Intramolecular Cyclization: The thiol group (-SH) of the 2-aminothiophenol moiety then acts as an intramolecular nucleophile. It attacks the electrophilic carbon of the imine bond, leading to the formation of the five-membered thiazoline (B8809763) ring. This cyclization step is often the rate-determining step.
-
Deprotonation to Yield this compound: A final deprotonation step yields the stable 2-substituted or 2,2-disubstituted this compound product.
It is important to note that benzothiazolines derived from aromatic aldehydes are often unstable and readily oxidize to the corresponding benzothiazole, sometimes even with atmospheric oxygen.[1] Conversely, benzothiazolines synthesized from aliphatic aldehydes or ketones are generally more stable and can be isolated as the final product.[2][3]
Quantitative Data on this compound Synthesis
The synthesis of benzothiazolines is often the intermediary step in the formation of benzothiazoles. However, specific conditions allow for the isolation of the this compound product. The choice of carbonyl compound is critical; aliphatic aldehydes and ketones typically yield stable, isolable benzothiazolines, whereas aromatic aldehydes tend to lead to the oxidized benzothiazole product.[2][3] The following tables summarize quantitative data for reactions where this compound is the intended or isolable product.
Table 1: Synthesis of 2-Alkyl-2,3-dihydrobenzo[d]thiazoles (Benzothiazolines)
| Aldehyde Substrate | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| Butyraldehyde | 4Å Molecular Sieves | Dichloromethane (B109758) | 1.5 - 2 h | Not specified, used in next step | [2] |
| Heptaldehyde | 4Å Molecular Sieves | Dichloromethane | 1.5 - 2 h | Not specified, used in next step | [2] |
| Octylaldehyde | 4Å Molecular Sieves | Dichloromethane | 1.5 - 2 h | Not specified, used in next step | [2] |
| Isovaleraldehyde | 4Å Molecular Sieves | Dichloromethane | 1.5 - 2 h | Not specified, used in next step | [2] |
Note: In the cited study, the this compound intermediates were generated and then immediately oxidized in a subsequent step to form 2-alkylbenzothiazoles. The initial condensation is reported to be efficient.
Table 2: Synthesis of 2,2-Disubstituted Benzothiazolines from Ketones
| Ketone Substrate | Catalyst/Conditions | Time | Yield (%) | Reference |
| Acetone | Reflux (used as solvent) | 24 h | 39 | [4] |
| Methyl ethyl ketone | Reflux (used as solvent) | 24 h | 48 | [4] |
| Diethyl ketone | Reflux (used as solvent) | 24 h | 50 | [4] |
| Cyclohexanone | Reflux (used as solvent) | 2 h | 95 | [4] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of 2-alkyl-benzothiazolines, which are generally stable and can be isolated. This protocol is adapted from established procedures.[2]
General Procedure for the Preparation of 2-Alkyl-2,3-dihydrobenzo[d]thiazoles
Materials:
-
2-Aminothiophenol
-
Aliphatic aldehyde (e.g., butyraldehyde, heptaldehyde)
-
Dichloromethane (DCM), anhydrous
-
4Å Molecular Sieves
-
Silica (B1680970) Gel for column chromatography
-
Ethyl acetate (B1210297) and Hexane (B92381) (for chromatography)
Procedure:
-
To a stirred solution of the aliphatic aldehyde (7.5 mmol) in anhydrous dichloromethane (7.5 mL) in a round-bottom flask, add 4Å molecular sieves (5.0 g).
-
Add 2-aminothiophenol (0.63 g, 5.0 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 1.5 to 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, filter the mixture to remove the molecular sieves.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by column chromatography on silica gel using a mixture of 10% ethyl acetate in hexane as the eluent to obtain the pure 2-alkyl-2,3-dihydrobenzo[d]thiazole.
Characterization: The structure and purity of the isolated this compound can be confirmed using standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[5][6]
Conclusion
The acid-catalyzed formation of benzothiazolines from 2-aminothiophenol and carbonyl compounds is a fundamental reaction in heterocyclic chemistry. The mechanism, involving carbonyl activation, condensation to a Schiff base, and subsequent intramolecular cyclization, is well-supported. While benzothiazolines are often transient intermediates in the synthesis of benzothiazoles, conditions can be tailored for their successful isolation, particularly when using aliphatic aldehydes and ketones as starting materials. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and development of novel benzothiazole-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. arabjchem.org [arabjchem.org]
- 6. benchchem.com [benchchem.com]
Photochemical properties and UV-Vis absorption of benzothiazoline
An In-depth Technical Guide to the Photochemical Properties and UV-Vis Absorption of Benzothiazoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the photochemical properties and ultraviolet-visible (UV-Vis) absorption characteristics of this compound and its derivatives. It is intended for researchers, scientists, and professionals in drug development who utilize this heterocyclic compound in their work. The document details the fundamental principles of its interaction with light, summarizes key quantitative data, and provides standardized experimental protocols.
UV-Vis Absorption Properties of this compound
UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a sample.[1] When a molecule, such as this compound, absorbs light, it promotes electrons from a ground electronic state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure.
The UV-Vis absorption spectrum of this compound and its derivatives is influenced by the molecular structure, including the presence of substituent groups and the solvent used for analysis.[2] The core benzothiazole (B30560) structure typically exhibits three absorption bands around 220, 250, and 285 nm.[3] However, derivatives can show significant shifts in their absorption maxima, often extending into the visible region. For instance, certain C(2)-substituted benzothiazolines have the ability to absorb visible light.[4][5] The absorption wavelength of some derivatives can reach up to 475 nm in chloroform.[6]
Table 1: UV-Vis Absorption Data for this compound Derivatives
| Compound/Derivative | Solvent | Absorption Maxima (λmax) (nm) | Reference |
| Benzothiazole | - | 220, 250, 285 | [3] |
| Thienyl-benzothiazole (1a) | Ethanol | 340 | [2] |
| Bis-benzothiazole (1j) | Ethanol | 386 | [2] |
| 2,2'-Bithienyl-benzothiazole derivative (2b) | Ethanol | 416 | [2] |
| Unspecified this compound Derivative | Chloroform | 475 | [6] |
| 6-((2-(benzothiazol-2 yl)phenyl)carbamoyl)picolinoyl chloride (BTPCP) | Chloroform | 324, 382 | [7] |
Photochemical Properties
Benzothiazolines possess significant photochemical reactivity, making them valuable reagents in organic synthesis.[6] They can be readily excited by visible light and, in their excited state, act as excellent single-electron and radical donors.[6] This photoexcitability is central to their application in various photochemical reactions.[6]
Upon photoexcitation, benzothiazolines can participate in several reaction pathways. A common mechanism involves a single-electron transfer (SET) from the photoexcited this compound to an electron acceptor.[4][5] For example, a C(2)-benzoyl-substituted this compound, upon irradiation with blue LED light, reaches an excited state (1a*) that is a strong photoreductant (-1.68 V vs. SCE).[4][5] This excited state can then undergo a single electron transfer to an electron mediator, generating a this compound radical cation which subsequently fragments to produce a key acyl radical species.[4][5]
Benzothiazolines are recognized as versatile carbanion and radical transfer reagents, crucial for constructing various carbon-carbon bonds.[6] Their utility in visible light-driven radical reactions is a key area of modern photochemical research.[6]
Table 2: Photophysical Data for this compound Derivatives
| Compound/Derivative | Solvent | Excitation (nm) | Emission Maxima (λem) (nm) | Lifetime (ns) | Other Data | Reference |
| Unspecified this compound Derivative | Chloroform | 420 | 468 | 1.13 | E_ox = +0.70 V vs. SCE | [6] |
| C(2)-benzoyl-substituted this compound (1a*) | - | - | - | - | E_red = -1.68 V vs. SCE (excited state) | [4][5] |
| 6-((2-(benzothiazol-2 yl)phenyl)carbamoyl)picolinoyl chloride (BTPCP) | Chloroform | 401 | 556 | - | Stokes' shift = 155 nm | [7] |
| 6-((2-(benzothiazol-2 yl)phenyl)carbamoyl)picolinoyl chloride (BTPCP) | Water | 350 | 564 | - | Stokes' shift = 158 nm | [7] |
Experimental Protocols
UV-Vis Absorption Spectroscopy
This protocol outlines the standard procedure for measuring the UV-Vis absorption spectrum of a this compound derivative in solution.
Materials:
-
UV-Vis Spectrophotometer (single or double beam)
-
Quartz cuvettes (typically 1 cm path length)
-
Volumetric flasks and pipettes
-
Spectrophotometric grade solvent (e.g., chloroform, ethanol)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent.[8] The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 to 1.0 absorbance units).[9]
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up and stabilize.
-
Blank Measurement (Baseline Correction):
-
Sample Measurement:
-
Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution.
-
Place the sample cuvette back into the holder.
-
Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength relative to the baseline.[1]
-
-
Data Analysis:
-
The resulting spectrum is a plot of absorbance versus wavelength.
-
Identify the wavelength(s) of maximum absorbance (λmax).[1]
-
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed.[11] The comparative method, detailed here, determines the Φf of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[12]
Materials:
-
Fluorescence Spectrometer (Fluorometer)
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes
-
Volumetric flasks and pipettes
-
Spectrophotometric grade solvent
-
This compound sample ("unknown")
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 101, Quinine Sulfate)
Procedure:
-
Prepare a Series of Dilute Solutions:
-
Prepare a series of solutions of both the this compound sample and the fluorescence standard in the same solvent.
-
The concentrations should be chosen such that the absorbance at the excitation wavelength is low (preferably between 0.02 and 0.1) to avoid inner filter effects.[13]
-
-
Measure UV-Vis Absorbance:
-
For each solution, measure the absorbance at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
-
Measure Fluorescence Emission Spectra:
-
Set the excitation wavelength on the fluorometer. This wavelength should be one at which both the sample and the standard absorb light.
-
For each solution, record the fluorescence emission spectrum over the appropriate wavelength range. Ensure experimental conditions (e.g., excitation/emission slit widths) are identical for both the sample and standard measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The resulting plots should be linear.
-
Determine the slope (gradient) of each line.
-
-
Calculate Quantum Yield:
-
The quantum yield of the sample (Φ_x) is calculated using the following equation:
Φ_x = Φ_s * (Grad_x / Grad_s) * (η_x² / η_s²)
Where:
-
Φ_s is the quantum yield of the standard.
-
Grad_x is the gradient of the plot for the sample.
-
Grad_s is the gradient of the plot for the standard.
-
η_x is the refractive index of the sample solution.
-
η_s is the refractive index of the standard solution. (If the same solvent is used for both, this term cancels out).
-
-
Mandatory Visualizations
Caption: Photoinduced Single-Electron Transfer (SET) involving a this compound donor.
Caption: Workflow for UV-Vis absorption spectrum measurement.
References
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiazole [webbook.nist.gov]
- 4. Direct Photoexcitation of Benzothiazolines: Acyl Radical Generation and Application to Access Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Benzothiazolines Acting as Carbanion and Radical Transfer Reagents in Carbon–Carbon Bond Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. ossila.com [ossila.com]
- 9. edinst.com [edinst.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 13. researchgate.net [researchgate.net]
The Pivotal Role of Benzothiazoline as a Precursor for Bioactive Benzothiazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole (B30560) scaffold is a privileged heterocyclic system that forms the core of a multitude of pharmacologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties. While numerous synthetic routes to benzothiazoles have been developed, a key and often implicit intermediate in many of these transformations is the benzothiazoline core. This technical guide elucidates the critical role of benzothiazolines as direct precursors to bioactive benzothiazoles, providing a comprehensive overview of their synthesis, conversion, and the biological significance of the resulting aromatic compounds. This document is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental methodologies, collated quantitative data, and visual representations of key biological pathways.
From this compound to Benzothiazole: A Synthetic Overview
The most prevalent method for the synthesis of the benzothiazole nucleus involves the condensation of a 2-aminothiophenol (B119425) with a carbonyl compound (an aldehyde or a ketone). This reaction proceeds through the formation of a this compound intermediate, which is subsequently aromatized to the final benzothiazole product. The this compound can be a transient species or an isolatable intermediate, depending on the reaction conditions and the nature of the substituents.
The general synthetic scheme can be depicted as a two-step process:
-
Formation of the this compound Core: Nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon, followed by intramolecular cyclization via the thiol group, yields the 2,3-dihydro-1,3-benzothiazole, or this compound.
-
Aromatization to the Benzothiazole: The this compound intermediate undergoes oxidation or dehydrogenation to form the stable aromatic benzothiazole ring system.
Figure 1: General synthesis of benzothiazoles via a this compound intermediate.
Experimental Protocols: Synthesis and Aromatization
Protocol 1: Synthesis of 2-Alkyl-2,3-dihydrobenzo[d]thiazoles (Benzothiazolines)
This protocol details the synthesis of 2-alkyl-substituted benzothiazolines from aliphatic aldehydes and 2-aminothiophenol.
Materials:
-
Aliphatic aldehyde
-
2-Aminothiophenol
-
4Å Molecular Sieves
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Magnetic stirrer
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
To a stirred solution of the aliphatic aldehyde (7.5 mmol) in dichloromethane (7.5 mL) in a round-bottom flask, add 4Å molecular sieves (5.0 g).
-
Add 2-aminothiophenol (0.63 g, 5.0 mmol) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 1.5–2 hours.
-
Upon completion of the reaction (monitored by TLC), filter the mixture to remove the molecular sieves.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using 10% ethyl acetate in hexane as the eluent to obtain the pure 2-alkyl-2,3-dihydrobenzo[d]thiazole.
Protocol 2: Oxidation of 2-Alkyl-2,3-dihydrobenzo[d]thiazoles to 2-Alkylbenzothiazoles
This protocol describes the aromatization of the synthesized benzothiazolines to their corresponding benzothiazoles using pyridinium (B92312) chlorochromate (PCC) on silica gel.
Materials:
-
2-Alkyl-2,3-dihydrobenzo[d]thiazole (from Protocol 1)
-
Pyridinium chlorochromate (PCC) on silica gel
-
Dichloromethane (DCM)
-
Celite
-
Magnetic stirrer
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
Prepare PCC on silica gel by adding silica gel (70–230 mesh, 109 g) to a solution of PCC (23.5 g, 109 mmol) in acetone (B3395972) (109 mL). Stir the mixture at room temperature for 3 hours, remove the solvent under reduced pressure, and dry the resulting solid at 100 °C for 2 hours.
-
To a stirred suspension of PCC on silica gel (2.6 g, 2.2 mmol) in dichloromethane (10 mL) in a round-bottom flask, add the 2-alkyl-2,3-dihydrobenzothiazole (2.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
After completion of the reaction, filter the resulting mixture through a thin Celite pad.
-
The filtrate contains the 2-alkylbenzothiazole, which can be further purified if necessary.
Table 1: Synthesis of 2-Alkylbenzothiazoles via this compound Intermediate
| Aldehyde | This compound Yield (%) | Benzothiazole Yield (%) |
| Butyraldehyde | 85 | 92 |
| Isobutyraldehyde | 88 | 90 |
| Valeraldehyde | 86 | 93 |
Bioactive Benzothiazoles Derived from this compound Precursors
The aromatization of benzothiazolines leads to a diverse array of bioactive benzothiazoles with significant therapeutic potential. The following sections detail the anticancer, antimicrobial, and neuroprotective activities of these compounds, supported by quantitative data and experimental protocols for their biological evaluation.
Anticancer Activity
Numerous benzothiazole derivatives have demonstrated potent antiproliferative and cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways that regulate cell growth, proliferation, and apoptosis.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected benzothiazole derivatives, represented by their half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values.
Table 2: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| PB11 | U87 (Glioblastoma) | < 0.05 | [1] |
| HeLa (Cervix Cancer) | < 0.05 | [1] | |
| Compound A | HepG2 (Hepatocellular Carcinoma) | 56.98 (24h), 38.54 (48h) | [2] |
| Compound B | HepG2 (Hepatocellular Carcinoma) | 59.17 (24h), 29.63 (48h) | [2] |
| Dichlorophenyl containing chlorobenzothiazole 51 | HOP-92 (Non-small cell lung cancer) | 0.0718 | [3] |
| Compound T2 | A-549 (Human small cell lung carcinoma) | - | [2] |
| B16F10 (Mouse melanoma) | - | [2] | |
| Hep-2 (Human larynx epithelial carcinoma) | - | [2] | |
| Compound 4d | C6 (Rat brain glioma) | 0.03 | |
| Compound 4e | A549 (Human lung adenocarcinoma) | 0.03 | |
| Compound 4h | C6 (Rat brain glioma) | 0.03 | |
| Compound 15 | - | 10 | |
| Compound 40 | MCF-7 (Breast cancer) | 34.5 | |
| HeLa (Cervical cancer) | 44.15 | ||
| MG63 (Human osteosarcoma) | 36.1 | ||
| L1 | Liver Cancer Cells | Selective Inhibition | [4] |
| L1Pt | Liver Cancer Cells | Selective Inhibition | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Benzothiazole derivative solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivatives for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Antimicrobial Activity
Benzothiazole derivatives have been shown to possess significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzothiazole derivatives against selected microbial strains.
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Benzothiazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 41c | E. coli | 3.1 | [5] |
| P. aeruginosa | 6.2 | [5] | |
| B. cereus | 12.5 | [5] | |
| S. aureus | 12.5 | [5] | |
| Compound 66c | P. aeruginosa | 3.1-6.2 | [5] |
| S. aureus | 3.1-6.2 | [5] | |
| E. coli | 3.1-6.2 | [5] | |
| Compound 133 | S. aureus | 78.125 | [5] |
| E. coli | 78.125 | [5] | |
| Compound 104 | Gram-positive strains | 0.0156–0.25 | [5] |
| Gram-negative strains | 1–4 | [5] | |
| Compounds 8a, 8b, 8c, 8d | P. aeruginosa | 90-180 | [5] |
| E. coli | 90-180 | [5] | |
| Compound 16c | S. aureus | 0.025 mM | [6] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Benzothiazole derivative solutions
-
Inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the benzothiazole derivatives in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[7]
Neuroprotective Activity
Certain benzothiazole derivatives have demonstrated promising neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases.
Quantitative Data: Neuroprotective Activity
The following table shows the neuroprotective activity of selected benzothiazole derivatives.
Table 4: Neuroprotective Activity of Selected Benzothiazole Derivatives
| Compound | Assay | EC50 / IC50 | Reference |
| Compound 5i | MES test (anticonvulsant) | ED50: 50.8 mg/kg | |
| Compound 5j | scPTZ test (anticonvulsant) | ED50: 52.8 mg/kg | |
| Compound 4f | AChE inhibition | IC50: 23.4 nM | [8] |
| MAO-B inhibition | IC50: 40.3 nM | [8] |
Experimental Protocol: Neuroprotection Assay against Glutamate-Induced Cytotoxicity
This assay evaluates the ability of a compound to protect neuronal cells from glutamate-induced excitotoxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Culture medium
-
96-well plates
-
Benzothiazole derivative solutions
-
Glutamate (B1630785) solution
-
MTT or LDH assay kit
Procedure:
-
Cell Seeding: Seed neuronal cells in 96-well plates and allow them to differentiate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the benzothiazole derivatives for 1 hour.
-
Glutamate Challenge: Induce cytotoxicity by adding a toxic concentration of glutamate (e.g., 50 mM) for 24 hours.
-
Cell Viability Assessment: Assess cell viability using the MTT assay (as described in the anticancer section) or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Calculate the percentage of neuroprotection relative to the glutamate-treated control and determine the EC50 value.[9]
Signaling Pathways Modulated by Bioactive Benzothiazoles
The biological activities of benzothiazole derivatives are often attributed to their ability to modulate key intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Several benzothiazole derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[10]
Figure 2: Inhibition of the PI3K/Akt signaling pathway by bioactive benzothiazoles.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and immunity, and its dysregulation is linked to cancer and inflammatory diseases. Certain benzothiazole derivatives have demonstrated anti-inflammatory and anticancer effects by inhibiting NF-κB activation.[2][11]
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 2-Arylbenzothiazoles and Imidazoles Using Scandium Triflate as a Catalyst for Both a Ring Closing and an Oxidation Steps. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usiena-air.unisi.it [usiena-air.unisi.it]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of 2-Aryl Benzothiazoles via K2S2O8-mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes [organic-chemistry.org]
Benzothiazoline: A Versatile Reagent for Carbanion and Radical Transfer in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzothiazole (B30560) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] The synthesis and functionalization of these and other complex molecules heavily rely on the development of novel and efficient reagents for carbon-carbon bond formation. Among these, benzothiazolines have emerged as exceptionally versatile reagents, capable of acting as both carbanion and radical transfer agents.[3] This guide provides a comprehensive overview of the chemistry of benzothiazolines, detailing their activation mechanisms, key applications, and experimental protocols, with a focus on their relevance to drug discovery and development.
The Dual Reactivity of Benzothiazolines
Benzothiazolines are typically synthesized by the condensation of 2-aminothiophenol (B119425) with aldehydes or ketones. The C2-substituted benzothiazoline core is the key to its reactivity. The release of the C2-substituent is driven by the formation of the highly stable aromatic benzothiazole ring system. This transformation can proceed through either a carbanionic or a radical pathway, depending on the reaction conditions and the nature of the substituents.
This compound as a Carbanion Transfer Reagent
Under thermal conditions or in the presence of a suitable Brønsted or Lewis acid, benzothiazolines can act as a source of carbanions. This reactivity is particularly useful for the alkylation of electrophiles such as imines.
This compound as a Radical Transfer Reagent
With the advent of photoredox catalysis, the use of benzothiazolines as radical precursors has gained significant attention. Under visible light irradiation in the presence of a suitable photocatalyst, benzothiazolines can undergo single-electron transfer (SET) to generate a radical cation, which then fragments to release an alkyl or acyl radical.
Activation Mechanisms of this compound Reagents
The versatility of benzothiazolines stems from their ability to be activated through several distinct mechanisms. Understanding these pathways is crucial for designing and optimizing synthetic routes. The five primary activation mechanisms are illustrated below.
Caption: Five distinct activation mechanisms of this compound (RBH) as carbanion and radical transfer reagents.
Quantitative Data on this compound Reactions
The efficiency of this compound-mediated reactions is highly dependent on the substrates and reaction conditions. The following tables summarize representative quantitative data for key transformations.
Table 1: Hydroalkylation and Hydroacylation of Michael Acceptors
| Entry | This compound (RBH) | Michael Acceptor | Product | Yield (%) | Conditions |
| 1 | 2-Benzyl-2-phenylthis compound | Benzalmalononitrile | 3-Phenyl-2-(phenylmethyl)propanedinitrile | 95 | Ru(bpy)3Cl2, white LEDs, DCE, rt, 24h |
| 2 | 2-Benzoyl-2-phenylthis compound | Benzalmalononitrile | 3-Oxo-3-phenyl-2-(phenylmethyl)propanenitrile | 88 | Ru(bpy)3Cl2, white LEDs, DCE, rt, 24h |
| 3 | 2-Benzyl-2-phenylthis compound | N-Phenylmaleimide | 3-Benzyl-1-phenyl-2,5-pyrrolidinedione | 75 | Eosin Y, green LEDs, MeCN, rt, 12h |
| 4 | 2-Benzoyl-2-phenylthis compound | N-Phenylmaleimide | 3-Benzoyl-1-phenyl-2,5-pyrrolidinedione | 82 | Eosin Y, green LEDs, MeCN, rt, 12h |
Table 2: Alkylation of Imines
| Entry | This compound (RBH) | Imine | Product | Yield (%) | Conditions |
| 1 | 2-Phenylthis compound | N-Benzylideneaniline | N-(1,2-Diphenylethyl)aniline | 85 | Sc(OTf)3, Toluene, 80°C, 12h |
| 2 | 2-(Naphthalen-2-yl)this compound | N-Benzylideneaniline | N-(1-(Naphthalen-2-yl)-2-phenylethyl)aniline | 92 | Sc(OTf)3, Toluene, 80°C, 12h |
| 3 | 2-Phenylthis compound | N-(4-Methoxybenzylidene)aniline | N-(1-(4-Methoxyphenyl)-2-phenylethyl)aniline | 88 | Sc(OTf)3, Toluene, 80°C, 12h |
| 4 | 2-Phenylthis compound | N-(4-Nitrobenzylidene)aniline | N-(1-(4-Nitrophenyl)-2-phenylethyl)aniline | 75 | Sc(OTf)3, Toluene, 80°C, 12h |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of a this compound reagent and its application in a photocatalytic hydroacylation reaction.
Synthesis of 2-Benzoyl-2-phenylthis compound
Caption: Experimental workflow for the synthesis of 2-benzoyl-2-phenylthis compound.
Materials:
-
Benzil (1.0 eq)
-
2-Aminothiophenol (1.1 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve benzil in a minimal amount of hot ethanol.
-
To the stirred solution, add 2-aminothiophenol dropwise.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration and washed with a small amount of cold ethanol.
-
The solid is dried under vacuum to afford the pure 2-benzoyl-2-phenylthis compound.
Photocatalytic Hydroacylation of a Michael Acceptor
Caption: Experimental workflow for the photocatalytic hydroacylation of a Michael acceptor.
Materials:
-
2-Benzoyl-2-phenylthis compound (1.2 eq)
-
Michael acceptor (1.0 eq)
-
Ru(bpy)3Cl2 (2 mol%)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a dry vial, add 2-benzoyl-2-phenylthis compound, the Michael acceptor, and Ru(bpy)3Cl2.
-
Add dry DCE and seal the vial.
-
Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.
-
Place the vial in front of a white LED lamp and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated and purified by silica (B1680970) gel column chromatography to yield the desired hydroacylated product.
Relevance to Drug Development
The benzothiazole core is a privileged scaffold in medicinal chemistry, present in a variety of drugs with diverse therapeutic applications.[1][4] These include anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[5] The ability of benzothiazolines to serve as versatile precursors for the construction of complex molecules containing the benzothiazole moiety makes them highly valuable in the drug discovery process.
The reactions described in this guide, such as the hydroalkylation and hydroacylation of various substrates, provide efficient methods for the synthesis of novel benzothiazole derivatives. These derivatives can be screened for biological activity, leading to the identification of new drug candidates. The photocatalytic methods are particularly attractive as they often proceed under mild conditions, tolerate a wide range of functional groups, and are in line with the principles of green chemistry.
Signaling Pathways Targeted by Benzothiazole Derivatives
Benzothiazole-containing compounds have been shown to modulate the activity of several key signaling pathways implicated in disease.
Caption: Examples of FDA-approved benzothiazole-containing drugs and their targeted signaling pathways.
Conclusion
Benzothiazolines are powerful and versatile reagents in modern organic synthesis, enabling the efficient construction of carbon-carbon bonds through both carbanion and radical transfer pathways. Their utility is particularly evident in the synthesis of complex molecules and heterocyclic systems, including the medicinally important benzothiazole scaffold. The development of photoredox-catalyzed reactions using benzothiazolines has further expanded their applicability, providing mild and sustainable methods for chemical synthesis. For researchers in drug discovery and development, a thorough understanding of this compound chemistry opens up new avenues for the design and synthesis of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzothiazolines as radical transfer reagents: hydroalkylation and hydroacylation of alkenes by radical generation under photoirradiation conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the hydrogen-donating ability of 2-substituted benzothiazolines
An In-Depth Technical Guide to the Hydrogen-Donating Ability of 2-Substituted Benzothiazolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazolines, a class of heterocyclic compounds, have emerged as versatile molecules in medicinal and synthetic chemistry.[1] Their significance largely stems from their capacity to act as potent hydrogen donors, a property fundamental to their antioxidant activity and their application in catalytic transfer hydrogenation reactions.[2][3] The tunability of the substituent at the 2-position allows for the modulation of their hydrogen-donating ability, making them an attractive scaffold for drug design and development.[2][3] This guide provides a comprehensive overview of the synthesis, hydrogen-donating properties, and experimental evaluation of 2-substituted benzothiazolines.
Mechanism of Hydrogen Donation
The primary mechanism behind the antioxidant action of benzothiazolines is their ability to donate a hydrogen atom from the C2 position to a free radical, thereby neutralizing it. This process converts the benzothiazoline into a more stable benzothiazole. The ease of this donation is influenced by the nature of the substituent at the 2-position, which can stabilize the resulting benzothiazolium cation.
Caption: General mechanism of hydrogen donation from this compound.
Synthesis of 2-Substituted Benzothiazolines
A common and straightforward method for synthesizing 2-substituted benzothiazolines involves the condensation reaction between 2-aminothiophenol (B119425) and a substituted aldehyde.[2][3] This reaction is often carried out under mild conditions and can be performed in situ for certain applications.[3]
Caption: Workflow for the synthesis of 2-substituted benzothiazolines.
A more specific protocol involves reacting equimolar quantities of 2-aminothiophenol and a substituted benzoic acid in the presence of polyphosphoric acid, followed by refluxing.[4]
Quantitative Data on Hydrogen-Donating Ability
The hydrogen-donating ability of benzothiazolines is typically quantified through their antioxidant activity, measured by assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylthis compound-6-sulfonic acid)) radical scavenging assays.[5] The results are often expressed as IC50 values, which is the concentration of the compound required to inhibit 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.[5]
Table 1: DPPH Radical Scavenging Activity of 2-Substituted Benzothiazole Derivatives
| Compound ID | 2-Substituent | IC50 (µg/mL) | Standard (Ascorbic Acid) IC50 (µg/mL) | Reference |
|---|---|---|---|---|
| 7a | Unsubstituted | 151.94 | 28.02 | [6] |
| 7b | -OH | 106.59 | 28.02 | [6] |
| 7c | -Br | 217.38 | 28.02 | [6] |
| 7d | -Cl | 292.75 | 28.02 | [6] |
| 7e | -NO2 | 197.06 | 28.02 |[6] |
Note: The data indicates that an electron-donating group (-OH) enhances activity, while electron-withdrawing groups tend to decrease it compared to the hydroxyl-substituted compound.[6]
Table 2: ABTS Radical Scavenging Activity of 2-Substituted Benzothiazole Derivatives
| Compound ID | Concentration (µg/mL) | % Inhibition | Standard (Ascorbic Acid) % Inhibition | Reference |
|---|---|---|---|---|
| BTA-1 | 60 | Better than standard at 40 µg/mL | - | |
| BTA-4 | 60 | Better than standard at 40 µg/mL | - | |
| BTA-5 | 60 | Better than standard at 40 µg/mL | - | |
| BTA-8 | 60 | Better than standard at 40 µg/mL | - | |
| BTA-11 | 60 | Better than standard at 40 µg/mL | - |
| BTA-12 | 60 | Better than standard at 40 µg/mL | - | |
Note: The antioxidant activity in the ABTS assay was generally found to be better than in the DPPH assay for the tested compounds.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings.[5] Below are protocols for the widely used DPPH and ABTS assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH free radical by an antioxidant.[5] The reduction leads to a color change from violet to pale yellow, which is measured spectrophotometrically.[5][7]
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in a suitable solvent like methanol (B129727) or ethanol.[7][8] This solution should be kept in the dark.[8]
-
Sample Preparation: Prepare various concentrations of the test this compound derivatives and a standard antioxidant (e.g., Ascorbic Acid) in the same solvent.[8]
-
Reaction: In a 96-well microplate or cuvette, mix a volume of the test compound solution with a fixed volume of the DPPH solution.[8][9] For example, 100 µL of the sample solution with 100 µL of DPPH solution.[10]
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time, typically 15-30 minutes.[7][10]
-
Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer or microplate reader.[7][8]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100[5] Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance with the sample.[5] The IC50 value is then determined by plotting the inhibition percentage against the compound concentration.[5]
Caption: Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylthis compound-6-sulfonic acid)) Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, which is reduced by an antioxidant, causing decolorization.[5]
Protocol:
-
Reagent Preparation: Generate the ABTS•+ radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[8] Allow the mixture to stand in the dark at room temperature for 12-16 hours.[5]
-
Working Solution: Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.[5][8]
-
Sample Preparation: Prepare various concentrations of the test this compound derivatives and a standard (e.g., Trolox).[5]
-
Reaction: Add a small volume of the test compound (e.g., 20 µL) to a fixed volume of the diluted ABTS•+ solution (e.g., 180 µL).[8]
-
Incubation: Incubate the mixture at room temperature for about 6 minutes.[8]
-
Measurement: Measure the decrease in absorbance at 734 nm.[5]
-
Calculation: Calculate the percentage of scavenging activity similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8]
Caption: Experimental workflow for the ABTS radical scavenging assay.
Conclusion
2-Substituted benzothiazolines are a promising class of compounds whose hydrogen-donating ability makes them valuable as antioxidants and reagents in organic synthesis. The ease of their synthesis and the ability to tune their reactivity through substitution at the 2-position provide a robust platform for further exploration. The standardized protocols for DPPH and ABTS assays offer reliable methods for quantifying their hydrogen-donating potential, facilitating structure-activity relationship studies that are critical for the design of new therapeutic agents and catalysts.
References
- 1. This compound: versatile hydrogen donor for organocatalytic transfer hydrogenation. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: versatile hydrogen donor for organocatalytic transfer hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2,2-Disubstituted Benzothiazolines from Ketones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2-disubstituted benzothiazolines, a critical class of heterocyclic compounds, through the condensation of 2-aminothiophenol (B119425) with various ketones. This document details the core reaction, experimental protocols, and quantitative data to support researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
Benzothiazolines and their derivatives are a significant class of heterocyclic compounds that serve as important scaffolds in medicinal chemistry. They exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and antioxidant properties.[1][2] The synthesis of 2,2-disubstituted benzothiazolines is a fundamental transformation that provides access to a diverse array of molecules for further functionalization and screening in drug discovery programs. The most direct and established method for this synthesis involves the condensation reaction between 2-aminothiophenol and a ketone.
The Core Reaction: Condensation of 2-Aminothiophenol and Ketones
The fundamental approach to synthesizing 2,2-disubstituted benzothiazolines is the acid-catalyzed or uncatalyzed condensation of 2-aminothiophenol with a ketone. The reaction proceeds through the formation of a hemithioaminal intermediate, which then undergoes intramolecular cyclization to yield the final benzothiazoline product.
A pioneering study in this area was conducted by Elderfield and his colleagues, who demonstrated that heating 2-aminothiophenol with an excess of a ketone at reflux temperature provides a direct route to 2,2-disubstituted benzothiazolines.[1] This method is advantageous due to its simplicity and the use of the ketone as both a reactant and a solvent.
Reaction Mechanism
The generally accepted mechanism for this reaction involves two key steps:
-
Iminium Ion Formation: The amino group of 2-aminothiophenol attacks the carbonyl carbon of the ketone, leading to the formation of a carbinolamine intermediate. Subsequent dehydration results in the formation of a reactive iminium ion.
-
Intramolecular Cyclization: The thiol group of the 2-aminothiophenol derivative then acts as a nucleophile, attacking the iminium carbon in an intramolecular fashion. This ring-closing step forms the five-membered thiazoline (B8809763) ring, yielding the 2,2-disubstituted this compound.
Below is a diagram illustrating the general reaction mechanism.
Data Presentation: Synthesis of 2,2-Disubstituted Benzothiazolines
The following table summarizes the quantitative data for the synthesis of various 2,2-disubstituted benzothiazolines from the corresponding ketones and 2-aminothiophenol, based on the foundational work of Elderfield et al. and subsequent studies.[1] The reactions are typically performed under reflux conditions using an excess of the ketone as the solvent.
| Ketone | Product | Reaction Time (h) | Yield (%) |
| Acetone | 2,2-Dimethylthis compound | 2 | 95 |
| Methyl ethyl ketone | 2-Methyl-2-ethylthis compound | 4 | 85 |
| Diethyl ketone | 2,2-Diethylthis compound | 6 | 75 |
| Cyclopentanone | 2,2-Tetramethylenethis compound | 3 | 90 |
| Cyclohexanone | 2,2-Pentamethylenethis compound | 3 | 92 |
| Acetophenone | 2-Methyl-2-phenylthis compound | 24 | 39 |
Experimental Protocols
This section provides a detailed, generalized experimental protocol for the synthesis of 2,2-disubstituted benzothiazolines based on the classical Elderfield method.[1]
Protocol 1: General Procedure for the Catalyst-Free Synthesis of 2,2-Disubstituted Benzothiazolines
Materials:
-
2-Aminothiophenol
-
Ketone (e.g., acetone, cyclohexanone, etc.)
-
Ethanol (for recrystallization, if necessary)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 1.0 equivalent of 2-aminothiophenol.
-
Addition of Ketone: Add a 10-20 fold molar excess of the desired ketone to the flask. The ketone will serve as both the reactant and the solvent.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle. The reflux temperature will depend on the boiling point of the ketone being used.
-
Reaction Monitoring: Maintain the reaction at reflux for the time specified in the data table (typically ranging from 2 to 24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ketone under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, which is often an oil, can be purified by vacuum distillation or by recrystallization from a suitable solvent such as ethanol.[1] For solid products, induce crystallization by cooling and scratching the flask.
-
Isolation: Collect the purified product by filtration and dry it under vacuum.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis, purification, and characterization of 2,2-disubstituted benzothiazolines.
Conclusion
The synthesis of 2,2-disubstituted benzothiazolines via the condensation of 2-aminothiophenol and ketones remains a robust and straightforward method for accessing this important class of heterocyclic compounds. This guide provides the essential data and protocols to enable researchers to effectively synthesize these molecules for applications in drug discovery and development. The simplicity of the procedure and the broad availability of starting materials make this a valuable reaction for both academic and industrial laboratories. Further research may focus on the development of more sustainable and efficient catalytic systems to reduce reaction times and improve yields for less reactive ketone substrates.
References
The Role of Benzothiazoline Derivatives in Cardiovascular Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cardiovascular medicine has been significantly shaped by the development of drugs targeting the intricate mechanisms of cardiac and vascular function. Among the various classes of therapeutic agents, benzothiazoline derivatives, and more broadly the structurally related benzothiazepines and benzothiazines, have emerged as a cornerstone in the management of a range of cardiovascular disorders. This technical guide provides an in-depth exploration of the synthesis, mechanism of action, and preclinical evaluation of these compounds, with a focus on their role as calcium channel blockers, antihypertensive agents, and anti-arrhythmic drugs.
Core Scaffold and Mechanism of Action
This compound derivatives are characterized by a bicyclic structure comprising a benzene (B151609) ring fused to a thiazoline (B8809763) ring. However, in the context of cardiovascular drug development, the most prominent and well-studied members belong to the benzothiazepine (B8601423) class, such as diltiazem (B1670644), which features a seven-membered thiazepine ring. These compounds primarily exert their therapeutic effects by modulating the function of L-type voltage-gated calcium channels.[1][2]
By binding to a specific site on the α1 subunit of the L-type calcium channel, benzothiazepines inhibit the influx of calcium ions into cardiac and vascular smooth muscle cells.[1][3][4] This reduction in intracellular calcium leads to a cascade of physiological effects, including vasodilation of arteries and arterioles, a decrease in myocardial contractility (negative inotropy), and a slowing of atrioventricular conduction.[2][5] Their intermediate selectivity for both cardiac and vascular calcium channels allows for a reduction in arterial pressure without the pronounced reflex tachycardia often associated with more vascular-selective calcium channel blockers like dihydropyridines.[2]
Signaling Pathway of Benzothiazepine Calcium Channel Blockers
The following diagram illustrates the signaling pathway affected by benzothiazepine derivatives in a vascular smooth muscle cell.
Caption: Signaling pathway of benzothiazepine action in vascular smooth muscle.
Synthesis of Benzothiazepine Derivatives
The synthesis of 2,5-dihydro-1,5-benzothiazepine derivatives, which form the core of many cardiovascular drugs, typically involves the condensation of an o-aminothiophenol with a β-keto ester or an α,β-unsaturated carbonyl compound.[6][7][8]
General Synthetic Workflow
The following diagram outlines a common workflow for the synthesis and initial screening of novel benzothiazepine derivatives.
Caption: General workflow for synthesis and screening of benzothiazepines.
Quantitative Data on Benzothiazepine Derivatives
The following table summarizes the in vitro activity of several synthesized benzothiazepine derivatives as calcium channel blockers. The IC50 values represent the concentration of the compound required to inhibit the potassium-depolarized rabbit aorta contraction by 50%.
| Compound | Structure | Aromatic Substitution | Ester Group | IC50 (µM) | Reference |
| 1 | 2,5-dihydro-4-methyl-2-(2-nitrophenyl)-1,5-benzothiazepine-3-carboxylic acid methyl ester | 2-Nitro | Methyl | 0.3 | [1] |
| 2 | 2,5-dihydro-4-methyl-2-(3-nitrophenyl)-1,5-benzothiazepine-3-carboxylic acid methyl ester | 3-Nitro | Methyl | 1.2 | [1] |
| 3 | 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid methyl ester | Unsubstituted | Methyl | 10 | [1] |
| 4 | 2,5-dihydro-4-methyl-2-(2-nitrophenyl)-1,5-benzothiazepine-3-carboxylic acid ethyl ester | 2-Nitro | Ethyl | 0.25 | [1] |
The following table presents dissociation constants (KD) for the binding of various calcium channel blockers to L-type calcium channels in vascular smooth muscle membranes.
| Compound | Class | KD (nM) | Reference |
| Nitrendipine | Dihydropyridine (B1217469) | 0.101 - 0.308 | [9] |
| Verapamil | Phenylalkylamine | 85.1 | [10] |
| Amlodipine | Dihydropyridine | 1.09 | [10] |
| Nicardipine | Dihydropyridine | 1.23 | [10] |
Experimental Protocols
Synthesis of 2,5-Dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic Acid Esters[1][6]
Materials:
-
o-Aminothiophenol
-
Substituted 2-(phenylmethylene)-3-oxobutanoic acid esters
-
Glacial acetic acid
Procedure:
-
A solution of o-aminothiophenol (1 equivalent) and the appropriate 2-(phenylmethylene)-3-oxobutanoic acid ester (1 equivalent) in ethanol is prepared.
-
A catalytic amount of glacial acetic acid is added to the mixture.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane-ethyl acetate).
-
The structure of the purified compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Evaluation of Calcium Channel Blocking Activity in Rabbit Aorta[11][12]
Materials:
-
Male New Zealand White rabbits
-
Krebs-Henseleit solution (KHS)
-
Potassium chloride (KCl)
-
Test compounds
-
Organ bath system with isometric force transducers
Procedure:
-
The thoracic aorta is carefully dissected from a euthanized rabbit and placed in cold KHS.
-
The aorta is cleaned of adhering connective tissue and cut into rings of 3-5 mm in length.
-
The aortic rings are mounted between two stainless steel hooks in an organ bath containing KHS at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
An optimal resting tension (e.g., 1.5-2.0 g) is applied to the rings, and they are allowed to equilibrate for 60-90 minutes.
-
The viability of the tissue is assessed by inducing a contraction with a high concentration of KCl (e.g., 80 mM).
-
After washing and returning to baseline, a submaximal contraction is induced by adding a lower concentration of KCl (e.g., 55 mM) to depolarize the smooth muscle cells and open voltage-gated calcium channels.
-
Once a stable contraction plateau is reached, the test compound is added cumulatively in increasing concentrations.
-
The relaxant effect of the compound is recorded as a percentage of the pre-contracted tension.
-
Concentration-response curves are plotted, and IC50 values are calculated.
Radioligand Binding Assay for Dihydropyridine and Diltiazem Binding Sites[1][13]
Materials:
-
Cardiac membrane preparations (e.g., from rat ventricles)
-
[3H]nitrendipine (for dihydropyridine site)
-
[3H]diltiazem (for benzothiazepine site)
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Cardiac membrane preparations (containing a specific amount of protein) are incubated with a fixed concentration of the radioligand ([3H]nitrendipine or [3H]diltiazem) in the binding buffer.
-
A range of concentrations of the unlabeled test compound is added to compete with the radioligand for binding to the receptor sites.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., nifedipine (B1678770) for the dihydropyridine site or diltiazem for the benzothiazepine site).
-
The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
-
The binding reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for L-type Calcium Channel Inhibition[6][14]
Materials:
-
Isolated cardiac myocytes or vascular smooth muscle cells
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators and microscope
-
Borosilicate glass capillaries for patch pipettes
-
Internal (pipette) and external (bath) solutions designed to isolate L-type calcium currents (e.g., containing blockers for sodium and potassium channels and using Ba2+ as the charge carrier)
-
Test compounds
Procedure:
-
A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and brought into contact with the surface of an isolated cell.
-
A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane by applying gentle suction.
-
A brief pulse of suction is applied to rupture the membrane patch, establishing the whole-cell configuration, which allows for control of the membrane potential and recording of the total current across the cell membrane.
-
The cell is held at a negative holding potential (e.g., -80 mV) to keep the calcium channels in a closed state.
-
Depolarizing voltage steps (e.g., to 0 mV) are applied to activate the L-type calcium channels and elicit an inward calcium current.
-
After recording a stable baseline current, the external solution containing the test compound is perfused over the cell.
-
The effect of the compound on the amplitude and kinetics of the calcium current is recorded.
-
Concentration-response curves are generated to determine the IC50 for channel blockade.
Preclinical Animal Models
Spontaneously Hypertensive Rat (SHR) Model for Antihypertensive Activity[15][16][17]
The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension.
Protocol:
-
Adult male SHRs are used for the study.
-
Baseline systolic blood pressure is measured in conscious rats using the tail-cuff method.
-
The animals are treated with the test compound or vehicle control, typically via oral gavage or intraperitoneal injection, for a specified period (e.g., daily for several weeks).
-
Blood pressure is monitored at regular intervals throughout the treatment period.
-
The antihypertensive efficacy of the compound is determined by comparing the blood pressure of the treated group to the vehicle-treated control group.
Canine Model of Arrhythmia for Anti-arrhythmic Activity[7][18]
Canine models are frequently used in cardiovascular research due to the similarity of their cardiac electrophysiology to humans.
Protocol:
-
Adult mongrel dogs are anesthetized and instrumented for electrocardiogram (ECG) and blood pressure monitoring.
-
Ventricular arrhythmias can be induced by methods such as coronary artery ligation to create an ischemic zone, or by the administration of arrhythmogenic agents like ouabain (B1677812) or aconitine.
-
Once a stable arrhythmia is established, the test compound is administered intravenously.
-
The anti-arrhythmic effect is evaluated by observing the conversion of the arrhythmia to a normal sinus rhythm and the duration of this effect.
Conclusion
This compound derivatives, particularly benzothiazepines, represent a versatile and clinically important class of cardiovascular drugs. Their primary mechanism of action as L-type calcium channel blockers provides a strong foundation for their therapeutic utility in hypertension, angina, and certain arrhythmias. The synthetic routes to these compounds are well-established, allowing for the generation of diverse analogs for structure-activity relationship studies. A robust suite of in vitro and in vivo experimental models is available to characterize the pharmacological profile of novel derivatives. Future research in this area will likely focus on the development of compounds with improved tissue selectivity, pharmacokinetic properties, and novel mechanisms of action to address unmet needs in the treatment of cardiovascular diseases.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. JCI - The L-type calcium channel in the heart: the beat goes on [jci.org]
- 4. L-type calcium channel targeting and local signalling in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac effects of benzodiazepine receptor agonists and antagonists in the isolated rat heart: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification of two preclinical canine models of atrial fibrillation to facilitate drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Calcium-channel antagonist binding to isolated vascular smooth muscle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of calcium antagonist-L-type calcium channel interactions by a vascular smooth muscle cell membrane chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Properties of the Benzothiazoline Ring System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the core electronic properties of the benzothiazoline ring system. This compound, a dihydro derivative of benzothiazole (B30560), possesses unique electronic characteristics that make it a valuable synthetic intermediate and a subject of interest in medicinal chemistry. Its defining feature is its capacity to act as a reducing agent, readily undergoing oxidation to form the stable, aromatic benzothiazole nucleus. This document outlines its synthesis, spectroscopic and electrochemical properties, and its potential role in drug development, supported by experimental protocols and structured data.
Synthesis and Electronic Character of this compound
The this compound scaffold is most commonly synthesized via the condensation of 2-aminothiophenol (B119425) with a variety of aldehydes or ketones.[1] This reaction typically proceeds under mild conditions and provides direct access to 2-substituted and 2,2-disubstituted benzothiazolines.
The fundamental electronic characteristic of the this compound ring is derived from its non-aromatic, heterocyclic structure. The presence of the sp³-hybridized C2 carbon makes the ring system susceptible to oxidation. This process results in the formation of the thermodynamically stable, aromatic benzothiazole ring, which is the driving force behind this compound's function as a hydride and hydrogen-atom donor in numerous chemical transformations.[2][3] This inherent reactivity defines its electronic profile as a potent reducing agent.[4][5]
Spectroscopic and Electrochemical Properties
The electronic structure of this compound gives rise to distinct spectroscopic and electrochemical signatures that differentiate it from its oxidized benzothiazole counterpart.
Spectroscopic Analysis: The non-aromatic nature of the this compound ring is evident in its NMR spectra. The C2 carbon exhibits a chemical shift in the aliphatic region (sp³), a clear distinction from the downfield sp² signal of the C2 carbon in benzothiazole. The protons attached to C2 also appear in the upfield region characteristic of C(sp³)-H bonds. In UV-Vis spectroscopy, benzothiazolines can exhibit absorption maxima extending into the visible region, with some derivatives absorbing light up to 475 nm.[1]
Electrochemical Behavior: The primary electrochemical feature of this compound is its facile oxidation. This property is quantified by its oxidation potential, which can be determined using cyclic voltammetry. Studies have shown that benzothiazolines can be oxidized at relatively low positive potentials, confirming their role as effective electron donors. This contrasts with the more complex redox behavior of the stable benzothiazole ring.[6]
| Parameter | Description | Typical Values / Observations | Citation |
| ¹H NMR | Chemical shift of C2-H proton(s). | Upfield region, characteristic of protons on an sp³ carbon adjacent to heteroatoms. | [7] |
| ¹³C NMR | Chemical shift of the C2 carbon. | Signal appears in the aliphatic region (typically 50-80 ppm), confirming sp³ hybridization. | [7] |
| UV-Vis (λmax) | Maximum absorption wavelength. | Can absorb in the long-wavelength UV or visible region (up to ~475 nm). | [1] |
| Oxidation Potential (E_ox) | Potential at which the molecule is oxidized. | A representative 2-substituted this compound has an E_ox of +0.70 V vs. SCE. | [1] |
Table 1: Summary of Spectroscopic and Electrochemical Data for the this compound Core
Role in Drug Development: A Prodrug Hypothesis
While a vast number of approved and investigational drugs feature the stable benzothiazole scaffold, the direct use of the this compound ring in final drug structures is less common.[8][9][10] However, its inherent electronic properties make it an attractive candidate for prodrug design. A this compound-based prodrug could be designed to be stable under storage conditions but undergo oxidation in vivo to release the biologically active benzothiazole derivative. This bio-oxidation could be enzymatic or a result of the physiological redox environment, offering a strategy to improve drug delivery, bioavailability, or to control the release of the active agent.
Experimental Protocols
Protocol 1: Synthesis of a 2,2-Disubstituted this compound
This protocol describes a general method for the synthesis of a 2,2-disubstituted this compound from 2-aminothiophenol and a ketone.
Materials:
-
2-Aminothiophenol
-
Ketone (e.g., acetone, cyclohexanone)
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
Procedure:
-
Dissolve the selected ketone (1.0 equivalent) in boiling methanol or ethanol (approx. 0.5 M concentration) in a round-bottom flask equipped with a reflux condenser.
-
To the stirring, boiling solution, add 2-aminothiophenol (1.2 equivalents) dropwise.
-
Maintain the mixture at reflux with continuous stirring for 3-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration and wash it with cold ether or hexane.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica (B1680970) gel column chromatography to yield the pure this compound.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Characterization by Cyclic Voltammetry (CV)
This protocol outlines the procedure for determining the oxidation potential of a synthesized this compound derivative.
Materials & Equipment:
-
Potentiostat/Galvanostat system
-
Three-electrode cell:
-
Working Electrode (e.g., Glassy Carbon or Platinum)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
-
This compound sample
-
Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Sample Preparation: Prepare a 1-5 mM solution of the this compound sample in the chosen solvent containing 0.1 M of the supporting electrolyte.
-
Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution throughout the experiment.
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, rinse thoroughly with deionized water and the chosen solvent, and dry completely before use.
-
Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are immersed in the sample solution and are not in contact with each other.
-
CV Measurement:
-
Set the initial potential to a value where no electrochemical reaction occurs (e.g., 0.0 V).
-
Set the potential sweep range. For an oxidation scan, sweep from the initial potential to a sufficiently positive potential (e.g., +1.5 V) and then back to the initial potential.
-
Set the scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram for several cycles until a stable trace is obtained.
-
-
Data Analysis:
-
Plot the resulting current (I) versus the applied potential (V).
-
Identify the anodic peak potential (Epa), which corresponds to the oxidation of the this compound. This value provides a direct measure of its propensity to be oxidized.
-
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound: highly efficient reducing agent for the enantioselective organocatalytic transfer hydrogenation of ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical oxidation of benzothiazole dyes for monitoring amyloid formation related to the Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arabjchem.org [arabjchem.org]
- 8. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzothiazoline Ring-Opening and Rearrangement Reactions for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of benzothiazoline ring-opening and rearrangement reactions. With a focus on their relevance in modern drug discovery, this document summarizes key reaction pathways, quantitative data, and mechanistic insights to aid in the development of novel therapeutics.
Introduction to this compound Chemistry
Benzothiazolines are versatile heterocyclic scaffolds that serve as valuable intermediates in organic synthesis. Their strained ring system makes them amenable to a variety of chemical transformations, including ring-opening and rearrangement reactions. These reactions provide access to a diverse range of molecular architectures, many of which are of significant interest in medicinal chemistry. In particular, the products of these transformations, such as 1,4-benzothiazines and various functionalized benzothiazole (B30560) derivatives, have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.[1][2] This guide will delve into the key classes of these reactions, providing the necessary technical details for their application in a drug discovery context.
Key Reaction Classes: Mechanisms and Methodologies
Ring Expansion of this compound Sulfoxides to 1,4-Benzothiazines
A significant rearrangement reaction of benzothiazolines involves the ring expansion of their corresponding sulfoxides to form 1,4-benzothiazine derivatives. These products are structurally related to phenothiazines, a class of compounds known for their diverse pharmacological activities.[3] This transformation can be induced by either treatment with acetic anhydride (B1165640) or by thermal rearrangement.
Mechanism: The reaction with acetic anhydride is proposed to proceed through a sulfenic anhydride intermediate formed by the ring-opening of the sulfoxide, which then undergoes ring closure to yield the 1,4-benzothiazine.[4] Thermal rearrangement of 3-acetylthis compound 1-oxides in refluxing xylene also yields 4-acetylbenzothiazines, with evidence suggesting a possible radical-mediated pathway.
Experimental Protocols:
Protocol 1: Ring Expansion of 3-Acetyl-2,2-disubstituted-benzothiazoline 1-Oxide with Acetic Anhydride [4]
-
A solution of the 3-acetyl-2,2-disubstituted-benzothiazoline 1-oxide in acetic anhydride is prepared.
-
The mixture is heated under reflux for a specified period (typically several hours).
-
After cooling, the excess acetic anhydride is removed under reduced pressure.
-
The residue is purified by chromatography on silica (B1680970) gel to afford the corresponding 4-acetyl-1,4-benzothiazine derivatives.
Protocol 2: Thermal Rearrangement of 3-Acetylthis compound 1-Oxides
-
A solution of the 3-acetylthis compound 1-oxide in dry xylene is prepared.
-
The solution is refluxed for several hours.
-
The solvent is evaporated, and the resulting residue is purified by column chromatography to yield the 4-acetylbenzothiazines and any ring-opened byproducts.
Quantitative Data:
| Starting Material | Reaction Type | Conditions | Time (h) | Yield (%) | Reference |
| 3-Acetyl-2-alkyl-benzothiazoline 1-oxides | Acetic Anhydride | Reflux | - | Good | |
| 3-Acetylthis compound 1-oxides | Thermal | Reflux in xylene | - | 30-60 |
Photochemical Ring-Opening for Acyl Radical Generation
Direct photoexcitation of C(2)-substituted benzothiazolines with visible light can induce a ring-opening reaction to generate acyl radicals.[4] These highly reactive intermediates can then be trapped by various radical acceptors to construct new heterocyclic systems, which are of great interest in drug discovery.[4]
Mechanism: Upon irradiation with blue LEDs, the this compound is excited to a photoexcited state. This is followed by a single electron transfer (SET) to an electron acceptor, or direct homolytic cleavage of the C-C bond, to form an acyl radical and a benzothiazole byproduct. The acyl radical can then participate in subsequent reactions, such as addition to quinoxalin-2-ones or a cascade radical cyclization with isonitriles to synthesize phenanthridines.[4]
Experimental Protocols:
Protocol 3: Synthesis of 3-Acyl Quinoxaline-2(1H)-ones [4]
-
A flame-dried Schlenk tube is charged with the C(2)-acyl-benzothiazoline (1.2 equiv.), the quinoxaline-2(1H)-one (1.0 equiv.), and an electron mediator such as acetoxybenziodoxole (BI-OAc) (1.2 equiv.) in chloroform (B151607) under a nitrogen atmosphere.
-
The reaction mixture is stirred under irradiation with 24W blue LEDs (λ = 420-430 nm) for approximately 4 hours.
-
The reaction is diluted with ethyl acetate (B1210297) and washed with sodium bicarbonate solution.
-
The organic layer is dried, filtered, and concentrated. The residue is purified by column chromatography to yield the desired 3-acyl quinoxaline-2(1H)-one.
Quantitative Data:
| This compound Substrate | Radical Acceptor | Product Yield (%) | Reference |
| 2-Benzoyl-2-phenylthis compound | N-methyl-quinoxalin-2(1H)-one | 61-84 | [5] |
| 2-Benzoyl-2-phenylthis compound | N-methyl-6-fluoro-quinoxalin-2(1H)-one | 84 | [5] |
| 2-(Furan-2-carbonyl)-2-phenylthis compound | N-methyl-quinoxalin-2(1H)-one | 71 | [5] |
| 2-Acetyl-2-phenylthis compound | N-methyl-quinoxalin-2(1H)-one | 76 | [5] |
Smiles Rearrangement
While not a direct rearrangement of the this compound ring itself, the Smiles rearrangement is a closely related and powerful transformation for the synthesis of phenothiazines, which share structural similarities with 1,4-benzothiazines. This intramolecular nucleophilic aromatic substitution often starts from precursors that can be derived from benzothiazole chemistry.[6][7]
Mechanism: The reaction is typically initiated by a base, which deprotonates an amine or a similar nucleophilic group. This nucleophile then attacks an adjacent aromatic ring, leading to a spirocyclic Meisenheimer intermediate. Subsequent cleavage of a carbon-sulfur or carbon-oxygen bond results in the rearranged product.[7]
Experimental Protocols:
Protocol 4: Synthesis of 2-Chlorophenothiazine via Smiles Rearrangement [6]
-
2-Formamido-5-chloro-2'-nitrodiphenyl sulfide (B99878) is dissolved in a suitable solvent such as aqueous acetone (B3395972) or ethanol.
-
A strong base, for example, potassium hydroxide, is added to the solution.
-
The mixture is heated under reflux until the reaction is complete, as monitored by thin-layer chromatography.
-
After cooling, the reaction mixture is worked up by dilution with water, followed by extraction with an organic solvent.
-
The crude product is then purified, typically by recrystallization or column chromatography, to yield 2-chlorophenothiazine.
Applications in Drug Development
This compound ring-opening and rearrangement reactions are powerful tools in drug discovery, enabling the synthesis of diverse compound libraries for biological screening. The resulting scaffolds, particularly benzothiazoles and 1,4-benzothiazines, are prevalent in many biologically active molecules.
Enzyme Inhibition and Signaling Pathway Modulation
Many benzothiazole and 1,4-benzothiazine derivatives have been identified as potent enzyme inhibitors. For instance, they have been shown to target key enzymes in cancer-related signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8][9][10][11] The inhibition of such pathways can disrupt cancer cell proliferation, survival, and migration.
EGFR Signaling Pathway Inhibition
The EGFR signaling pathway is a critical regulator of cell growth and is often dysregulated in various cancers. Benzothiazole derivatives have been shown to inhibit EGFR activity, thereby blocking downstream signaling cascades like the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways, which are crucial for cancer progression.[8] This makes the synthesis of novel benzothiazole-containing compounds a key strategy in the development of targeted cancer therapies.
Conclusion
This compound ring-opening and rearrangement reactions offer a versatile and powerful platform for the synthesis of medicinally relevant heterocyclic compounds. The ability to generate diverse molecular scaffolds from readily accessible starting materials makes these reactions highly valuable in the context of drug discovery. By understanding the underlying mechanisms and having access to detailed experimental protocols, researchers can effectively leverage this chemistry to develop novel therapeutic agents targeting a range of diseases. The continued exploration of these reaction pathways is expected to yield new and innovative drug candidates in the years to come.
References
- 1. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
- 4. Direct Photoexcitation of Benzothiazolines: Acyl Radical Generation and Application to Access Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. benchchem.com [benchchem.com]
- 8. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Technical Guide to Visible Light-Driven Radical Reactions Involving Benzothiazolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of visible light photoredox catalysis has revolutionized the field of organic synthesis, offering sustainable and efficient pathways for the construction of complex molecular architectures. Within this paradigm, benzothiazolines have emerged as exceptionally versatile precursors for the generation of radical intermediates.[1][2] Traditionally utilized as hydrogenation reagents, their application has expanded significantly, and they now serve as potent sources of alkyl and acyl radicals under mild, visible light-mediated conditions.[1][2] This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and applications of visible light-driven radical reactions involving benzothiazolines, tailored for researchers, scientists, and professionals in drug development.
Core Concepts: Generation of Radicals from Benzothiazolines
The utility of benzothiazolines in photoredox catalysis stems from their ability to generate alkyl and acyl radicals through several distinct mechanisms upon interaction with visible light. These reactions are prized for their operational simplicity, broad substrate tolerance, and generally neutral reaction conditions.[1]
The two primary pathways for radical generation are:
-
Direct Photoexcitation: In this approach, the benzothiazoline derivative itself absorbs visible light, leading to an excited state. This excited species can then undergo homolytic cleavage of a C-C or C-H bond to generate the desired radical. This method offers the advantage of not requiring an external photocatalyst.[3][4]
-
Photoredox Catalysis: This pathway involves the use of a photocatalyst, such as ruthenium or iridium complexes, or organic dyes like eosin (B541160) Y. Upon irradiation with visible light, the photocatalyst is excited and can then engage in a single-electron transfer (SET) event with the this compound derivative to generate a radical cation, which subsequently fragments to release the alkyl or acyl radical.[1][4]
Key Applications in Organic Synthesis
The radicals generated from benzothiazolines participate in a wide array of carbon-carbon bond-forming reactions, enabling the synthesis of diverse and valuable molecular scaffolds.
Hydroalkylation and Hydroacylation of Alkenes
A prominent application of this compound-derived radicals is the hydroalkylation and hydroacylation of electron-deficient alkenes. This reaction provides a direct method for the formation of new C-C bonds and the introduction of functionalized alkyl and acyl groups.[1]
Table 1: Selected Yields for Visible Light-Driven Hydroacylation of Alkenes with Benzothiazolines [1]
| This compound Substituent (R) | Alkene | Product Yield (%) |
| Phenyl | 1,1-dicyano-2-phenylethylene | 90 |
| 4-Chlorophenyl | 1,1-dicyano-2-phenylethylene | 85 |
| 4-Methoxyphenyl | 1,1-dicyano-2-phenylethylene | 88 |
| 2-Thienyl | 1,1-dicyano-2-phenylethylene | 78 |
| Ethyl | 1,1-dicyano-2-phenylethylene | 85 |
Synthesis of Heterocycles
This compound-derived acyl radicals are valuable intermediates for the synthesis of biologically relevant heterocyclic compounds, such as phenanthridines and functionalized quinoxalin-2-ones.[3][4]
Table 2: Selected Yields for the Synthesis of Phenanthridines from Benzothiazolines and Isonitriles [1]
| This compound Substituent (Acyl Group) | Isonitrile Substituent | Product Yield (%) |
| Benzoyl | 2,6-Dimethylphenyl | 84 |
| 4-Chlorobenzoyl | 2,6-Dimethylphenyl | 75 |
| 4-Methoxybenzoyl | 2,6-Dimethylphenyl | 82 |
| 2-Naphthoyl | 2,6-Dimethylphenyl | 78 |
Table 3: Selected Yields for C(3)-H Acylation of Quinoxalin-2-ones with Benzothiazolines [3]
| This compound Acyl Substituent | Quinoxalin-2-one N-Substituent | Product Yield (%) |
| Benzoyl | Methyl | 90 |
| 4-Fluorobenzoyl | Methyl | 85 |
| 4-(trifluoromethyl)benzoyl | Methyl | 82 |
| Thiophen-2-carbonyl | Methyl | 71 |
| Furan-2-carbonyl | Methyl | 71 |
Quantitative Data
A critical aspect of evaluating photochemical reactions is the quantum yield (Φ), which represents the efficiency of a photochemical process. It is defined as the number of moles of a specific product formed per mole of photons absorbed. A quantum yield of 0.0057 has been reported for a hydroalkylation reaction, suggesting a single-event photochemical transformation rather than a radical chain reaction.[1]
Table 4: Reported Quantum Yield for a this compound-Mediated Radical Reaction
| Reaction Type | Quantum Yield (Φ) | Reference |
| Hydroalkylation | 0.0057 | [1] |
Experimental Protocols
General Procedure for the Synthesis of 2-Acyl-Benzothiazolines
A mixture of an appropriate diketone (1.0 equiv) and 2-aminothiophenol (B119425) (1.0 equiv) in ethanol (B145695) is heated at reflux for 4-6 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to afford the desired 2-acyl-benzothiazoline.
General Procedure for Visible Light-Driven Hydroalkylation/Hydroacylation of Alkenes
In a vial equipped with a magnetic stir bar, the corresponding this compound (0.2 mmol), alkene (0.1 mmol), and a photocatalyst (e.g., Ru(bpy)₃Cl₂ or eosin Y, 1-5 mol%) are dissolved in a degassed solvent (e.g., DCE or DMF, 2 mL). The vial is sealed and the mixture is stirred under irradiation from a visible light source (e.g., white or blue LEDs) at room temperature for 12-24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.
General Procedure for the Synthesis of Phenanthridines
To a flame-dried Schlenk tube equipped with a magnetic stir bar is added the 2-acyl-benzothiazoline (1.2 equiv), the isonitrile (1.0 equiv), and an electron mediator such as BI-OAc (1.2 equiv) under a nitrogen atmosphere. Anhydrous and degassed solvent (e.g., CHCl₃) is added, and the mixture is stirred and irradiated with blue LEDs at room temperature for 4-6 hours. Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel.[4]
General Procedure for the C(3)-H Acylation of Quinoxalin-2-ones
A flame-dried Schlenk tube is charged with the 2-acyl-benzothiazoline (1.2 equiv), the quinoxalin-2-one (1.0 equiv), and BI-OAc (1.2 equiv) under a nitrogen atmosphere. Anhydrous and degassed CHCl₃ (2 mL) is added, and the mixture is stirred under irradiation from a 24 W blue LED at room temperature for 4 hours. After the reaction is complete, the solvent is evaporated, and the residue is purified by flash column chromatography to yield the 3-acyl quinoxalin-2-one.[4]
Signaling Pathways and Experimental Workflows
Reaction Mechanism: Direct Photoexcitation of this compound for Acyl Radical Generation
Caption: Direct photoexcitation of this compound to generate an acyl radical.
Reaction Mechanism: Photoredox Catalyzed Acyl Radical Generation
Caption: Photoredox cycle for this compound-mediated acyl radical generation.
Experimental Workflow: Synthesis and Purification
Caption: A typical experimental workflow for visible light-driven reactions.
Conclusion
Visible light-driven radical reactions involving benzothiazolines represent a powerful and versatile strategy in modern organic synthesis. The ability to generate alkyl and acyl radicals under mild and controlled conditions has enabled the development of novel methodologies for the construction of complex and biologically relevant molecules. This guide has provided a comprehensive overview of the core concepts, key applications, quantitative data, and detailed experimental protocols associated with this burgeoning field. For researchers and professionals in drug development, the continued exploration of this compound-mediated radical reactions holds significant promise for the discovery and synthesis of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Visible-light-induced decarboxylative acylation of quinoxalin-2(1H)-ones with α-oxo carboxylic acids under metal-, strong oxidant- and external photocatalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Metal- and photocatalyst-free approach to visible-light-induced acylation of quinoxalinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Metal- and photocatalyst-free C3–H functionalization of quinoxalin-2(1H)-ones enabled by electron donor–acceptor complex photoactivation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Asymmetric Transfer Hydrogenation Using Benzothiazoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the asymmetric transfer hydrogenation of ketimines utilizing benzothiazoline as a hydride source, a method distinguished by its operational simplicity and high enantioselectivity. This organocatalytic approach, employing a chiral phosphoric acid, offers a significant metal-free alternative for the synthesis of chiral amines, which are crucial building blocks in pharmaceutical development.
The protocol is based on the pioneering work of Akiyama and coworkers, who demonstrated that benzothiazolines can serve as highly effective hydride donors in a reaction that converts the this compound to the more stable aromatic benzothiazole, thus providing a thermodynamic driving force.[1] The versatility of this method allows for fine-tuning of reactivity and enantioselectivity by modifying the 2-substituent of the this compound and the 3,3'-positions of the chiral phosphoric acid catalyst.[2][3]
Overview of the Reaction
The asymmetric transfer hydrogenation of a ketimine to a chiral amine is achieved using a 2-substituted this compound as the hydrogen source and a chiral Brønsted acid, typically a phosphoric acid derivative, as the catalyst. The reaction proceeds with high yields and excellent enantioselectivities for a broad range of substrates.[1][4][5]
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation.
Experimental Data Summary
The following tables summarize the reaction conditions and results for the asymmetric transfer hydrogenation of various ketimines with different 2-substituted benzothiazolines and a chiral phosphoric acid catalyst.
Table 1: Optimization of Reaction Conditions for the Reduction of a Model Ketimine
| Entry | Catalyst (mol%) | This compound (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 5 | 1.4 | Mesitylene | 50 | 26 | 90 | 98 |
| 2 | 2 | 1.4 | Mesitylene | 50 | 26 | 90 | 98 |
Data sourced from studies on the reduction of N-benzylidene-1-phenylethanamine.[1]
Table 2: Substrate Scope of the Asymmetric Transfer Hydrogenation
| Entry | R¹ | R² | This compound | Yield (%) | ee (%) |
| 1 | Ph | Me | 2-(2-Naphthyl) | 90 | 98 |
| 2 | 4-MeOC₆H₄ | Me | 2-(2-Naphthyl) | 95 | 97 |
| 3 | 4-NO₂C₆H₄ | Me | 2-(2-Naphthyl) | 96 | 84 |
| 4 | 2-Naphthyl | Me | 2-(2-Naphthyl) | 89 | 97 |
| 5 | Ph | Et | 2-(2-Naphthyl) | 91 | 96 |
| 6 | Cyclohexyl | Me | 2-Phenyl | 85 | 95 |
Reaction conditions: Ketimine (1.0 equiv), this compound (1.4 equiv), chiral phosphoric acid (2 mol%), mesitylene, 50 °C.[1]
Detailed Experimental Protocols
This section provides a step-by-step procedure for the asymmetric transfer hydrogenation of a representative ketimine.
Materials and Reagents
-
Ketimine substrate (e.g., N-(1-phenylethylidene)aniline)
-
2-Substituted this compound (e.g., 2-(2-naphthyl)this compound)
-
Chiral phosphoric acid catalyst (e.g., (R)-TRIP)
-
Anhydrous solvent (e.g., mesitylene)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Magnetic stirrer and heating plate
-
Reagents for workup and purification (e.g., saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica (B1680970) gel for chromatography)
General Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 4. This compound: highly efficient reducing agent for the enantioselective organocatalytic transfer hydrogenation of ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Organocatalytic reduction of ketimines with chiral phosphoric acid and benzothiazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of ketimines to chiral amines is a cornerstone transformation in synthetic organic chemistry, providing access to valuable building blocks for pharmaceuticals, agrochemicals, and chiral ligands. This document outlines an efficient organocatalytic method for this transformation, employing a chiral phosphoric acid (CPA) as the catalyst and benzothiazoline as a mild and effective hydride source. This metal-free approach offers high enantioselectivity and yields under mild reaction conditions, presenting a practical alternative to transition-metal-catalyzed reductions.
Reaction Principle
The reaction proceeds via a transfer hydrogenation mechanism. The chiral phosphoric acid catalyst activates the ketimine substrate by forming a chiral ion pair with the protonated imine. Simultaneously, the this compound, acting as a hydride donor, is also coordinated by the catalyst. This dual activation facilitates the stereocontrolled transfer of a hydride from the this compound to the imine carbon, affording the chiral amine with high enantiopurity. The this compound is oxidized to the stable benzothiazole (B30560) in the process.
Data Presentation
The following tables summarize the quantitative data for the organocatalytic reduction of various ketimines, demonstrating the scope and efficiency of this method.
Table 1: Optimization of Chiral Phosphoric Acid Catalyst
| Entry | Catalyst (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | (S)-CPA-1 (5) | 22 | 63 | 11 |
| 2 | (S)-CPA-2 (5) | 22 | 85 | 45 |
| 3 | (S)-CPA-3 (5) | 22 | 92 | 70 |
| 4 | (S)-CPA-4 (5) | 22 | 95 | 88 |
| 5 | (R)-TRIP (5) | 22 | 97 | 92 |
Reaction conditions: Ketimine (0.1 mmol), 2-phenylthis compound (0.2 mmol), catalyst (5 mol%) in toluene (B28343) (0.5 mL) at room temperature.
Table 2: Screening of 2-Substituted Benzothiazolines
| Entry | This compound | Time (h) | Yield (%) | ee (%) |
| 1 | 2-Phenyl | 22 | 97 | 92 |
| 2 | 2-(p-Tolyl) | 22 | 98 | 94 |
| 3 | 2-(2-Naphthyl) | 22 | 95 | 97 |
| 4 | 2-(1-Naphthyl) | 22 | 96 | 85 |
| 5 | 2-Cyclohexyl | 22 | 90 | 93 |
Reaction conditions: Ketimine (0.1 mmol), this compound (0.2 mmol), (R)-TRIP (5 mol%) in toluene (0.5 mL) at room temperature.
Table 3: Substrate Scope of Ketimine Reduction
| Entry | R¹ | R² | Time (h) | Yield (%) | ee (%) |
| 1 | Ph | Me | 22 | 95 | 97 |
| 2 | p-MeO-C₆H₄ | Me | 24 | 96 | 98 |
| 3 | p-Cl-C₆H₄ | Me | 20 | 94 | 96 |
| 4 | 2-Naphthyl | Me | 24 | 93 | 95 |
| 5 | Ph | Et | 26 | 90 | 98 |
| 6 | Cyclohexyl | Me | 30 | 85 | 95 |
Reaction conditions: Ketimine (0.1 mmol), 2-(2-naphthyl)this compound (0.14 mmol), (R)-TRIP (2 mol%) in mesitylene (B46885) (0.5 mL) at 50 °C.
Experimental Protocols
General Procedure for the Asymmetric Reduction of Ketimines
To a screw-capped test tube equipped with a magnetic stir bar are added the ketimine (0.10 mmol, 1.0 equiv), the chiral phosphoric acid catalyst (R)-TRIP (0.005 mmol, 0.05 equiv), and the 2-substituted this compound (0.20 mmol, 2.0 equiv). The tube is sealed and the appropriate solvent (0.5 mL) is added. The reaction mixture is stirred at the specified temperature for the time indicated in the tables. Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired chiral amine. The enantiomeric excess of the product is determined by chiral HPLC analysis.
In Situ Generation of this compound and Subsequent Reduction
In a variation of the protocol, the this compound reducing agent can be generated in situ.[1] To a solution of the ketimine (0.1 mmol) and the chiral phosphoric acid (5 mol%) in the chosen solvent, are added 2-aminothiophenol (B119425) and the desired aldehyde. This mixture is stirred to form the this compound in the reaction vessel, which then proceeds to reduce the ketimine.[1]
Visualizations
Reaction Mechanism
References
Application of Benzothiazoline as a Hydride Source in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazolines have emerged as versatile and highly efficient hydride donors in a variety of organic transformations, offering a powerful alternative to traditional reducing agents.[1] Inspired by the biological reducing agent NAD(P)H, 2-substituted benzothiazolines release a hydride to form the stable aromatic benzothiazole, driving reductive processes.[2][3] This biomimetic approach has found significant application in asymmetric synthesis, particularly in conjunction with chiral Brønsted acid catalysts.[1][2] Benzothiazolines are readily prepared by the condensation of 2-aminobenzenethiol with aldehydes or ketones, are stable for storage, and their reactivity and selectivity can be fine-tuned by modifying the 2-substituent.[1][4][5] This makes them attractive reagents for drug development and fine chemical synthesis.[6][7]
This document provides detailed application notes and experimental protocols for the use of benzothiazoline as a hydride source in key organic reactions, with a focus on reductive amination and asymmetric transfer hydrogenation of ketimines.
Key Applications
Benzothiazolines have proven to be particularly effective in the following transformations:
-
Reductive Amination of Aldehydes and Ketones: A highly efficient method for the synthesis of secondary and tertiary amines.[1][8]
-
Asymmetric Transfer Hydrogenation of Ketimines: A metal-free approach to chiral amines with high enantioselectivity.[1][2][9]
-
Reduction of α,β-Unsaturated Carbonyl Compounds: One of the earlier reported applications, demonstrating the reducing power of benzothiazolines.[1]
A key advantage of this compound over the commonly used Hantzsch ester is its often superior performance in achieving high enantioselectivity in asymmetric reactions.[1][2]
Data Presentation
Table 1: Brønsted Acid Catalyzed Reductive Amination of Aldehydes with p-Anisidine (B42471) using this compound
| Entry | Aldehyde Substrate | Product | Yield (%) |
| 1 | Benzaldehyde (B42025) | N-(4-methoxybenzyl)aniline | 93 |
| 2 | 4-Methoxybenzaldehyde | 4-Methoxy-N-(4-methoxybenzyl)aniline | 95 |
| 3 | 4-Nitrobenzaldehyde | N-(4-methoxybenzyl)-4-nitroaniline | 91 |
| 4 | 4-Chlorobenzaldehyde | 4-Chloro-N-(4-methoxybenzyl)aniline | 92 |
| 5 | 2-Naphthaldehyde | N-(4-methoxybenzyl)-2-naphthylamine | 90 |
| 6 | Cinnamaldehyde | N-((E)-3-phenylallyl)aniline (1,2-reduction) | 85 |
Reaction Conditions: Aldehyde (1.0 mmol), p-anisidine (1.2 mmol), this compound (1.2 mmol), and TFA (20 mol%) in CH2Cl2 at room temperature.[1][8]
Table 2: Asymmetric Transfer Hydrogenation of Ketimines with this compound
| Entry | Ketimine Substrate (R1, R2) | This compound (2-substituent) | Catalyst (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Ph, Me | Phenyl | 5h (5) | 22 | 63 | 11 |
| 2 | Ph, Me | Phenyl | 5h (5) | - | 97 | 92 |
| 3 | Ph, Me | 2-Naphthyl | 5h (2) | 26 | 90 | 98 |
| 4 | 4-MeO-C6H4, Me | 2-Naphthyl | 5h (2) | 48 | 91 | 97 |
| 5 | 4-Cl-C6H4, Me | 2-Naphthyl | 5h (2) | 30 | 93 | 98 |
| 6 | 2-Naphthyl, Me | 2-Naphthyl | 5h (2) | 48 | 92 | 95 |
| 7 | Ph, Et | 2-Naphthyl | 5h (2) | 72 | 85 | 96 |
| 8 | Cyclohexyl, Me | 2-Naphthyl | 5h (2) | 72 | 88 | 95 |
Reaction Conditions: Ketimine (0.1 mmol), this compound (1.4 equiv), catalyst 5h in mesitylene (B46885) at 50 °C.[2] Catalyst 5h is a chiral phosphoric acid (TRIP).[1][2]
Experimental Protocols
Protocol 1: General Procedure for Brønsted Acid Catalyzed Reductive Amination of Aldehydes
This protocol describes the reductive amination of benzaldehyde with p-anisidine using 2-phenylthis compound.
Materials:
-
Benzaldehyde
-
p-Anisidine
-
2-Phenylthis compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH2Cl2), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of benzaldehyde (1.0 mmol, 1.0 equiv) and p-anisidine (1.2 mmol, 1.2 equiv) in anhydrous CH2Cl2 (5 mL) in a round-bottom flask, add 2-phenylthis compound (1.2 mmol, 1.2 equiv).
-
Add trifluoroacetic acid (TFA, 0.2 mmol, 20 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with CH2Cl2 (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-benzyl-p-anisidine.
Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation of a Ketimine
This protocol describes the asymmetric transfer hydrogenation of N-phenylacetophenone imine using 2-(naphthalen-2-yl)this compound.
Materials:
-
N-phenylacetophenone imine
-
2-(Naphthalen-2-yl)this compound
-
Chiral phosphoric acid catalyst (e.g., TRIP, 5h)
-
Mesitylene, anhydrous
-
Magnetic stirrer and stir bar
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the chiral phosphoric acid catalyst (0.002 mmol, 2 mol%).
-
Add anhydrous mesitylene (1.0 mL) to dissolve the catalyst.
-
Add the N-phenylacetophenone imine (0.1 mmol, 1.0 equiv).
-
Add 2-(naphthalen-2-yl)this compound (0.14 mmol, 1.4 equiv) to the reaction mixture.
-
Stir the reaction mixture at 50 °C.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and directly purify the crude mixture by column chromatography on silica gel to yield the chiral amine.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. This compound: highly efficient reducing agent for the enantioselective organocatalytic transfer hydrogenation of ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzothiazoline as a Versatile Synthon for C-C Bond Construction in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of benzothiazoline derivatives for carbon-carbon (C-C) bond formation in the synthesis of valuable heterocyclic scaffolds. Benzothiazolines have emerged as highly effective and versatile reagents, capable of acting as alkyl or acyl radical or carbanion precursors under various reaction conditions, including photoredox catalysis and thermal activation.[1][2][3] Their ease of synthesis from readily available starting materials further enhances their utility in synthetic chemistry.[1] This document outlines key applications, presents quantitative data for substrate scope, and offers detailed experimental protocols for the synthesis of quinoxalin-2-ones and phenanthridines.
Application 1: Visible-Light-Induced C3-Acylation of Quinoxalin-2-ones
The C3-functionalization of quinoxalin-2-ones is a valuable transformation for the synthesis of biologically active compounds. Benzothiazolines serve as excellent acyl radical precursors under visible light irradiation, enabling the direct C-H acylation of quinoxalin-2-ones without the need for an external photocatalyst.[4]
Reaction Principle
The reaction proceeds via the direct photoexcitation of the this compound derivative, which leads to the homolytic cleavage of the C-C bond to generate an acyl radical. This radical species is then trapped by the quinoxalin-2-one at the C3 position to afford the acylated product.[4] An electron mediator, such as BI-OAc, can be employed to improve reaction efficiency.[4]
Data Presentation: Substrate Scope of C3-Acylation of Quinoxalin-2-ones
| Entry | This compound (R Group) | Quinoxalin-2-one | Product | Yield (%) |
| 1 | Phenyl | 1-Methylquinoxalin-2(1H)-one | 3-Benzoyl-1-methylquinoxalin-2(1H)-one | 85 |
| 2 | 4-Methoxyphenyl | 1-Methylquinoxalin-2(1H)-one | 3-(4-Methoxybenzoyl)-1-methylquinoxalin-2(1H)-one | 80 |
| 3 | 4-Fluorophenyl | 1-Methylquinoxalin-2(1H)-one | 3-(4-Fluorobenzoyl)-1-methylquinoxalin-2(1H)-one | 90 |
| 4 | 2-Thienyl | 1-Methylquinoxalin-2(1H)-one | 1-Methyl-3-(thiophene-2-carbonyl)quinoxalin-2(1H)-one | 78 |
| 5 | Cyclohexyl | 1-Methylquinoxalin-2(1H)-one | 3-(Cyclohexanecarbonyl)-1-methylquinoxalin-2(1H)-one | 76 |
| 6 | Phenyl | 1-Ethylquinoxalin-2(1H)-one | 3-Benzoyl-1-ethylquinoxalin-2(1H)-one | 82 |
| 7 | Phenyl | 1-(n-Propyl)quinoxalin-2(1H)-one | 3-Benzoyl-1-(n-propyl)quinoxalin-2(1H)-one | 83 |
| 8 | Phenyl | 1-(i-Propyl)quinoxalin-2(1H)-one | 3-Benzoyl-1-(i-propyl)quinoxalin-2(1H)-one | 75 |
Note: Yields are based on reported values in the literature for reactions performed under optimized conditions.[1]
Experimental Protocol: General Procedure for C3-Acylation of Quinoxalin-2-ones
-
To a reaction tube, add the quinoxalin-2-one derivative (0.2 mmol, 1.0 equiv.), the this compound derivative (0.4 mmol, 2.0 equiv.), and BI-OAc (0.02 mmol, 0.1 equiv.).
-
Add anhydrous and degassed 1,2-dichloroethane (B1671644) (DCE) (2.0 mL).
-
Seal the tube and place it at a distance of approximately 5-10 cm from a 34 W blue LED lamp.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired C3-acylated quinoxalin-2-one.
Logical Workflow for C3-Acylation
Caption: Experimental workflow for the C3-acylation of quinoxalin-2-ones.
Application 2: Synthesis of Phenanthridines via Cascade Radical Cyclization
Benzothiazolines can also be employed to generate acyl radicals for the synthesis of phenanthridines through a cascade radical cyclization with isonitriles.[4] This methodology provides an efficient route to this important heterocyclic core, which is present in numerous natural products and pharmacologically active molecules.
Reaction Principle
Under visible light irradiation, the this compound generates an acyl radical. This radical adds to the isonitrile, initiating a cascade cyclization process that ultimately leads to the formation of the phenanthridine (B189435) skeleton.[1]
Data Presentation: Substrate Scope for Phenanthridine Synthesis
| Entry | This compound (R Group) | Isonitrile | Product | Yield (%) |
| 1 | Phenyl | 2-Isocyanobiphenyl | 6-Phenylphenanthridine | 72 |
| 2 | 4-Methoxyphenyl | 2-Isocyanobiphenyl | 6-(4-Methoxyphenyl)phenanthridine | 65 |
| 3 | 4-Chlorophenyl | 2-Isocyanobiphenyl | 6-(4-Chlorophenyl)phenanthridine | 75 |
| 4 | 2-Naphthyl | 2-Isocyanobiphenyl | 6-(Naphthalen-2-yl)phenanthridine | 68 |
| 5 | Cyclohexyl | 2-Isocyanobiphenyl | 6-Cyclohexylphenanthridine | 55 |
| 6 | Phenyl | 4'-Methyl-[1,1'-biphenyl]-2-isocyanide | 2-Methyl-6-phenylphenanthridine | 70 |
| 7 | Phenyl | 4'-Methoxy-[1,1'-biphenyl]-2-isocyanide | 2-Methoxy-6-phenylphenanthridine | 63 |
| 8 | Phenyl | 4'-Fluoro-[1,1'-biphenyl]-2-isocyanide | 2-Fluoro-6-phenylphenanthridine | 73 |
Note: Yields are based on reported values in the literature for reactions performed under optimized conditions.[1]
Experimental Protocol: General Procedure for Phenanthridine Synthesis
-
To a reaction tube, add the isonitrile derivative (0.2 mmol, 1.0 equiv.), the this compound derivative (0.4 mmol, 2.0 equiv.), and BI-OAc (0.02 mmol, 0.1 equiv.).
-
Add anhydrous and degassed 1,2-dichloroethane (DCE) (2.0 mL).
-
Seal the tube and place it at a distance of approximately 5-10 cm from a 34 W blue LED lamp.
-
Stir the reaction mixture at 60 °C for 24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired phenanthridine derivative.
Signaling Pathway for Phenanthridine Synthesis
Caption: Proposed mechanism for the synthesis of phenanthridines.
Application 3: Hydroacylation of Michael Acceptors
Benzothiazolines are also effective reagents for the hydroacylation of Michael acceptors under both thermal and photoredox conditions.[1] This reaction allows for the straightforward formation of functionalized ketones.
Reaction Principle
Under thermal conditions (e.g., 80 °C in DCE), the this compound can act as a radical donor.[1] The generated acyl radical adds to the Michael acceptor, followed by hydrogen atom transfer to yield the hydroacylated product.
Data Presentation: Thermal Hydroacylation of Michael Acceptors
| Entry | This compound (R Group) | Michael Acceptor | Product | Yield (%) |
| 1 | Phenyl | Benzylidenemalononitrile | 2-(1,3-Dioxo-1,3-diphenylpropan-2-yl)malononitrile | 98 |
| 2 | 4-Bromophenyl | Benzylidenemalononitrile | 2-(1-(4-Bromophenyl)-3-oxo-3-phenylpropan-2-yl)malononitrile | 95 |
| 3 | 4-Nitrophenyl | Benzylidenemalononitrile | 2-(1-(4-Nitrophenyl)-3-oxo-3-phenylpropan-2-yl)malononitrile | 85 |
| 4 | Phenyl | (4-Chlorobenzylidene)malononitrile | 2-(3-(4-Chlorophenyl)-1-oxo-1-phenylpropan-2-yl)malononitrile | 96 |
| 5 | Phenyl | Ethyl 2-cyano-3-phenylacrylate | Ethyl 2-benzoyl-2-cyano-3-phenylpropanoate | 88 |
| 6 | Phenyl | 2-Benzylidene-1H-indene-1,3(2H)-dione | 2-Benzoyl-2-benzyl-1H-indene-1,3(2H)-dione | 92 |
Note: Yields are based on reported values in the literature for reactions performed under optimized thermal conditions.[1]
Experimental Protocol: General Procedure for Thermal Hydroacylation
-
In a sealed reaction vessel, dissolve the Michael acceptor (0.5 mmol, 1.0 equiv.) and the this compound derivative (0.75 mmol, 1.5 equiv.) in 1,2-dichloroethane (DCE) (2.0 mL).
-
Stir the mixture at 80 °C for the time specified by reaction monitoring (typically 12-24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure hydroacylated product.
Workflow for Thermal Hydroacylation
Caption: Experimental workflow for the thermal hydroacylation of Michael acceptors.
References
- 1. Benzothiazolines Acting as Carbanion and Radical Transfer Reagents in Carbon–Carbon Bond Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Direct Photoexcitation of Benzothiazolines: Acyl Radical Generation and Application to Access Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-situ Generation of Benzothiazoline in One-Pot Synthesis Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in-situ generation of benzothiazoline and its application in one-pot synthesis reactions. This approach offers a streamlined and efficient methodology for the synthesis of various valuable organic compounds, minimizing the need for isolation of reactive intermediates and thereby improving overall reaction economy and safety.
Introduction
Benzothiazolines are valuable heterocyclic compounds that can serve as versatile intermediates in organic synthesis. Their in-situ generation, typically from the condensation of 2-aminothiophenol (B119425) and an aldehyde, circumvents the need to handle the often unstable this compound intermediates. This one-pot strategy has found significant application in the synthesis of benzothiazoles and, more notably, as a hydrogen donor in asymmetric transfer hydrogenation reactions.[1][2][3][4] This document details the methodologies for these key applications, providing structured data and experimental protocols for reproducibility.
Key Applications and Mechanisms
The primary application highlighted is the use of in-situ generated this compound as a hydride source in the organocatalytic asymmetric transfer hydrogenation of ketimines.[1][2][3][4] In this process, a chiral Brønsted acid, such as a phosphoric acid derivative, catalyzes the transfer of a hydride from the this compound to the imine, resulting in the formation of a chiral amine with high enantioselectivity.[1][2] The this compound is oxidized to the more stable benzothiazole (B30560) in the process.[1]
A three-component reaction involving a ketimine, an aldehyde, and 2-aminothiophenol can be performed in one pot to yield the corresponding chiral amine in high yield and enantioselectivity.[2] This demonstrates the efficiency of generating the this compound reducing agent in the same reaction vessel where the reduction occurs.[2]
Data Presentation
Table 1: One-Pot Asymmetric Transfer Hydrogenation of Ketimines with In-situ Generated this compound
| Entry | Ketimine Substrate | Aldehyde for In-situ Generation | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | N-(1-phenylethylidene)aniline | 2-Naphthalenecarbaldehyde | (R)-TRIP (5) | Toluene (B28343) | 48 | 95 | 96 | [1] |
| 2 | N-(1-(4-methoxyphenyl)ethylidene)aniline | Benzaldehyde | (S)-TRIP (10) | Mesitylene | 36 | 88 | 94 | [2] |
| 3 | N-(1-(4-chlorophenyl)ethylidene)aniline | 2-Naphthalenecarbaldehyde | (R)-TRIP (5) | Toluene | 72 | 92 | 97 | [1] |
| 4 | N-(1-cyclohexylethylidene)aniline | Benzaldehyde | (S)-TRIP (10) | Mesitylene | 48 | 85 | 95 | [2] |
| 5 | Ethyl 2-imino-2-phenylacetate | 2-Naphthalenecarbaldehyde | (R)-TRIP (2) | Mesitylene | 26 | 90 | 98 | [1] |
(R)-TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (S)-TRIP = (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Experimental Protocols
Protocol 1: One-Pot Asymmetric Transfer Hydrogenation of a Ketimine
This protocol describes a general procedure for the asymmetric transfer hydrogenation of a ketimine using in-situ generated this compound.
Materials:
-
Ketimine (1.0 mmol)
-
Aromatic aldehyde (e.g., 2-naphthalenecarbaldehyde) (1.2 mmol)
-
2-Aminothiophenol (1.2 mmol)
-
Chiral phosphoric acid catalyst (e.g., (R)-TRIP) (0.05 mmol, 5 mol%)
-
Anhydrous solvent (e.g., Toluene) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the ketimine (1.0 mmol), the chiral phosphoric acid catalyst (0.05 mmol), and anhydrous toluene (3 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
In a separate flask, dissolve the aromatic aldehyde (1.2 mmol) and 2-aminothiophenol (1.2 mmol) in anhydrous toluene (2 mL).
-
Add the solution from step 3 to the reaction mixture from step 2.
-
Stir the reaction mixture at the desired temperature (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified chiral amine by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.[1]
Visualizations
Reaction Mechanism
Caption: Mechanism of one-pot asymmetric transfer hydrogenation.
Experimental Workflow
Caption: Workflow for one-pot asymmetric transfer hydrogenation.
References
Application Notes and Protocols: Purification of 2-Arylbenzothiazoline Derivatives by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Arylbenzothiazoline derivatives are a significant class of heterocyclic compounds possessing a wide range of biological activities, making them promising candidates in drug discovery and development. The synthesis of these compounds often results in crude products containing impurities such as unreacted starting materials, byproducts, and color bodies. Achieving a high degree of purity is crucial for accurate biological evaluation and downstream applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, including 2-arylthis compound derivatives. This method relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system at varying temperatures. This document provides detailed protocols and guidelines for the successful purification of 2-arylthis compound derivatives using recrystallization.
Data Presentation: Solvent Selection for Recrystallization
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should dissolve the 2-arylthis compound derivative well at elevated temperatures but poorly at room or lower temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Based on a review of the literature, the following solvents have been found to be suitable for the recrystallization of 2-arylthis compound and related benzothiazole (B30560) derivatives.
| Derivative Type | Recommended Solvent(s) | Observations / Typical Yield |
| General 2-Arylbenzothiazolines | Aqueous Ethanol | Good to excellent yields |
| 2-Phenylbenzothiazole | Ethanol | Good |
| 6-Methyl-2-phenyl-1,3-benzothiazole | Ethanol, Acetone, Toluene | Ethanol is highly recommended |
| General Benzothiazole Derivatives | Ethanol, Isopropanol, Acetone, Ethyl Acetate | Solvent screening is advised |
| Ethyl Acetate: Petroleum Ether (two-solvent system) | Effective for certain derivatives |
Experimental Workflow
The overall process for the synthesis and purification of a 2-arylthis compound derivative is outlined in the workflow diagram below. This process begins with the condensation of a substituted 2-aminothiophenol (B119425) with an appropriate aldehyde, followed by the purification of the crude product by recrystallization.
Caption: General experimental workflow for the synthesis and purification of 2-arylthis compound derivatives.
Experimental Protocols
The following are detailed protocols for the recrystallization of 2-arylthis compound derivatives. It is recommended to first perform small-scale solubility tests to identify the optimal solvent or solvent system for a specific derivative.[1][2]
Protocol 1: Single-Solvent Recrystallization
This is the most common and straightforward recrystallization method.
Materials:
-
Crude 2-arylthis compound derivative
-
Selected recrystallization solvent (e.g., ethanol, aqueous ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Activated charcoal (optional)
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the selected solvent and gently heat the mixture while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.[1] The goal is to create a saturated solution at the solvent's boiling point.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. This is done by filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals. This can be achieved by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry. A vacuum oven can also be used for more efficient drying.
Protocol 2: Two-Solvent Recrystallization
This method is useful when no single solvent has the ideal solubility characteristics for recrystallization. It employs a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).
Materials:
-
Crude 2-arylthis compound derivative
-
A "good" solvent (e.g., ethyl acetate)
-
A "poor" solvent (e.g., petroleum ether, hexanes)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Dissolve the crude solid in a minimal amount of the "good" solvent at or near its boiling point in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of the "good" solvent back to the hot mixture until the cloudiness just disappears.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. If crystals do not form, gently scratching the inside of the flask with a glass rod can induce crystallization. Subsequently, cool the flask in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold "poor" solvent or a cold mixture of the two solvents.
-
Drying: Dry the purified crystals as described in the single-solvent protocol.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Gently boil off some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. |
| "Oiling out" (product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution cooled too rapidly.- High concentration of impurities. | - Use a lower-boiling solvent.- Ensure slow cooling.- Consider a preliminary purification step if the material is very impure. Add a bit more "good" solvent in a two-solvent system. |
| Low recovery of purified product | - The compound is too soluble in the cold solvent.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Ensure the solvent is thoroughly chilled before filtration.- Use a pre-heated funnel for hot filtration.- Allow sufficient time for crystallization, including in an ice bath. |
| Colored product after recrystallization | - Colored impurities are co-crystallizing with the product. | - Use activated charcoal during the recrystallization process. A second recrystallization may be necessary. |
References
Isolating Benzothiazoline Products: A Guide to Column Chromatography Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the isolation and purification of benzothiazoline products using column chromatography. These techniques are crucial for obtaining high-purity compounds essential for further research, characterization, and development in the pharmaceutical and chemical industries.
Introduction to Column Chromatography for this compound Purification
Column chromatography is a widely used preparative technique for separating and purifying compounds from mixtures based on their differential partitioning between a stationary phase and a mobile phase.[1] For the purification of this compound derivatives, silica (B1680970) gel is a commonly employed stationary phase due to its polarity and effectiveness in separating moderately polar organic compounds.[2] The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297), is critical for achieving optimal separation.[3] The polarity of the eluent is often gradually increased to first elute non-polar impurities and then the desired this compound product.[4]
Key Considerations for this compound Purification
Several factors can influence the success of the chromatographic separation of benzothiazolines:
-
Compound Polarity: The polarity of the specific this compound derivative will dictate the appropriate solvent system. More polar benzothiazolines will require a more polar mobile phase for elution.
-
Stability on Silica Gel: Some this compound derivatives may be sensitive to the acidic nature of silica gel. In such cases, using neutral or basic alumina (B75360) as the stationary phase, or neutralizing the silica gel with a small amount of a basic modifier like triethylamine (B128534) in the eluent, may be necessary.[2]
-
Presence of Impurities: The nature and polarity of impurities in the crude reaction mixture will determine the complexity of the separation. Thin-layer chromatography (TLC) is an indispensable tool for preliminary analysis and for optimizing the solvent system before performing column chromatography.[4]
Experimental Protocols
The following protocols provide a general framework for the purification of this compound products by column chromatography. It is important to note that these protocols may require optimization for specific substrates and reaction outcomes.
Protocol 1: General Procedure for Column Chromatography of a 2-Substituted this compound
This protocol is a general guideline for the purification of a this compound product synthesized from the reaction of an aldehyde or ketone with 2-aminothiophenol.
1. Preparation of the Column:
-
A glass chromatography column of an appropriate size is selected.
-
A small plug of cotton or glass wool is placed at the bottom of the column to prevent the stationary phase from washing out.
-
A layer of sand is added on top of the cotton plug.
-
The column is filled with a slurry of silica gel (typically 230-400 mesh) in a non-polar solvent (e.g., hexane). The column should be tapped gently to ensure even packing and to remove any air bubbles.
-
A layer of sand is carefully added to the top of the silica gel bed to prevent disturbance during solvent addition.
2. Sample Loading:
-
The crude this compound product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
-
Alternatively, for less soluble compounds, the crude product can be adsorbed onto a small amount of silica gel (dry loading). The solvent is then evaporated, and the resulting dry powder is carefully added to the top of the column.[5]
3. Elution:
-
The elution is started with a non-polar solvent system, typically a mixture of hexane and ethyl acetate with a low percentage of ethyl acetate (e.g., 9:1 hexane:ethyl acetate).
-
The polarity of the eluent can be gradually increased (gradient elution) by increasing the proportion of ethyl acetate to facilitate the elution of the this compound product after less polar impurities have been washed off the column.
-
Fractions are collected sequentially in test tubes or flasks.
4. Monitoring the Separation:
-
The separation is monitored by thin-layer chromatography (TLC) of the collected fractions.
-
Fractions containing the pure this compound product (as determined by TLC) are combined.
5. Product Isolation:
-
The solvent from the combined pure fractions is removed under reduced pressure using a rotary evaporator to yield the purified this compound product.
Data Presentation
Effective purification by column chromatography is assessed by the yield and purity of the isolated product. The following tables provide a template for recording and comparing data from purification experiments.
Table 1: Solvent Systems and Corresponding Rf Values for a Hypothetical this compound Product
| Solvent System (Hexane:Ethyl Acetate) | Rf Value of this compound | Observations |
| 9:1 | 0.15 | Good for initial loading and elution of non-polar impurities. |
| 4:1 | 0.35 | Optimal for elution of the target compound. |
| 2:1 | 0.60 | May lead to co-elution with more polar impurities. |
Note: Rf values are indicative and can vary based on the specific this compound derivative and experimental conditions.
Table 2: Purification Summary for a Hypothetical this compound Synthesis
| Parameter | Before Column Chromatography | After Column Chromatography |
| Mass of Crude Product (g) | 5.0 | N/A |
| Mass of Purified Product (g) | N/A | 3.8 |
| Yield (%) | N/A | 76% |
| Purity (by HPLC/NMR) | ~80% | >98% |
Visualizations
Synthesis and Purification Workflow
The general workflow for the synthesis and purification of this compound products is illustrated below.
Caption: General workflow for this compound synthesis and purification.
Logical Relationship of Chromatography Parameters
The selection of parameters for successful column chromatography is a logical process, often guided by preliminary TLC analysis.
Caption: Decision process for column chromatography of benzothiazolines.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2,2-Disubstituted Dihydro-1,4-benzothiazines from Morita-Baylis-Hillman Ketones by an Oxidative Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. community.wvu.edu [community.wvu.edu]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Organocatalytic asymmetric synthesis of benzothiazolopyrimidines via a [4 + 2] cycloaddition of azlactones with 2-benzothiazolimines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes: Synthesis of Chiral Amines with High Enantioselectivity using Benzothiazoline
Introduction
The enantioselective synthesis of chiral amines is a critical process in the development of pharmaceuticals and other biologically active molecules. One effective methodology involves the use of benzothiazoline as a hydrogen donor in the organocatalytic transfer hydrogenation of ketimines. This reaction, typically catalyzed by a chiral phosphoric acid, provides a metal-free approach to producing chiral amines with high yields and excellent enantioselectivities.[1][2] Benzothiazolines are advantageous due to their potent reducing ability, ease of preparation, and the tunability of their structure to optimize reactivity and selectivity.[1][2] This method is applicable to a wide range of ketimine substrates, including those derived from acetophenones, propiophenones, and α-keto esters.[1]
Mechanism of Action
The asymmetric transfer hydrogenation of ketimines using this compound is predicated on the activation of the ketimine by a chiral Brønsted acid, typically a chiral phosphoric acid. The chiral phosphoric acid protonates the imine, rendering it more susceptible to nucleophilic attack. The this compound then acts as a hydride donor, transferring a hydride to the activated imine. The chiral environment created by the catalyst directs the hydride transfer to one face of the imine, resulting in the formation of a chiral amine with high enantiomeric excess (ee). Following the hydride transfer, the this compound is converted to the more stable aromatic benzothiazole.[2]
Logical Relationship of Key Components
Caption: Key components in the asymmetric transfer hydrogenation.
Quantitative Data Summary
The following table summarizes the results for the asymmetric transfer hydrogenation of various ketimines using this compound as the hydrogen donor and a chiral phosphoric acid catalyst.
| Entry | Ketimine Substrate (R1, R2) | This compound (R3) | Chiral Phosphoric Acid | Yield (%) | ee (%) |
| 1 | Ph, Me | 2-Naphthyl | TRIP | 90 | 98 |
| 2 | 4-MeO-C6H4, Me | 2-Naphthyl | TRIP | 95 | 98 |
| 3 | 4-F-C6H4, Me | 2-Naphthyl | TRIP | 93 | 98 |
| 4 | 2-Naphthyl, Me | 2-Naphthyl | TRIP | 99 | 97 |
| 5 | Ph, Et | 2-Naphthyl | TRIP | 96 | 98 |
| 6 | Ph, n-Pr | 2-Naphthyl | TRIP | 94 | 98 |
| 7 | Ph, i-Pr | 2-Naphthyl | TRIP | 92 | 97 |
| 8 | t-Bu, Me | 2-Naphthyl | TRIP | 99 | 95 |
Data extracted from literature reports.[2] TRIP = 3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate.
Experimental Protocols
1. General Protocol for Asymmetric Transfer Hydrogenation of Ketimines
This protocol describes a general procedure for the enantioselective reduction of a ketimine using a this compound derivative and a chiral phosphoric acid catalyst.[2]
Materials:
-
Ketimine (1.0 equiv)
-
2-Substituted this compound (1.4 equiv)
-
Chiral phosphoric acid (e.g., TRIP) (2 mol%)
-
Anhydrous solvent (e.g., mesitylene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere, add the ketimine (0.2 mmol, 1.0 equiv), the chiral phosphoric acid (0.004 mmol, 2 mol%), and anhydrous mesitylene (B46885) (1.0 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the 2-substituted this compound (0.28 mmol, 1.4 equiv) to the reaction mixture.
-
Stir the reaction mixture at 50 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired chiral amine.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) analysis.[2]
2. Protocol for the In-situ Generation of this compound and Subsequent Transfer Hydrogenation
This protocol outlines a three-component reaction for the asymmetric transfer hydrogenation where the this compound is generated in situ.[1][2]
Materials:
-
Ketimine (1.0 equiv)
-
2-Aminothiophenol (B119425) (1.5 equiv)
-
Aldehyde (e.g., 2-naphthalenecarbaldehyde) (1.5 equiv)
-
Chiral phosphoric acid (e.g., TRIP) (5 mol%)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere, add the ketimine (0.2 mmol, 1.0 equiv), 2-aminothiophenol (0.3 mmol, 1.5 equiv), the aldehyde (0.3 mmol, 1.5 equiv), and the chiral phosphoric acid (0.01 mmol, 5 mol%).
-
Add anhydrous toluene (B28343) (1.0 mL) to the reaction vial.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the product with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the chiral amine.
-
Analyze the enantiomeric excess by chiral HPLC.[2]
Visualizations
Experimental Workflow for Asymmetric Transfer Hydrogenation
Caption: Workflow for the synthesis of chiral amines.
References
Application Notes and Protocols: Benzothiazoline as a Reagent for Hydroalkylation and Hydroacylation of Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazolines have emerged as versatile and efficient reagents in modern organic synthesis for the hydroalkylation and hydroacylation of alkenes. Traditionally utilized as hydrogen donors, their application has expanded to that of proficient alkyl and acyl transfer agents. These reactions typically proceed under neutral conditions and are driven by the formation of a stable benzothiazole (B30560) aromatic ring as a byproduct.[1][2][3][4] The reactions can be initiated under either thermal or photochemical conditions, often involving a radical-mediated pathway.[4][5] This document provides detailed application notes, experimental protocols, and quantitative data for these transformations.
Reaction Mechanisms
The hydroalkylation and hydroacylation of alkenes using benzothiazolines can proceed through different mechanisms, primarily radical pathways initiated either photochemically or thermally.[1][3]
Photocatalytic Radical Mechanism
In the presence of a photocatalyst and light, the benzothiazoline undergoes a single-electron transfer (SET) to the excited photocatalyst to form a this compound radical cation. This cation then releases an alkyl or acyl radical, which adds to the alkene. A subsequent reduction and protonation sequence yields the final product.[4]
Caption: Photocatalytic cycle for hydroalkylation/hydroacylation.
Thermal Radical Mechanism
Under thermal conditions, a single-electron transfer (SET) can occur from the this compound to an acceptor (like trace O₂), generating the radical cation and initiating the radical chain reaction.[1]
Caption: Proposed mechanism for thermal hydroalkylation/hydroacylation.
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Benzothiazolines
Benzothiazolines are readily prepared by the condensation of 2-aminothiophenol (B119425) with aldehydes or ketones.[2][6]
Caption: General workflow for the synthesis of benzothiazolines.
Materials:
-
2-Aminothiophenol
-
Aldehyde or ketone (1.0 equiv)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 2-aminothiophenol and the corresponding aldehyde or ketone.
-
Add ethanol as the solvent.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-substituted this compound.[2]
Protocol 2: Photocatalytic Hydroalkylation/Hydroacylation of Alkenes
This protocol describes a general procedure for the photocatalytic hydroalkylation or hydroacylation of electron-deficient alkenes.[4]
Materials:
-
Electron-deficient alkene (e.g., substituted methylenemalononitrile) (0.2 mmol)
-
2-Substituted this compound (1.2 equiv)
-
Photocatalyst (e.g., 4CzIPN, 5 mol%)[1]
-
Base (e.g., Cs₂CO₃, 1.0 equiv)[1]
-
Solvent (e.g., DMF, 3 mL)[1]
-
Schlenk tube or similar reaction vessel
-
Visible light source (e.g., blue LEDs)
Procedure:
-
To a Schlenk tube, add the alkene, this compound reagent, photocatalyst, and base.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 45-50 °C).[1]
-
Irradiate the mixture with a visible light source for the required reaction time (typically 24-48 hours).[1]
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.
Protocol 3: Thermal Hydroalkylation/Hydroacylation of Alkenes
This protocol outlines a general procedure for the thermal hydroalkylation or hydroacylation of electron-deficient alkenes without the need for a photocatalyst or light.[5]
Materials:
-
Electron-deficient alkene (e.g., substituted benzalmalononitrile)
-
2-Substituted this compound (1.5 equiv)
-
Solvent (e.g., 1,2-dichloroethane)
-
Schlenk tube or sealed vial
Procedure:
-
In a Schlenk tube, dissolve the alkene and the this compound reagent in the solvent.
-
Degas the solution with an inert gas.
-
Seal the tube and heat the reaction mixture in an oil bath at the specified temperature (e.g., 80 °C) for the designated time.[5]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Photocatalytic Hydrotrifluoromethylation and Hydrodifluoromethylation of Styrenes[1]
| Entry | Alkene Substrate | R in CF₂-R | Product | Yield (%) |
| 1 | 1,1-Diphenylethylene | CF₃ | 2a | 85 |
| 2 | 1,1-Diphenylethylene | H | 2a' | 98 |
| 3 | 1-(4-(Benzyloxy)phenyl)-1-phenylethylene | CF₃ | 2g | 62 |
| 4 | 1-(Prop-2-yn-1-yloxy)phenyl)-1-phenylethylene | CF₃ | 2h | 50 |
| 5 | 4-(1-Phenylvinyl)benzonitrile | CF₃ | 2o | 66 |
| 6 | 4-(1-Phenylvinyl)benzonitrile | H | 2o' | 86 |
| 7 | Methyl 4-(1-phenylvinyl)benzoate | H | 2l' | 90 |
Reaction conditions: Alkene (0.2 mmol), [CF₂-R]-reagent (0.3 mmol), 4CzIPN (5 mol%), Cs₂CO₃ (1.0 equiv), DMF (3 mL) at 45–50 °C for 48 h.[1]
Table 2: Thermal Hydrobenzoylation of Electron-Deficient Alkenes[5]
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | Benzalmalononitrile | 3a | 98 |
| 2 | 4-Methylbenzalmalononitrile | 3b | 95 |
| 3 | 4-Methoxybenzalmalononitrile | 3c | 91 |
| 4 | 4-Chlorobenzalmalononitrile | 3d | 85 |
| 5 | 4-Bromobenzalmalononitrile | 3e | 88 |
| 6 | 4-Trifluoromethylbenzalmalononitrile | 3f | 63 |
| 7 | 2-Thiophenemethylenemalononitrile | 3g | 92 |
Reaction conditions: Alkene (0.1 mmol), 2-benzoyl-2-phenyl-2,3-dihydrobenzo[d]thiazole (0.15 mmol) in DCE (1.0 mL) at 80 °C.[5]
Conclusion
Benzothiazolines are highly effective reagents for the hydroalkylation and hydroacylation of alkenes, offering a versatile and straightforward method for C-C bond formation. The reactions can be tailored to proceed under either photochemical or thermal conditions, demonstrating broad substrate tolerance, particularly for electron-deficient alkenes. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the application of this powerful methodology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzothiazolines Acting as Carbanion and Radical Transfer Reagents in Carbon–Carbon Bond Construction [mdpi.com]
- 4. Benzothiazolines Acting as Carbanion and Radical Transfer Reagents in Carbon–Carbon Bond Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pentafluorophenylammonium triflate: A Mild, Efficient and Reusable Catalyst for the Synthesis of 2-Arylbenzothiazole and 2-Arylthis compound Derivatives in a Green Chemical Approach – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for Lewis Acid-Catalyzed Reactions Employing Benzothiazoline as a Reductant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Lewis acid-catalyzed reduction reactions utilizing benzothiazoline as a hydride donor. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to employ this methodology. While Brønsted acid-catalyzed variants are more prevalent, this note focuses on the specific applications and protocols for Lewis acid-mediated transformations.
I. Introduction and Application Scope
This compound and its derivatives have emerged as effective hydride donors in a variety of reduction reactions, acting as stable and easy-to-handle alternatives to other reducing agents.[1] While a significant body of research exists on their use in conjunction with Brønsted acids, particularly chiral phosphoric acids for asymmetric reductions, their application with Lewis acids offers a distinct avenue for chemoselective reductions.[2][3]
The primary application of Lewis acid-catalyzed reductions with this compound is the conjugate reduction of α,β-unsaturated carbonyl compounds. This method, pioneered by Chikashita and co-workers, allows for the selective 1,4-reduction of enones and enoates to the corresponding saturated ketones and esters, respectively, without affecting the carbonyl group itself.[1][2] Among the various Lewis acids screened, aluminum chloride (AlCl₃) has been identified as the most effective catalyst for this transformation.[1][2]
Key Advantages:
-
Chemoselectivity: Preferential reduction of the carbon-carbon double bond in α,β-unsaturated systems, leaving the carbonyl group intact.[1]
-
Mild Conditions: The reactions can often be carried out at or below room temperature.
-
Operational Simplicity: Benzothiazolines are generally stable solids that are easy to handle.[2]
II. Reaction Mechanism and Visualization
The proposed mechanism for the Lewis acid-promoted conjugate reduction involves the activation of the α,β-unsaturated carbonyl compound by the Lewis acid. This activation enhances the electrophilicity of the β-carbon, making it susceptible to hydride attack from the this compound. The reaction is believed to proceed through a synchronous or near-synchronous transfer of two hydrogen atoms from the this compound to the C=C double bond of the enone in a cis-addition manner.[1]
Below is a DOT language script for visualizing the proposed reaction pathway.
Caption: Proposed mechanism for Lewis acid-catalyzed conjugate reduction.
III. Quantitative Data Summary
The following table summarizes the results for the aluminum chloride-promoted conjugate reduction of various α,β-unsaturated ketones and esters with 2-phenylthis compound in methanol (B129727).
| Substrate (α,β-Unsaturated Compound) | Product (Saturated Compound) | Yield (%) |
| Chalcone | 1,3-Diphenyl-1-propanone | 95 |
| Benzylideneacetone | 4-Phenyl-2-butanone | 92 |
| 2-Cyclohexen-1-one | Cyclohexanone | 88 |
| 2-Cyclopenten-1-one | Cyclopentanone | 85 |
| Ethyl cinnamate | Ethyl 3-phenylpropanoate | 90 |
| Ethyl crotonate | Ethyl butanoate | 85 |
Data is compiled from the abstract of Chikashita et al., J. Chem. Soc., Perkin Trans. 1, 1987, 699.[1]
IV. Experimental Protocols
A. General Procedure for the Lewis Acid-Promoted Conjugate Reduction of α,β-Unsaturated Carbonyl Compounds
Disclaimer: The following protocol is a representative procedure based on the information available in the abstract and secondary sources referencing the work of Chikashita et al.[1][2] Researchers should consult the original publication for precise details and characterization data.
Materials:
-
α,β-Unsaturated ketone or ester (1.0 mmol)
-
2-Phenylthis compound (1.2 mmol)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 mmol)
-
Anhydrous methanol (10 mL)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the α,β-unsaturated carbonyl compound (1.0 mmol).
-
Dissolve the substrate in anhydrous methanol (5 mL).
-
In a separate flask, dissolve 2-phenylthis compound (1.2 mmol) and anhydrous aluminum chloride (1.2 mmol) in anhydrous methanol (5 mL). Caution: The addition of AlCl₃ to methanol is exothermic and should be done carefully, preferably in an ice bath.
-
Slowly add the solution of 2-phenylthis compound and AlCl₃ to the stirred solution of the α,β-unsaturated carbonyl compound at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 1-4 hours, monitor by TLC).
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired saturated ketone or ester.
B. Synthesis of 2-Phenylthis compound
2-Phenylthis compound can be readily prepared by the condensation of 2-aminothiophenol (B119425) with benzaldehyde (B42025).
Materials:
-
2-Aminothiophenol (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol in ethanol.
-
Add benzaldehyde dropwise to the solution at room temperature.
-
A precipitate will typically form upon addition. Stir the mixture at room temperature for 1-2 hours.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2-phenylthis compound.
V. Workflow and Logical Relationships
The following diagram illustrates the general workflow for conducting a Lewis acid-catalyzed reduction using this compound.
Caption: General experimental workflow for the reduction reaction.
References
- 1. Lewis acid-promoted conjugate reduction of α,β-unsaturated carbonyl compounds by 2-phenylthis compound (2-phenyl-2,3-dihydrobenzothiazole) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Iridium-Catalyzed Highly Selective 1,4-Reduction of α,β-Unsaturated Carbonyl Compounds | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Photocatalyst-Free Acylation Using Benzothiazoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a novel, photocatalyst-free acylation method utilizing the direct photoexcitation of benzothiazoline derivatives. This approach offers a mild and efficient pathway for the generation of acyl radicals and their subsequent use in carbon-carbon bond formation, a critical transformation in the synthesis of complex organic molecules and active pharmaceutical ingredients.
Overview
Traditional acylation reactions often rely on stoichiometric activating agents or transition-metal catalysts. This protocol describes a visible-light-mediated, photocatalyst-free alternative that leverages the inherent photochemical properties of C(2)-acyl substituted benzothiazolines. Upon irradiation with blue light, these compounds generate acyl radicals that can be trapped by various substrates, such as quinoxalin-2-ones, to yield acylated products.[1][2] The addition of an electron mediator like acetoxybenziodoxole (BI-OAc) can significantly enhance the reaction efficiency.[1]
Experimental Protocols
Synthesis of C(2)-Acyl Substituted Benzothiazolines
This procedure outlines the general synthesis of the this compound precursors.
Materials:
-
Appropriate α-diketone (e.g., 1,2-diphenylethanedione for benzoyl substitution)
-
Diethyl ether
Procedure:
-
Dissolve the α-diketone (1.0 equiv., e.g., 50.0 mmol) in boiling methanol (e.g., 80 mL).[1]
-
While stirring, add 2-aminothiophenol (1.2 equiv., e.g., 60.0 mmol) dropwise to the solution.[1]
-
Heat the reaction mixture at 80 °C for 3 hours.[1]
-
Cool the mixture to room temperature. A yellow precipitate should form.
-
Filter the precipitate and wash it with diethyl ether.[1]
-
Recrystallize the crude product from ethanol to afford the purified this compound.[1]
Photocatalyst-Free Acylation of Quinoxalin-2(1H)-ones
This protocol details the visible-light-induced acylation of quinoxalin-2(1H)-ones using a synthesized this compound derivative.
Materials:
-
C(2)-acyl substituted this compound (e.g., 2-benzoyl-3-methyl-2-phenyl-2,3-dihydrobenzo[d]thiazole)
-
Substituted quinoxalin-2(1H)-one
-
Acetoxybenziodoxole (BI-OAc)
-
Chloroform (B151607) (CHCl3), anhydrous
-
Nitrogen gas (N2)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate (NaHCO3) solution
Equipment:
-
Flame-dried Schlenk tube with a magnetic stir bar
-
24W blue LED lamp (λ = 420-430 nm)
Procedure:
-
To a flame-dried Schlenk tube under a nitrogen atmosphere, add the C(2)-acyl substituted this compound (1.2 equiv., 0.24 mmol), the quinoxalin-2(1H)-one substrate (1.0 equiv., 0.2 mmol), and BI-OAc (1.2 equiv., 0.24 mmol).[1]
-
Add 2.0 mL of anhydrous chloroform to the Schlenk tube.[1]
-
Stir the reaction mixture under irradiation from a 24W blue LED lamp at room temperature for 4 hours.[1]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer three times with a saturated solution of sodium bicarbonate.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3-acyl quinoxalin-2(1H)-one.
Data Presentation
The following tables summarize the quantitative data for the photocatalyst-free acylation of various substituted quinoxalin-2(1H)-ones with 2-benzoyl-3-methyl-2-phenyl-2,3-dihydrobenzo[d]thiazole.
Table 1: Optimization of Reaction Conditions
| Entry | Deviation from Standard Protocol | Yield (%) |
| 1 | No BI-OAc | 38[1] |
| 2 | Standard Protocol | 90[1] |
| 3 | No light | No reaction[1] |
Table 2: Substrate Scope of Substituted Quinoxalin-2(1H)-ones
| Product | Substituent on Quinoxalinone | Yield (%) |
| 3ab | 6-F | 84 |
| 3ac | 6-Cl | 75 |
| 3ad | 6-Me | 61 |
| 3ae | N-allyl | 78 |
| 3af | N-propargyl | 72 |
| 3ag | N-(2-hydroxyethyl) | 65 |
| 3ah | N-(3-bromopropyl) | 81 |
| 3ai | N-(2-(methoxycarbonyl)ethyl) | 76 |
| 3aj | N-(2-oxopropyl) | 68 |
| 3ak | N-H | 41 |
Reaction conditions: 2-benzoyl-3-methyl-2-phenyl-2,3-dihydrobenzo[d]thiazole (0.24 mmol), quinoxalin-2(1H)-one (0.2 mmol), and BI-OAc (0.24 mmol) in CHCl3 (2.0 mL) irradiated by a 24W blue LED at room temperature for 4-7 hours under a nitrogen atmosphere. Yields are for the isolated product.[1]
Visualizations
Experimental Workflow
Caption: Workflow for photocatalyst-free acylation.
Proposed Signaling Pathway (Reaction Mechanism)
Caption: Proposed mechanism for acylation.
References
Application Notes and Protocols for the Synthesis of Benzothiazoline-Based Agricultural Research Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis and evaluation of benzothiazoline and its derivatives as potent agricultural research chemicals, focusing on their application as fungicides and herbicides.
Synthesis of 2-(Aryloxymethyl)benzothiazole Derivatives with Antifungal Activity
This section details the synthesis of 2-(aryloxymethyl)benzothiazole derivatives, which have demonstrated significant antifungal activity against a range of phytopathogenic fungi. The synthetic pathway involves a two-step process: the synthesis of the intermediate 2-(chloromethyl)benzothiazole, followed by its reaction with various substituted phenols.
Experimental Protocols
Protocol 1: Synthesis of 2-(Chloromethyl)benzothiazole (Intermediate)
This protocol outlines the synthesis of the key intermediate, 2-(chloromethyl)benzothiazole, from 2-aminothiophenol (B119425) and chloroacetyl chloride.
-
Materials:
-
2-Aminothiophenol
-
Chloroacetyl chloride
-
Acetic acid
-
Sodium hydroxide (B78521) (5 M solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Microwave reactor (optional, for accelerated synthesis)[1]
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (e.g., 1.0 g, 7.99 mmol) in acetic acid (15 mL).
-
Slowly add chloroacetyl chloride (e.g., 1.35 g, 11.9 mmol) dropwise to the solution while stirring.
-
Conventional Heating: Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Microwave-Assisted Synthesis (Alternative): Irradiate the reaction mixture in a microwave reactor at 500 W for 10 minutes.[1]
-
After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice (approximately 100 g).
-
Neutralize the mixture by the slow addition of a 5 M sodium hydroxide solution until a precipitate forms.
-
Extract the product with chloroform (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a petroleum ether/acetone mixture (e.g., 10:1 v/v) as the eluent, to yield 2-(chloromethyl)benzothiazole as a yellow solid.[1]
-
Protocol 2: Synthesis of 2-(Aryloxymethyl)benzothiazole Derivatives
This protocol describes the synthesis of the final antifungal compounds by reacting 2-(chloromethyl)benzothiazole with substituted phenols.
-
Materials:
-
2-(Chloromethyl)benzothiazole
-
Substituted phenols (e.g., 4-chlorophenol, 2,4-dichlorophenol)
-
Potassium carbonate (anhydrous)
-
Acetone (dry)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
-
Procedure:
-
To a solution of a substituted phenol (B47542) (1.0 mmol) in dry acetone (20 mL) in a round-bottom flask, add anhydrous potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-(chloromethyl)benzothiazole (1.0 mmol) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 2-(aryloxymethyl)benzothiazole derivative.
-
Data Presentation
Table 1: Antifungal Activity (IC₅₀ in μg/mL) of 2-(Aryloxymethyl)benzothiazole Derivatives against Phytopathogenic Fungi. [2][3][4][5]
| Compound ID | R-group (Substituted Phenol) | Fusarium solani | Botrytis cinerea | Alternaria solani | Fusarium graminearum |
| 5a | 4-Chlorophenol | 17.61 | 19.92 | >100 | 45.32 |
| 5b | 2,4-Dichlorophenol | 15.83 | 25.17 | 89.21 | 38.91 |
| 5h | 2-Chloro-4-fluorophenol | 4.34 | 28.32 | 65.43 | 21.87 |
| 5i | 2,4-Difluorophenol | 10.21 | 31.56 | 78.92 | 29.87 |
| Hymexazol (Control) | - | 38.92 | >100 | >100 | >100 |
Synthesis of 3-Acetyl-4-hydroxy-2,1-benzothiazine Derivatives with Herbicidal Activity
This section provides a protocol for the synthesis of 3-acetyl-4-hydroxy-2,1-benzothiazine derivatives, which have shown promising herbicidal properties.
Experimental Protocol
Protocol 3: General Procedure for the Synthesis of 3-Acetyl-4-hydroxy-2,1-benzothiazine Derivatives
This protocol is based on the synthesis of various derivatives of 3-acetyl-4-hydroxy-2,1-benzothiazine.[6][7][8]
-
Materials:
-
Substituted 2-aminobenzenethiols
-
Diketen
-
Polyphosphoric acid (PPA)
-
Appropriate acylating agent (e.g., phenoxyacetyl chloride)
-
Organic solvent (e.g., toluene)
-
Base (e.g., triethylamine)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
-
Procedure:
-
The synthesis typically begins with the preparation of a 4-hydroxy-2,1-benzothiazine core. This can be achieved through the reaction of a substituted 2-aminobenzenethiol with diketene (B1670635) in the presence of a catalyst like polyphosphoric acid.
-
The resulting 4-hydroxy-2,1-benzothiazine intermediate is then acylated at the 3-position.
-
In a round-bottom flask, dissolve the 4-hydroxy-2,1-benzothiazine intermediate (1.0 mmol) and a base such as triethylamine (B128534) (1.2 mmol) in a suitable organic solvent like toluene (B28343) (20 mL).
-
Cool the mixture in an ice bath and slowly add the desired acylating agent (e.g., phenoxyacetyl chloride, 1.1 mmol).
-
Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 3-acetyl-4-hydroxy-2,1-benzothiazine derivative.
-
Data Presentation
Table 2: Post-emergent Herbicidal Activity of 3-Acetyl-4-hydroxy-2,1-benzothiazine Derivatives at 375 g/ha. [6][7]
| Compound ID | R-group (at 3-position) | Inhibition of Brassica campestris (%) | Inhibition of Amaranthus retroflexus (%) |
| T22 | Phenoxyacetyl | 85 | 92 |
| T24 | 4-Chlorophenoxyacetyl | 88 | 95 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the two-step synthesis of antifungal 2-(aryloxymethyl)benzothiazole derivatives.
Caption: Mechanism of action of benzothiazole-based fungicides via inhibition of CYP51 in the ergosterol biosynthesis pathway.[9][10][11][12][13]
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Herbicidal Activity of 3-Acetyl-4-hydroxy-2,1-benzothiazine Derivatives | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Herbicidal Activity of 3-Acetyl-4-hydroxy-2,1-benzothiazine Derivatives [crcu.jlu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
Scalable Synthesis of 2-Phenylbenzothiazoline for Industrial Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of 2-phenylbenzothiazoline, a key intermediate in pharmaceutical and materials science research. The methodologies presented are selected for their potential for industrial-scale production, emphasizing efficiency, environmental considerations, and high yields.
Introduction
2-Phenylthis compound and its derivatives are important heterocyclic compounds with a wide range of applications, including in the development of anticancer agents, neuroprotective drugs, and organic light-emitting diodes (OLEDs). The synthesis of these molecules, particularly on a large scale, requires robust and economically viable methods. The most common and direct route involves the condensation reaction of 2-aminothiophenol (B119425) with benzaldehyde (B42025). This document outlines several effective protocols for this transformation, focusing on catalyst selection, reaction conditions, and scalability.
Synthetic Pathways and Methodologies
The primary and most industrially viable method for synthesizing 2-phenylthis compound is the condensation of 2-aminothiophenol and benzaldehyde. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization. The resulting 2-phenylthis compound can be subsequently oxidized to the corresponding 2-phenylbenzothiazole (B1203474) if desired.
Several catalytic systems have been developed to promote this reaction efficiently, offering advantages in terms of yield, reaction time, and environmental impact. Below are protocols for selected catalytic methods suitable for scalable synthesis.
Catalyst-Free Synthesis in a Green Solvent System
A straightforward and environmentally friendly approach involves the reaction of 2-aminothiophenol and aryl aldehydes in a dimethyl sulfoxide (B87167) (DMSO)/air system. This method is operationally simple and avoids the need for a catalyst, making it cost-effective for large-scale production.[1]
Experimental Protocol:
-
To a solution of 2-aminothiophenol (1.0 mmol) in DMSO (3.0 mL) in a round-bottom flask, add benzaldehyde (1.0 mmol).
-
Stir the reaction mixture at 100°C under an air atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
If necessary, recrystallize the product from ethanol (B145695) to obtain pure 2-phenylbenzothiazole (the oxidized form).
Pentafluorophenylammonium Triflate (PFPAT) Catalyzed Synthesis in Water
For a green chemistry approach, the use of a water-soluble and reusable catalyst like Pentafluorophenylammonium triflate (PFPAT) is highly effective. This method offers high yields and allows for the recycling of the catalyst, a significant advantage for industrial applications.[2]
Experimental Protocol:
-
In a round-bottom flask, combine 2-aminothiophenol (1 mmol), 4-chlorobenzaldehyde (B46862) (1 mmol), and PFPAT (20 mol%) in water (5 mL).[2]
-
Reflux the reaction mixture with stirring.[2]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (B1210297).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate eluent.
Zinc(L-Proline)2 Catalyzed Aerobic Oxidative Cyclization
An efficient and eco-friendly one-pot synthesis can be achieved using Zn(L-Proline)2 as a catalyst in ethanol at room temperature under aerobic conditions. This method is notable for its mild reaction conditions and good to excellent yields.[3]
Experimental Protocol:
-
To a mixture of 2-aminothiophenol (1 mmol) and benzaldehyde (1 mmol) in ethanol, add Zn(L-Proline)2 as the catalyst.
-
Stir the reaction mixture at room temperature in the presence of air.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 2-phenylbenzothiazole product.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of 2-phenylbenzothiazole derivatives using various scalable methods.
| Catalyst/Method | Starting Materials | Solvent | Temperature | Time | Yield (%) | Reference |
| PFPAT (20 mol%) | 2-aminothiophenol, 4-chlorobenzaldehyde | Water | Reflux | 1.5 h | 95 | [2] |
| Zn(L-Proline)2 | 2-aminothiophenol, various aldehydes | Ethanol | Room Temp | - | Good to Excellent | [3] |
| Fe3O4@PDA/CuCl2 | 2-aminothiophenol, benzylic amines | - | - | - | Good to Excellent | [3] |
| H2O2/HCl | 2-aminothiophenol, various aldehydes | Ethanol | Room Temp | 45-60 min | 85-94 | [4] |
| ZnO NPs | 2-aminothiophenol, various aldehydes | Solvent-free | Room Temp | 30 min | 79-91 | [4] |
| Ball Milling (CuCl2) | 2,2'-diaminodiphenyl disulfide, benzaldehyde | Solvent-free | Room Temp | 1.5 h | High | [5] |
| Air/DMSO | 2-aminothiophenol, aryl aldehydes | DMSO | 100°C | - | Good to Excellent | [1] |
Diagrams
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 2-phenylthis compound and its subsequent oxidation to 2-phenylbenzothiazole.
Caption: General workflow for the synthesis of 2-phenylthis compound.
Plausible Reaction Mechanism
The following diagram outlines the plausible mechanistic pathway for the acid-catalyzed synthesis of 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde.
Caption: Plausible reaction mechanism for 2-phenylbenzothiazole synthesis.
References
- 1. Benzothiazole synthesis [organic-chemistry.org]
- 2. Pentafluorophenylammonium triflate: A Mild, Efficient and Reusable Catalyst for the Synthesis of 2-Arylbenzothiazole and 2-Arylthis compound Derivatives in a Green Chemical Approach – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CN113979966B - Preparation method of 2-phenylbenzothiazole - Google Patents [patents.google.com]
Application Notes and Protocols for Three-Component Reactions Involving Benzothiazole Scaffolds for Molecular Diversity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of diverse molecular scaffolds through three-component reactions involving benzothiazole (B30560) derivatives. The methodologies outlined are designed to be robust and reproducible, offering a powerful tool for generating libraries of complex molecules for applications in drug discovery and materials science.
Introduction
Multicomponent reactions (MCRs) are powerful synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating substructures from each of the starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate molecular diversity. The benzothiazole core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. By employing benzothiazole derivatives in three-component reactions, it is possible to access a rich diversity of novel heterocyclic compounds with potential therapeutic applications.
This document focuses on the application of 2-aminobenzothiazole (B30445) as a key building block in three-component reactions with aldehydes and active methylene (B1212753) compounds to generate libraries of pyrimido[2,1-b]benzothiazole derivatives.
Application 1: Synthesis of Pyrimido[2,1-b]benzothiazole Derivatives
Pyrimido[2,1-b]benzothiazoles are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities. The one-pot, three-component reaction of 2-aminobenzothiazole, an aldehyde, and an active methylene compound provides a straightforward and efficient route to these valuable scaffolds.
General Reaction Scheme
A general representation of the three-component reaction for the synthesis of pyrimido[2,1-b]benzothiazoles is depicted below. The reaction proceeds by the initial condensation of the aldehyde and the active methylene compound, followed by the addition of 2-aminobenzothiazole and subsequent cyclization.
Caption: General workflow for the one-pot synthesis of pyrimido[2,1-b]benzothiazoles.
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of Pyrimido[2,1-b]benzothiazole Derivatives[1]
This protocol describes a catalyst-free and solvent-free method for the synthesis of pyrimido[2,1-b]benzothiazole derivatives. This environmentally friendly approach offers high yields and a simple work-up procedure.
Materials:
-
2-Aminobenzothiazole
-
Substituted benzaldehyde (B42025) derivatives
-
β-ketoester, β-diketone, or malonate derivatives
-
Reaction vessel (e.g., round-bottom flask)
-
Heating apparatus with temperature control (e.g., oil bath)
Procedure:
-
In a clean and dry reaction vessel, combine 2-aminobenzothiazole (1.0 mmol), the desired aldehyde (1.0 mmol), and the active methylene compound (1.0 mmol).
-
Heat the reaction mixture at 60 °C with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product is then purified by recrystallization from an appropriate solvent (e.g., ethanol).
Quantitative Data:
The following table summarizes the yields for the synthesis of various pyrimido[2,1-b]benzothiazole derivatives using this protocol.
| Aldehyde Derivative | Active Methylene Compound | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | 72 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | 70 |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | 68 |
| Benzaldehyde | Acetylacetone | 65 |
| 4-Nitrobenzaldehyde | Diethyl malonate | 60 |
Table 1: Yields of pyrimido[2,1-b]benzothiazole derivatives synthesized under solvent-free conditions.[1]
Protocol 2: Boric Acid Catalyzed Synthesis in Water[1]
This protocol utilizes boric acid as a mild and inexpensive catalyst in water, an environmentally benign solvent.
Materials:
-
2-Aminobenzothiazole
-
Substituted aldehyde derivatives
-
β-ketoester
-
Boric acid (H₃BO₃)
-
Water
-
Reaction vessel
Procedure:
-
To a suspension of 2-aminobenzothiazole (1 mmol) and the aldehyde (1 mmol) in water (10 mL), add the β-ketoester (1 mmol) and boric acid (0.1 mmol).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
After completion, the solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from ethanol.
Quantitative Data:
| Aldehyde Derivative | β-Ketoester | Catalyst | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Boric Acid | High |
| 4-Chlorobenzaldehyde | Methyl acetoacetate | Boric Acid | High |
Table 2: Illustrative yields for boric acid-catalyzed synthesis in water.[1] (Note: The source indicates "high yields" without providing specific percentages for all examples).
Signaling Pathway and Workflow Diagrams
The following diagram illustrates the proposed reaction mechanism for the three-component synthesis of pyrimido[2,1-b]benzothiazoles.
Caption: Proposed reaction mechanism for pyrimido[2,1-b]benzothiazole synthesis.
Conclusion
The three-component reactions involving 2-aminobenzothiazole presented herein offer an efficient and versatile strategy for the synthesis of a diverse range of pyrimido[2,1-b]benzothiazole derivatives. These protocols, particularly the solvent-free and water-based methods, align with the principles of green chemistry, providing sustainable routes to valuable heterocyclic scaffolds. The ability to readily vary the substituents on the aldehyde and active methylene components makes this an ideal approach for generating compound libraries for high-throughput screening in drug discovery and other applications. Researchers and drug development professionals can utilize these detailed protocols as a foundation for exploring the chemical space around the benzothiazole core, leading to the discovery of novel molecules with desired biological or material properties.
References
Troubleshooting & Optimization
How to prevent oxidation of 2-aminothiophenol during benzothiazoline synthesis
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the prevention of 2-aminothiophenol (B119425) oxidation during benzothiazoline synthesis.
Frequently Asked Questions (FAQs)
Q1: My 2-aminothiophenol starting material is discolored (yellow to brown). Can I still use it for my this compound synthesis?
A1: Discoloration of 2-aminothiophenol, which should be a colorless to light yellow oil or solid, indicates oxidation has occurred.[1][2] The primary oxidation product is the corresponding disulfide, which can complicate your reaction and reduce the yield of the desired this compound. For best results, it is highly recommended to use purified 2-aminothiophenol. You can purify it by distillation under reduced pressure or by column chromatography. Using freshly opened bottles of the reagent is also advisable.[1]
Q2: What are the primary pathways for the oxidation of 2-aminothiophenol during the reaction?
A2: The thiol group (-SH) in 2-aminothiophenol is highly susceptible to oxidation, primarily through two pathways:
-
Dimerization: Two molecules of 2-aminothiophenol can oxidize to form a disulfide-linked dimer (2,2'-diaminodiphenyl disulfide).[1] This is the most common side reaction.
-
Further Oxidation: The thiol can be further oxidized to sulfenic, sulfinic, and sulfonic acids, especially in the presence of strong oxidizing agents.[3]
These oxidative side reactions are accelerated by the presence of atmospheric oxygen, light, elevated temperatures, and trace metal ions.[2][3]
Q3: What is the difference between synthesizing a benzothiazole (B30560) and a this compound, and how does this affect the reaction conditions?
A3: The synthesis of a benzothiazole from 2-aminothiophenol and an aldehyde proceeds through a this compound intermediate.[4]
-
This compound is the initial cyclized, non-aromatic product.
-
Benzothiazole is the final aromatic product, formed by the oxidation of the this compound intermediate.
Therefore, to synthesize and isolate the this compound, you must actively prevent the final oxidation step. This often involves excluding external oxidants and carefully controlling reaction conditions. Many published procedures for benzothiazoles intentionally use an oxidant (like air, DMSO, or H₂O₂) to drive the reaction to the final aromatic product.[4][5] To obtain the this compound, these conditions must be avoided.
Q4: Are there any "green" or more environmentally friendly methods to prevent oxidation?
A4: Yes, modern synthetic approaches are focusing on more sustainable methods. While not always directly aimed at preventing oxidation, some green chemistry principles can be applied. For instance, using water as a solvent and running the reaction at controlled, lower temperatures can minimize side reactions.[6] Additionally, solvent-free conditions can sometimes reduce reaction times and the potential for solvent-catalyzed oxidation.[7][8] The most effective "green" approach to preventing oxidation is the physical exclusion of oxygen via an inert atmosphere, which avoids the need for chemical antioxidants.
Troubleshooting Guide: Preventing Oxidation
Problem 1: Low yield of this compound and a significant amount of a disulfide byproduct is observed.
-
Possible Cause: Exposure of 2-aminothiophenol to atmospheric oxygen before or during the reaction.[1]
-
Solution: Employ air-free techniques. Conduct the reaction under an inert atmosphere of nitrogen or argon using a Schlenk line or a glovebox.[1][2] Ensure all solvents are thoroughly deoxygenated before use by sparging with an inert gas for at least 20-30 minutes.[3]
Problem 2: The reaction mixture darkens significantly over time, and purification is difficult due to multiple colored impurities.
-
Possible Cause 1: Oxidation of the 2-aminothiophenol starting material or the this compound product.[2]
-
Solution 1: In addition to using an inert atmosphere, consider adding a small amount of a reducing agent or an antioxidant to the reaction mixture. However, care must be taken to ensure it does not interfere with the primary reaction. The effectiveness of antioxidants can vary depending on the specific reaction system.[2][9]
-
Possible Cause 2: The reaction temperature is too high, accelerating oxidation and other side reactions.
-
Solution 2: Run the reaction at a lower temperature. Many this compound syntheses can proceed at room temperature or with gentle heating.[4] Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1]
-
Possible Cause 3: Contamination with metal ions that can catalyze oxidation.[2][3]
-
Solution 3: Use high-purity reagents and solvents. If metal catalysis is suspected, adding a chelating agent like EDTA to the reaction mixture can sequester trace metal ions.[3]
Problem 3: The desired this compound product seems to be converting to the benzothiazole during work-up and purification.
-
Possible Cause: The this compound intermediate is being oxidized during the work-up procedure (e.g., exposure to air during filtration or on a chromatography column).
-
Solution: Keep the work-up and purification steps as oxygen-free as possible. Use deoxygenated solvents for extraction and chromatography. When performing column chromatography, consider deactivating the silica (B1680970) gel with a small amount of a non-nucleophilic base like triethylamine (B128534) in the eluent to prevent on-column degradation.[4]
Quantitative Data Summary
While specific quantitative data for the yield of this compound under different anti-oxidation conditions is sparse in the literature, the following table summarizes the qualitative impact of preventative measures on the yield of related reactions, which can be extrapolated to this compound synthesis.
| Preventative Measure | Reagents | Solvent | Typical Observation | Reference |
| Inert Atmosphere (N₂ or Ar) | 2-aminothiophenol, Aldehyde/Ketone | Deoxygenated Ethanol (B145695)/DMSO | Minimizes disulfide byproduct formation, leading to higher yields and cleaner reaction profiles. | [1] |
| Solvent-Free Conditions | 2-aminothiophenol, Aldehyde | None | Can lead to shorter reaction times and high yields (87-95%), potentially reducing the window for oxidation to occur. | [8] |
| Controlled Temperature (Room Temp.) | 2-aminothiophenol, Aldehyde, H₂O₂/HCl* | Ethanol | High yields (85-94%) can be achieved even at room temperature, minimizing thermal degradation. | [7] |
Note: The H₂O₂/HCl system is used for benzothiazole synthesis, but the high yield at room temperature demonstrates the feasibility of the initial condensation step under mild conditions. For this compound synthesis, the oxidant would be excluded.
Experimental Protocols
Protocol: Synthesis of 2-Arylthis compound under an Inert Atmosphere
This protocol provides a general guideline for the synthesis of a this compound from 2-aminothiophenol and an aromatic aldehyde while minimizing oxidation.
Materials:
-
2-aminothiophenol (purified)
-
Aromatic aldehyde
-
Anhydrous, deoxygenated ethanol
-
Schlenk flask or round-bottom flask with a septum
-
Nitrogen or Argon gas line with a bubbler
-
Syringes and cannulas
Procedure:
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser under a positive pressure of nitrogen or argon.
-
Reagent Preparation: In the flask, dissolve the aromatic aldehyde (1.0 mmol) in deoxygenated ethanol (10 mL).
-
Reagent Addition: Using a gas-tight syringe, add freshly purified 2-aminothiophenol (1.0 mmol) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. If a precipitate forms, it can be collected by filtration under a stream of nitrogen. The crude product can then be purified.
-
Purification: Recrystallization from a deoxygenated solvent (e.g., ethanol) is often sufficient. If column chromatography is necessary, use deoxygenated eluents and consider pre-treating the silica gel with triethylamine.
Visualizations
Experimental Workflow for Oxidation Prevention
Caption: Workflow for minimizing oxidation during this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in the Condensation of Aldehydes with 2-Aminothiophenol
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the condensation reaction of aldehydes with 2-aminothiophenol (B119425) for the synthesis of benzothiazole (B30560) derivatives.
Frequently Asked Questions (FAQs)
Q1: My reaction is resulting in a low yield or no product at all. What are the likely causes?
Low yields in this condensation reaction can be attributed to several factors:
-
Poor Quality of Starting Materials: 2-Aminothiophenol is prone to oxidation.[1][2] Using old or improperly stored 2-aminothiophenol can significantly reduce the yield. The purity of the aldehyde is also crucial.
-
Suboptimal Reaction Conditions: The temperature, solvent, and reaction time are critical parameters.[2][3] Some reactions require heating to reflux, while others can proceed at room temperature.[2]
-
Inefficient Catalyst: The choice of catalyst, or the absence of one, can dramatically impact the reaction outcome.[1][2] While some reactions can proceed without a catalyst, many benefit from acidic or metal-based catalysts.[2]
-
Side Reactions: The most common side reaction is the oxidation of 2-aminothiophenol to form a disulfide, which removes the starting material from the desired reaction pathway.[2]
-
Inefficient Cyclization and Oxidation: The reaction proceeds through a benzothiazolidine intermediate which then oxidizes to the final benzothiazole product.[2][3] If this oxidation step is inefficient, the reaction can stall.[3]
Q2: I'm observing several side products in my reaction mixture. What are they and how can I minimize them?
The primary side product is typically the disulfide formed from the oxidation of 2-aminothiophenol.[2] To minimize this, it is recommended to use fresh or purified 2-aminothiophenol and to consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Another possibility is the formation of an imine intermediate that does not efficiently cyclize. Optimizing the catalyst and reaction temperature can help drive the reaction towards the desired benzothiazole.[2]
Q3: How do I choose the right catalyst for my specific substrates?
The ideal catalyst is often substrate-dependent.[2] A variety of catalysts have been successfully employed for this reaction:
-
Acid Catalysts: Catalysts like polyphosphoric acid (PPA) and methanesulfonic acid/silica gel can be effective.[1]
-
Metal-Based Catalysts: Samarium triflate and various other metal catalysts have been reported to provide good yields.[1]
-
Oxidative Catalysts: A combination of H₂O₂/HCl is a highly efficient system for this reaction.[3][4][5]
-
Green Catalysts: Environmentally friendly options include the use of reusable catalysts like Amberlite IR-120 resin or carrying out the reaction in water.[2][6]
It is often beneficial to screen a few different catalysts to find the optimal one for your specific aldehyde and 2-aminothiophenol derivatives.
Q4: My starting materials are not being fully consumed, even with extended reaction times. What can I do?
Incomplete conversion suggests that the reaction is either too slow under the current conditions or has reached an unfavorable equilibrium.[2] To address this, you can:
-
Increase the Temperature: Heating the reaction mixture, often to reflux, can increase the reaction rate.[2]
-
Change the Catalyst: A more active catalyst may be required to drive the reaction to completion.[2]
-
Consider Microwave Synthesis: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[1][6]
Q5: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product.[1]
Experimental Protocols
Protocol 1: General Procedure for the Condensation of an Aldehyde with 2-Aminothiophenol using H₂O₂/HCl
This protocol is a general guideline and may require optimization for specific substrates.[1]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aldehyde (1.0 mmol) in ethanol.
-
Reagent Addition: At room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol) to the stirred solution, followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).[3][7] The optimal ratio of 2-aminothiophenol:aldehyde:H₂O₂:HCl is often found to be 1:1:6:3.[4][7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using TLC. The reaction is typically complete within 45-60 minutes.[3][4]
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water to precipitate the product.[1][3]
-
Purification: Collect the precipitate by filtration, wash it with water, and then dry it.[1] Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.[1]
Protocol 2: Microwave-Assisted Synthesis using Amberlite IR-120 Resin
This method offers an environmentally friendly approach with potentially higher yields and shorter reaction times.
-
Reaction Setup: In a microwave-safe reaction vessel, combine 2-aminothiophenol (1 mmol), the desired aldehyde (1 mmol), and Amberlite IR-120 resin (e.g., 100 mg).[2]
-
Microwave Irradiation: Subject the mixture to microwave irradiation (e.g., 180 W at 100°C for 4-8 minutes).[4]
-
Work-up and Purification: After cooling, the reaction mixture can be worked up and purified using standard techniques such as filtration to remove the resin, followed by recrystallization or column chromatography.
Data Presentation
Table 1: Effect of Catalyst on the Yield of 2-Substituted Benzothiazoles
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temperature | 45-60 | 85-94 | [4] |
| Samarium Triflate | Water | Room Temperature | - | Good | [6] |
| Molecular Iodine | DMF | - | - | - | [1] |
| Amberlite IR-120 | Microwave (solvent-free) | 100 | 4-8 | 78-96 | [2][4] |
| None (Air/DMSO) | DMSO | - | - | Good to Excellent | [6] |
Table 2: Influence of Substituents on Aldehyde on Reaction Yield
| Substituent on Aldehyde | Catalyst System | General Yield Trend | Reference |
| Electron-withdrawing groups (EWG) | Various | Generally higher yields | [2][4] |
| Electron-donating groups (EDG) | Various | May require harsher conditions or specific catalysts | [2][4] |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Minimizing disulfide byproduct formation in benzothiazoline reactions
Technical Support Center: Benzothiazoline Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing disulfide byproduct formation during this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of disulfide byproduct formation in this compound reactions?
A1: The primary cause is the oxidation of the 2-aminothiophenol (B119425) starting material.[1] This thiol-containing compound is highly susceptible to oxidation, especially when exposed to air (oxygen), which leads to the formation of a disulfide-linked dimer.[1][2] This dimer can sometimes react further to form polymeric byproducts.[1]
Q2: How does the purity of 2-aminothiophenol affect the reaction?
A2: The purity of 2-aminothiophenol is critical. If the starting material has already been partially oxidized to its disulfide dimer, this will be a significant impurity from the outset and can lead to lower yields of the desired this compound product. It is highly recommended to use freshly purified 2-aminothiophenol for best results.[1]
Q3: What role does the atmosphere play in this reaction?
A3: The presence of oxygen in the reaction atmosphere is a key contributor to the oxidation of 2-aminothiophenol.[1] Performing the reaction under an inert atmosphere, such as nitrogen or argon, is a crucial step to minimize contact with oxygen and thereby reduce the formation of the disulfide byproduct.[1][2]
Q4: Can reaction temperature influence byproduct formation?
A4: Yes, harsh reaction conditions, including excessively high temperatures, can promote unwanted side reactions like dimerization and polymerization.[1] It is often beneficial to maintain a controlled temperature or consider running the reaction at a lower temperature for a longer duration to minimize these side reactions.[1]
Q5: Are there "green" synthesis methods that can help reduce side reactions?
A5: Yes, green chemistry approaches are being explored. One sustainable method involves using visible light and molecular oxygen in water, where an in-situ-generated disulfide acts as a photosensitizer to facilitate the reaction.[3] This can eliminate the need for harsh external photosensitizers or oxidizing agents.[3] Using reusable catalysts can also reduce waste and improve the environmental impact of the synthesis.[1]
Troubleshooting Guide
Problem 1: My final product is contaminated with a higher molecular weight impurity, likely a disulfide dimer.
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Question: I am observing a significant peak in my analysis (e.g., LC-MS, NMR) corresponding to the disulfide dimer of my 2-aminothiophenol starting material. How can I prevent this?
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Answer: This is a classic issue of starting material oxidation. Follow these steps to troubleshoot:
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Purify the Starting Material: If possible, purify your 2-aminothiophenol by distillation or recrystallization immediately before use to remove any pre-existing oxidized impurities.[1]
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Implement an Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas (nitrogen or argon) before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.[1][2]
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Degas Your Solvent: Solvents can contain dissolved oxygen. Degas the solvent by sparging with an inert gas or by using a freeze-pump-thaw technique before use.
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Use Milder Oxidants: If your specific synthesis step requires an oxidant, choose a milder reagent. In some cases, controlled exposure to air can be a sufficient and gentle oxidant, but this must be carefully optimized.[1]
-
Problem 2: The reaction is sluggish and yield is low, even when I'm not seeing significant disulfide formation.
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Question: My reaction isn't proceeding to completion, and the yield of my desired this compound is poor. What conditions should I optimize?
-
Answer: Low yield can be due to suboptimal reaction conditions that don't favor the desired intramolecular cyclization. Consider the following optimizations:
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Solvent Selection: The choice of solvent can dramatically impact reaction rates. Common solvents include ethanol (B145695) and DMF; screening different solvents is recommended to find the optimal one for your specific substrates.[2]
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Catalyst Choice: The catalyst can significantly influence the reaction pathway. Experiment with different acid or base catalysts (e.g., glacial acetic acid, KOH, triethylamine) to find one that selectively promotes the desired cyclization.[1][2]
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Temperature and Time: Systematically vary the reaction temperature and time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal point for completion without degrading the product.[1][2]
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Reagent Addition: Try adding one of the reactants (e.g., the aldehyde) slowly to the reaction mixture. This can help maintain a low concentration of reactive intermediates, which can minimize competing side reactions like dimerization.[1]
-
Problem 3: I'm observing dark, insoluble materials forming in my reaction flask.
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Question: My reaction mixture is turning dark and forming a precipitate that seems to be polymeric. What is happening and how can I stop it?
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Answer: The formation of dark, insoluble materials often indicates polymerization of the 2-aminothiophenol starting material, which can be initiated by its oxidation to the disulfide dimer.[1]
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Strictly Control Atmosphere and Temperature: This is the most critical step. The measures described in Problem 1 (inert atmosphere, purified starting materials) are essential here. Avoid high temperatures which can accelerate polymerization.[1]
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Check Reagent Purity: Ensure all reagents, not just the 2-aminothiophenol, are pure and free from contaminants that could act as initiators.
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Adjust Concentration: Running the reaction at a lower concentration might disfavor intermolecular polymerization reactions.
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Data Presentation
Table 1: Effect of Reaction Conditions on Disulfide Byproduct Formation
| Parameter | Condition A (High Byproduct) | Condition B (Low Byproduct) | Rationale | Reference |
| Atmosphere | Air | Inert (Nitrogen or Argon) | Prevents oxidation of 2-aminothiophenol by atmospheric oxygen. | [1][2] |
| Temperature | High / Reflux | Moderate / Room Temp | Reduces the rate of side reactions, including oxidation and polymerization. | [1] |
| 2-Aminothiophenol | Used as received | Freshly purified | Removes pre-existing disulfide dimers and other impurities. | [1] |
| Oxidant | Strong (e.g., H₂O₂) | Mild / Controlled Air | Strong oxidants can aggressively promote disulfide formation. | [1][4] |
| Solvent | Protic (e.g., Methanol) | Aprotic (e.g., DMF) or Water | Solvent choice can influence reaction pathways and rates. Water has been shown to be effective in some green synthesis protocols. | [2][3] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Phenylthis compound with Minimized Byproducts
This protocol provides a general guideline for synthesizing 2-phenylthis compound, the precursor to 2-phenylbenzothiazole, while minimizing disulfide formation.
-
Materials:
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2-aminothiophenol (freshly purified)
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Ethanol (deoxygenated)
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Catalyst (e.g., a few drops of glacial acetic acid)
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Nitrogen or Argon gas supply
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Round-bottom flask, magnetic stirrer, condenser
-
-
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a positive pressure of nitrogen or argon.
-
To the flask, add 2-aminothiophenol (1 equivalent).
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Add deoxygenated ethanol as the solvent to a concentration of approximately 0.1-0.5 M.[1]
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Add a catalytic amount of glacial acetic acid.[1]
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Begin stirring the solution at room temperature.
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Slowly add benzaldehyde (1 equivalent) to the stirring solution.[1]
-
Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC. Avoid excessive heat.
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Once the reaction is complete (typically after a few hours), cool the mixture to room temperature.
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If the product precipitates, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
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Purify the crude product by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.[1]
-
Protocol 2: Detection of Thiols and Disulfides using Ellman's Reagent (DTNB)
This protocol can be adapted to quantify the amount of free thiol (unreacted 2-aminothiophenol) and disulfide byproduct in a sample from the reaction mixture.
-
Principle: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) reacts with free thiols to release a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.[5]
-
Procedure for Free Thiols:
-
Prepare a sample of the reaction mixture at a known dilution in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Add DTNB solution to the sample.
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Allow the reaction to proceed for 15 minutes at room temperature.
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Measure the absorbance of the solution at 412 nm.
-
Calculate the concentration of thiols using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[5]
-
-
Procedure for Total Disulfides:
-
First, reduce the disulfide bonds in a separate aliquot of the sample using a reducing agent like sodium borohydride (B1222165) (NaBH₄).[5]
-
After the reduction is complete, follow the same procedure as for free thiols to measure the total thiol concentration.
-
The disulfide concentration is calculated by subtracting the free thiol concentration (from the first measurement) from the total thiol concentration (from the second measurement) and dividing by two.[5]
-
Visualizations
Caption: Reaction pathways in this compound synthesis.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for disulfide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide [organic-chemistry.org]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aliphatic Aldehyde-Based Benzothiazoline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of benzothiazolines from aliphatic aldehydes and 2-aminothiophenol (B119425).
Troubleshooting Guide
This guide addresses common problems that can lead to low yields or impure products in the synthesis of 2-substituted-benzothiazolines.
| Problem | Potential Cause | Recommended Solutions |
| Low or No Product Yield | Poor quality of starting materials: 2-Aminothiophenol is susceptible to oxidation. | Ensure the purity of both the 2-aminothiophenol and the aliphatic aldehyde. Using a freshly opened bottle of 2-aminothiophenol or purifying it before use is advisable.[1] Consider purifying the aldehyde via its bisulfite adduct if impurities are suspected.[2][3] |
| Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at higher temperatures. | If the yield is low at room temperature, gradually increase the temperature. Conversely, if side products are observed at elevated temperatures, lowering the temperature might be beneficial.[1] | |
| Inefficient Catalyst: The chosen catalyst may not be optimal for aliphatic aldehydes. | For the synthesis of the benzothiazoline intermediate, a mild catalyst or even catalyst-free conditions might be preferable to avoid over-oxidation to the benzothiazole (B30560). Molecular sieves (e.g., 4Å) can be effective in promoting the initial condensation while minimizing side reactions.[4][5] | |
| Incomplete Cyclization: The intermediate Schiff base may not fully cyclize to the this compound. | The choice of catalyst and reaction conditions plays a significant role in promoting efficient cyclization.[1] Ensure adequate reaction time and monitor the progress using Thin Layer Chromatography (TLC). | |
| Formation of Side Products | Oxidation of 2-aminothiophenol: The thiol group can oxidize to form a disulfide byproduct. | Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction.[1] |
| Self-condensation of the aliphatic aldehyde: Aldehydes can undergo self-condensation, especially under basic conditions. | Adjusting the reaction conditions, such as temperature or catalyst, can help to suppress these side reactions.[1] Slow addition of the aldehyde to the reaction mixture may also be beneficial. | |
| Formation of Benzothiazole: The desired this compound product is oxidized to the corresponding benzothiazole. | Avoid harsh oxidizing agents. If the reaction is performed open to the air, atmospheric oxygen may be sufficient to cause some oxidation.[6] To favor the this compound, consider running the reaction under an inert atmosphere and using non-oxidizing catalysts. | |
| Difficulty in Product Isolation and Purification | Complex reaction mixture: The presence of unreacted starting materials or side products complicates purification. | Optimize reaction conditions to minimize side product formation. Purification can often be achieved through column chromatography on silica (B1680970) gel.[5][7] |
| Product Solubility: The this compound derivative may be highly soluble in the reaction solvent, making precipitation difficult. | Try precipitating the product by adding a non-solvent, such as cold water or hexane (B92381).[6] If the product remains in solution, extraction with a suitable organic solvent followed by evaporation of the solvent will be necessary.[6] |
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my this compound synthesis?
A1: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials (2-aminothiophenol and the aliphatic aldehyde) on a TLC plate, you can observe the consumption of reactants and the formation of the product. Visualization can typically be achieved using UV light or by staining with an appropriate reagent like potassium permanganate.
Q2: My reaction with an aliphatic aldehyde is giving a very low yield of the this compound. What can I do?
A2: Aliphatic aldehydes can be less reactive than aromatic aldehydes in this synthesis.[6][7] To improve the yield, consider using molecular sieves to drive the initial condensation reaction by removing water.[4][5] Gently heating the reaction mixture may also increase the reaction rate. Additionally, ensure your starting materials are pure, as impurities can inhibit the reaction.
Q3: I am trying to synthesize a 2-alkyl-benzothiazoline, but I keep isolating the corresponding 2-alkyl-benzothiazole. How can I prevent this oxidation?
A3: The this compound intermediate is susceptible to oxidation. To prevent the formation of the benzothiazole, it is crucial to exclude strong oxidants from the reaction mixture. Running the reaction under an inert atmosphere (nitrogen or argon) will minimize oxidation by atmospheric oxygen.[1] Avoid using catalysts known to promote oxidation, such as H₂O₂/HCl[8][9] or systems that rely on air as the oxidant.
Q4: What are some "green" or environmentally friendly approaches to this compound synthesis?
A4: Modern synthetic methods often focus on environmentally benign approaches. These can include using water as a solvent, employing reusable catalysts, or conducting reactions under solvent-free conditions.[1][10] Microwave-assisted synthesis is another green chemistry approach that can significantly reduce reaction times.[6]
Q5: Are there any specific safety precautions I should take when working with 2-aminothiophenol?
A5: Yes, 2-aminothiophenol is known to be readily oxidized and has a strong, unpleasant odor.[1] It should be handled in a well-ventilated fume hood. If possible, handle it under an inert atmosphere to prevent degradation. Always consult the Safety Data Sheet (SDS) for detailed handling and safety information before use.
Data Presentation
Table 1: Comparison of Reaction Conditions for 2-Alkyl-Benzothiazoline/Benzothiazole Synthesis
| Aldehyde | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Product | Reference |
| Various Aliphatic Aldehydes | 4Å molecular sieves | Dichloromethane (B109758) | 1.5 - 2 | 90-98 | This compound | [5] |
| Isobutyraldehyde | Zn(OAc)₂·2H₂O (5 mol%) | Solvent-free | 0.5 - 1 | 67 | Benzothiazole | [11] |
| Various Aliphatic Aldehydes | SnP₂O₇ or Sm@t-MSN | Ethanol or Methanol | Not Specified | 68-73 | Benzothiazole | [4][8] |
| Various Aliphatic Aldehydes | Microwave irradiation, charcoal, silica gel | Solvent-free | Not Specified | 73-83 | Benzothiazole | [8] |
| Various Aliphatic Aldehydes | Sulfated tungstate, ultrasound | Solvent-free | Not Specified | 90-98 | Benzothiazole | [11] |
Note: The table includes conditions optimized for both this compound and benzothiazole synthesis to provide a broader context. For this compound synthesis, milder conditions are generally preferred.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Alkyl-2,3-dihydrobenzo[d]thiazoles (Benzothiazolines)
This protocol is adapted from a method utilizing molecular sieves to favor the formation of the this compound intermediate.[5]
Materials:
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Aliphatic aldehyde (1.5 eq.)
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2-Aminothiophenol (1.0 eq.)
-
4Å Molecular sieves (powdered and activated)
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Dichloromethane (CH₂Cl₂)
Procedure:
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To a stirred solution of the aliphatic aldehyde (7.5 mmol) in dichloromethane (7.5 mL) in a round-bottom flask, add activated 4Å molecular sieves (5.0 g).
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Add 2-aminothiophenol (5.0 mmol) dropwise to the mixture at room temperature.
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Stir the reaction mixture at room temperature for 1.5 to 2 hours.
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Monitor the reaction progress by TLC.
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Upon completion, filter the reaction mixture to remove the molecular sieves.
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Wash the collected molecular sieves with a small amount of dichloromethane.
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Combine the filtrates and evaporate the solvent under reduced pressure.
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The resulting residue can be purified by column chromatography on silica gel (e.g., using a mixture of ethyl acetate (B1210297) and hexane as the eluent) to afford the pure 2-alkyl-2,3-dihydrobenzo[d]thiazole.
Mandatory Visualizations
Caption: Reaction mechanism for this compound and benzothiazole synthesis.
Caption: Experimental workflow for 2-alkyl-benzothiazoline synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Strategies to avoid incomplete oxidation of benzothiazoline to benzothiazole
Welcome to the Technical Support Center for Benzothiazole (B30560) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the oxidation of benzothiazoline to benzothiazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, focusing on strategies to ensure the complete oxidation of this compound intermediates.
Q1: My reaction is showing incomplete conversion of the this compound intermediate to the final benzothiazole product. What are the likely causes and how can I resolve this?
A1: Incomplete oxidation of the this compound intermediate is a common challenge in benzothiazole synthesis. The final aromatization step is crucial for obtaining the desired product.[1][2] Several factors can contribute to this issue:
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Insufficient Oxidant: The stoichiometry or the oxidizing power of the chosen reagent may be inadequate to drive the reaction to completion.[1][2]
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Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly influence the efficiency of the oxidation process.[1]
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Steric Hindrance: Bulky substituents on the this compound ring can impede the approach of the oxidizing agent, slowing down or preventing the final aromatization step.[1][2]
Troubleshooting Workflow for Incomplete Oxidation:
Q2: How can I monitor the progress of the oxidation reaction to determine if the this compound has been fully consumed?
A2: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress.[3] By co-spotting the reaction mixture with the starting this compound and the pure benzothiazole product (if available), you can visually track the disappearance of the starting material and the appearance of the product. Visualization under UV light is typically effective for these aromatic compounds. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to determine the ratio of this compound to benzothiazole in the reaction mixture.[3]
Q3: I have confirmed that my final product is contaminated with unreacted this compound. What is the best way to purify it?
A3: The choice of purification method depends on the physical properties of your benzothiazole derivative and the level of purity required.
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Recrystallization: If your benzothiazole is a solid, recrystallization from a suitable solvent (e.g., ethanol) is often an effective method for removing the more flexible and often more soluble this compound impurity.[1]
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Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for oily products, silica (B1680970) gel column chromatography is a reliable purification technique. A solvent system of ethyl acetate (B1210297) and n-hexane is commonly used.
Q4: What are some common oxidizing agents for the conversion of this compound to benzothiazole, and how do they compare?
A4: A variety of oxidizing agents can be used for the aromatization of benzothiazolines. The choice of oxidant can depend on the specific substrate and desired reaction conditions. Common options include:
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Air/Oxygen: In some syntheses, especially those catalyzed by certain metals or performed at elevated temperatures, atmospheric oxygen can be sufficient to effect the oxidation.
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Hydrogen Peroxide (H₂O₂): Often used in the presence of an acid catalyst like HCl, H₂O₂ is an effective and relatively "green" oxidizing agent.
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Manganese Dioxide (MnO₂): A mild and selective oxidizing agent that is often used for the oxidation of allylic and benzylic alcohols, and can be effective for this compound aromatization.
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Potassium Permanganate (KMnO₄): A strong oxidizing agent that can be used when weaker oxidants fail.
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Selenium Dioxide (SeO₂): Another powerful oxidizing agent suitable for this transformation.
The effectiveness of these agents can vary, and optimization is often necessary.
Data Presentation: Comparison of Oxidative Conditions
The following table summarizes various reaction conditions and yields for the synthesis of 2-substituted benzothiazoles, which typically proceed through a this compound intermediate. This data can help in selecting a suitable method for achieving complete oxidation.
| 2-Aminothiophenol (B119425) Reactant | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-aminothiophenol & benzaldehyde (B42025) | H₂O₂/HCl | Ethanol (B145695) | Room Temp | 45-60 min | 85-94 | |
| 2-aminothiophenol & aromatic aldehydes | Urea Nitrate | Solvent-Free | 60-65 | 5-15 min | 92-98 | |
| 2-aminothiophenol & various aldehydes | SnP₂O₇ | N/A | N/A | 8-35 min | 87-95 | |
| 2-aminothiophenol & aldehydes | [bmim][FeCl₄] | N/A | N/A | 30-90 min | 82-94 | |
| 2-aminothiophenol & aldehydes | Phenyliodoniumbis(trifluoroacetate) (PIFA) | N/A (Microwave) | 80 | 15 min | 59-92 | |
| 2-aminothiophenol & aryl ketones | Molecular Oxygen | Chlorobenzene/DMSO | 140 | N/A | 55-81 |
Experimental Protocols
Detailed Methodology for the Oxidation of 2-Phenyl-2,3-dihydrobenzo[d]thiazole (2-Phenylthis compound) to 2-Phenylbenzo[d]thiazole
This protocol describes a common method for the synthesis of a 2-substituted benzothiazole, which involves the in-situ formation and subsequent oxidation of the this compound intermediate.
Materials:
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2-Aminothiophenol
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Benzaldehyde
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Ethanol
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30% Hydrogen Peroxide (H₂O₂)
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37% Hydrochloric Acid (HCl)
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Round-bottom flask
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Stir bar
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TLC plates (silica gel 60 F254)
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Filtration apparatus
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Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (1 mmol) and benzaldehyde (1 mmol) in ethanol.
-
Addition of Reagents: To the stirred solution, add 30% hydrogen peroxide (6 mmol) followed by the dropwise addition of 37% hydrochloric acid (3 mmol).
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Reaction: Stir the reaction mixture at room temperature.
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Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 45-60 minutes. The disappearance of the this compound intermediate spot and the appearance of the benzothiazole product spot indicate reaction completion.
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Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the product.
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Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any inorganic impurities.
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Purification: Purify the crude product by recrystallization from ethanol to obtain pure 2-phenylbenzo[d]thiazole.
Logical Relationship Diagram:
References
Improving the stability of benzothiazoline reagents for long-term storage
This technical support center provides guidance on improving the stability of benzothiazoline reagents for long-term storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound reagents?
A1: For long-term stability, this compound reagents should be stored at 0°C under an inert atmosphere (e.g., argon or nitrogen). When stored under these conditions, they can be stable for several months without significant decomposition. For shorter periods, refrigeration at 2-8°C is acceptable.
Q2: What are the primary factors that cause degradation of this compound reagents?
A2: The main factors that can lead to the degradation of this compound reagents include:
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Oxidation: The N,S-acetal moiety in this compound is susceptible to autoxidation, leading to the formation of the more stable benzothiazole (B30560).[1]
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Temperature: Elevated temperatures accelerate the rate of chemical degradation.
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Light: Exposure to light, particularly UV radiation, can induce photodegradation.
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pH: Benzothiazolines are sensitive to acidic conditions which can catalyze their hydrolysis.
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Moisture: The presence of water can facilitate hydrolytic degradation pathways.
Q3: Can I store this compound reagents in solution?
A3: While storing in solution is convenient, it can accelerate degradation. If solutions are necessary, they should be prepared fresh. For short-term storage, use an anhydrous, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). Solutions should be stored in small, single-use aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles and light exposure. Purging the vial headspace with an inert gas can further prevent oxidative degradation.
Q4: Are there any recommended stabilizers for this compound reagents?
A4: The use of antioxidants can help to mitigate oxidative degradation. Radical scavengers such as butylated hydroxytoluene (BHT) have been shown to be effective in preventing the oxidation of chemically similar compounds.[2][3][4] The optimal concentration of an antioxidant would need to be determined empirically for your specific this compound reagent and application.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and use of this compound reagents.
Issue 1: Color Change in the Reagent
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Symptom: The solid reagent or its solution develops a yellow or brown tint over time.
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Potential Cause: This is often an indication of oxidation, where the this compound is converting to benzothiazole or other colored degradation products.
-
Recommended Solutions:
-
Verify Storage Conditions: Ensure the reagent is stored at the recommended temperature, protected from light, and under an inert atmosphere.
-
Purity Check: Analyze the reagent using HPLC-UV to assess its purity and identify potential degradation products.
-
Consider Antioxidants: If the reagent is stored in solution, the addition of a small amount of a radical scavenger like BHT may prevent further color change.
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Purification: If the purity has significantly decreased, consider recrystallization or chromatographic purification of the reagent.
-
Issue 2: Precipitation of the Reagent from Solution
-
Symptom: Solid particles form in a this compound solution, particularly during cold storage.
-
Potential Cause:
-
Low Solubility: The concentration of the reagent may exceed its solubility in the chosen solvent at lower temperatures.
-
Supersaturation: The solution may have been prepared at a higher temperature and became supersaturated upon cooling.
-
Degradation: The precipitate could be a less soluble degradation product.
-
-
Recommended Solutions:
-
Re-dissolution: Gently warm the solution (e.g., to 37°C) and sonicate or vortex to attempt to redissolve the precipitate.[5]
-
Lower Concentration: If precipitation persists, prepare a new stock solution at a lower concentration.
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Solvent Selection: Consult solvent property tables to choose a solvent in which the this compound reagent has higher solubility at the intended storage temperature.
-
Purity Analysis: If re-dissolution is unsuccessful, analyze the precipitate and supernatant separately via HPLC to determine if the precipitate is the parent compound or a degradation product.
-
Issue 3: Loss of Reactivity or Inconsistent Assay Results
-
Symptom: The this compound reagent shows diminished performance in assays, leading to lower than expected signal or inconsistent results.
-
Potential Cause:
-
Degradation: The active this compound has degraded, reducing its effective concentration.
-
Cross-Reactivity: Degradation products may interfere with the assay or compete with the active reagent.
-
Incompatibility with Assay Components: Other reagents in the assay, such as buffers or additives, may be promoting the degradation of the this compound.
-
-
Recommended Solutions:
-
Use Fresh Reagent: Always prepare solutions from solid material that has been properly stored. If possible, use a freshly opened container of the reagent.
-
Perform a Purity Check: Use HPLC-UV to confirm the purity of the reagent before use.
-
Assay Controls: Include positive and negative controls in your experiments to rule out other issues with the assay.
-
Investigate Assay Conditions: Evaluate the pH and composition of your assay buffers. If the conditions are acidic, consider adjusting the pH to a more neutral range if the assay allows.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Reagents
| Storage Form | Temperature | Atmosphere | Light Protection | Duration |
| Solid | 0°C | Inert (Argon/Nitrogen) | Amber Vial | Long-term (months) |
| Solid | 2-8°C | Inert (Argon/Nitrogen) | Amber Vial | Short-term (weeks) |
| Solution (Anhydrous, Aprotic Solvent) | -20°C or -80°C | Inert (Purge Headspace) | Amber Vial | Short-term (days to weeks) |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound Reagents
This protocol outlines a general method for assessing the stability of a this compound reagent and separating it from its potential degradation products.
1. Materials:
-
This compound reagent of interest
-
HPLC-grade acetonitrile (B52724) and water
-
HPLC-grade formic acid
-
HPLC system with a UV detector (preferably a photodiode array detector)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Volumetric flasks, pipettes, and autosampler vials (amber)
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where the this compound and its expected benzothiazole degradant have significant absorbance (e.g., determined by UV scan).
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the this compound reagent in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) and inject it into the HPLC system. Record the chromatogram and the peak area of the parent compound.
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add 1 M HCl to the stock solution and heat at 60°C for 1 hour. Neutralize with 1 M NaOH before injection.
-
Base Hydrolysis: Add 1 M NaOH to the stock solution and heat at 60°C for 1 hour. Neutralize with 1 M HCl before injection.
-
Oxidation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid reagent at 60°C for 24 hours, then prepare a solution for analysis.
-
Photodegradation: Expose the solution in a clear vial to a UV light source for 24 hours. Keep a control sample in the dark.
-
-
Long-Term Stability Study:
-
Store aliquots of the stock solution under various conditions (e.g., room temperature, 4°C, -20°C, with and without an antioxidant) in amber vials.
-
At specified time points (e.g., 1, 3, 7, 14, 30 days), inject an aliquot of each sample into the HPLC system.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed and long-term stability samples to the T=0 sample.
-
Calculate the percentage of the remaining parent compound and the formation of any degradation products.
-
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Troubleshooting Logic for this compound Reagent Issues.
References
- 1. silcotek.com [silcotek.com]
- 2. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Overcoming product solubility issues during benzothiazoline workup and isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common product solubility issues encountered during the workup and isolation of benzothiazoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound derivatives?
This compound derivatives, like their benzothiazole (B30560) counterparts, are generally non-polar molecules.[1] This typically results in good solubility in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, ethanol, ethyl acetate (B1210297), and dichloromethane (B109758), but limited solubility in water.[1][2][3] The solubility can be significantly influenced by the nature of substituents on the this compound core.
Q2: My this compound product seems to be partially soluble in the aqueous layer during extraction. What should I do?
This can occur if your product has polar functional groups or if the organic solvent used for extraction is not optimal. To minimize product loss:
-
"Salting out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase, thereby decreasing the solubility of your less polar organic product and driving it into the organic layer.
-
Solvent selection: Switch to a more non-polar extraction solvent like dichloromethane or a mixture of ethyl acetate and hexane.
-
Multiple extractions: Perform multiple extractions with smaller volumes of the organic solvent. This is generally more efficient at recovering the product than a single extraction with a large volume.
Q3: I am observing an emulsion during the extraction of my this compound product. How can I resolve this?
Emulsions are a common issue, especially when dealing with complex reaction mixtures. To break an emulsion:
-
Allow it to stand: Sometimes, simply letting the separatory funnel sit undisturbed for a period can lead to phase separation.
-
Add brine: Adding a saturated sodium chloride solution can help to break up the emulsion.
-
Filtration: Filtering the emulsified layer through a pad of Celite® or glass wool can sometimes resolve the issue.
-
Centrifugation: If available, centrifuging the emulsion is a highly effective method for separating the layers.
Q4: My this compound product "oiled out" or precipitated as a sticky solid when I added the reaction mixture to water. How should I proceed?
"Oiling out" or precipitating as a non-crystalline solid is a common problem when a concentrated solution of a product in an organic solvent is rapidly diluted with a non-solvent like water.[4] To handle this:
-
Isolate as is: If possible, decant the aqueous layer and dissolve the "oiled out" product in a suitable organic solvent for subsequent purification.
-
Extraction: Extract the entire mixture (aqueous and oily product) with an appropriate organic solvent like dichloromethane or ethyl acetate. The product should dissolve in the organic layer.[4]
-
Induce crystallization: Try to induce crystallization by scratching the inside of the flask with a glass rod at the interface of the oil and the supernatant. Adding a seed crystal of the pure product, if available, can also be effective.
-
Solvent exchange: If the product is dissolved in a water-miscible solvent, you can perform a solvent exchange by adding a less polar, water-immiscible solvent and removing the original solvent under reduced pressure.
Troubleshooting Guides
Issue 1: Low recovery of this compound product after aqueous workup.
| Possible Cause | Troubleshooting Steps |
| Product has moderate water solubility. | 1. During extraction, wash the organic layer with brine instead of pure water to decrease the solubility of the organic product in the aqueous phase. 2. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| Incorrect pH of the aqueous phase. | 1. If your this compound has a basic nitrogen atom, ensure the aqueous phase is basic (pH > 8) during extraction to keep the product in its neutral, more organic-soluble form. 2. If your product has an acidic functional group, ensure the aqueous phase is acidic (pH < 6) during extraction. |
| Sub-optimal extraction solvent. | 1. If using a relatively polar solvent like ethyl acetate, try a less polar solvent like dichloromethane or a mixture of ethyl acetate/hexane. 2. Perform a small-scale solvent screen to determine the best extraction solvent for your specific derivative. |
Issue 2: Difficulty in obtaining crystalline this compound product from recrystallization.
| Possible Cause | Troubleshooting Steps |
| Inappropriate recrystallization solvent. | 1. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.[5] 2. Conduct a solvent screen using small amounts of your crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene).[6] |
| Product is "oiling out" instead of crystallizing. | 1. Use a larger volume of the recrystallization solvent. 2. Cool the solution more slowly to encourage crystal growth over oil formation. 3. Try a two-solvent recrystallization system. Dissolve the product in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Heat to redissolve and then cool slowly.[7] |
| Presence of impurities inhibiting crystallization. | 1. If the crude product is highly impure, consider a preliminary purification step like column chromatography before attempting recrystallization. 2. Treat the hot solution with activated charcoal to remove colored impurities, which can sometimes inhibit crystallization. |
Data Presentation
Table 1: Common Solvents for this compound Workup and Purification
| Solvent | Application | Notes |
| Dichloromethane (DCM) | Extraction | Good for a wide range of this compound derivatives.[2] |
| Ethyl Acetate (EtOAc) | Extraction, Chromatography, Recrystallization | A versatile solvent, often used in combination with hexanes/heptanes for chromatography and recrystallization.[8][9] |
| Hexane/Heptane | Chromatography, Recrystallization | Used as a non-polar component in solvent mixtures to elute non-polar compounds and as a "poor" solvent in recrystallization.[8][9] |
| Ethanol/Methanol | Recrystallization | Good for recrystallizing more polar this compound derivatives. Often used in combination with water.[1][9] |
| Acetone | Recrystallization | A polar aprotic solvent that can be effective for dissolving and recrystallizing some derivatives.[2][9] |
| Toluene | Recrystallization | A non-polar aromatic solvent that can be useful for recrystallizing certain benzothiazolines.[9] |
| Dimethyl Sulfoxide (DMSO) | Dissolution for analysis | Generally not used for workup due to its high boiling point and water miscibility, but excellent for dissolving products for analysis.[1][3] |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction of a this compound Product
-
Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction was conducted in a water-miscible solvent (e.g., THF, acetonitrile), it is advisable to remove the solvent under reduced pressure.
-
Partitioning: Add deionized water and a suitable extraction solvent (e.g., ethyl acetate or dichloromethane) to the reaction residue.
-
pH Adjustment (if necessary): If the this compound derivative has acidic or basic functional groups, adjust the pH of the aqueous layer with a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to ensure the product is in its neutral form.
-
Separation: Transfer the mixture to a separatory funnel. Shake gently, venting frequently. Allow the layers to separate.
-
Extraction: Drain the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with deionized water, followed by a wash with saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound product.
Protocol 2: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which your this compound product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Two-Solvent Recrystallization
-
Solvent Pair Selection: Choose a "good" solvent that readily dissolves the this compound product at room temperature and a "poor" solvent in which the product is insoluble but is miscible with the "good" solvent.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent recrystallization protocol.
Mandatory Visualizations
Caption: A typical experimental workflow for the workup and isolation of this compound derivatives.
Caption: A decision tree for troubleshooting low recovery of this compound products during workup.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. US6114578A - Process for the preparation of benzothiazolone compounds - Google Patents [patents.google.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
Selecting the optimal catalyst for high-yield benzothiazoline synthesis
Welcome to the Technical Support Center for benzothiazoline synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for selecting the optimal catalyst and troubleshooting common experimental issues to achieve high-yield synthesis of benzothiazolines.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing benzothiazolines?
A1: The principal challenge in this compound synthesis is preventing its oxidation to the more stable benzothiazole (B30560). Benzothiazolines are the initial cyclization product from the reaction of 2-aminothiophenol (B119425) with an aldehyde or ketone and can be readily oxidized, often by atmospheric oxygen, to the aromatic benzothiazole. Therefore, controlling the reaction conditions to favor the formation and isolation of the this compound intermediate is crucial.[1]
Q2: Which type of aldehyde is best suited for high-yield this compound synthesis?
A2: Aliphatic and aryl alkyl aldehydes are generally more suitable for the high-yield synthesis of benzothiazolines. Aromatic, heteroaromatic, and styryl aldehydes tend to favor the formation of the oxidized benzothiazole product.[2]
Q3: Are there catalyst-free methods for this compound synthesis?
A3: Yes, catalyst-free methods for the synthesis of benzothiazolines have been reported. For instance, the reaction of 2-aminothiophenol with aliphatic aldehydes can proceed in water at elevated temperatures to afford the corresponding benzothiazolines in good yields.[2]
Q4: How can I monitor the progress of my this compound synthesis reaction?
A4: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. Visualization can be achieved using UV light or by staining with an appropriate reagent, such as iodine vapor.
Q5: What are the key safety precautions when working with 2-aminothiophenol?
A5: 2-Aminothiophenol is susceptible to oxidation by air and has a strong, unpleasant odor. It is recommended to handle this reagent in a well-ventilated fume hood. For sensitive reactions, it is advisable to use freshly purified 2-aminothiophenol and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.[3]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Potential Cause | Recommended Solutions |
| Over-oxidation to Benzothiazole | The reaction is proceeding beyond the desired this compound product. To mitigate this, consider running the reaction under an inert atmosphere (nitrogen or argon) to exclude oxygen.[3] If an oxidant is part of the reaction conditions for a different purpose, consider using a milder oxidant or reducing its stoichiometry.[3] |
| Poor Quality of 2-Aminothiophenol | The starting 2-aminothiophenol may have oxidized. Use a freshly opened bottle or purify it by distillation or recrystallization before use to remove disulfide impurities.[3] |
| Suboptimal Reaction Temperature | Excessively high temperatures can promote oxidation. Experiment with running the reaction at a lower temperature for a longer duration to favor the formation of the this compound.[3] |
| Inappropriate Solvent | The choice of solvent can influence the reaction outcome. For the synthesis of benzothiazolines from aliphatic aldehydes, water has been shown to be an effective solvent.[2] |
Problem 2: Formation of a Disulfide Byproduct
| Potential Cause | Recommended Solutions |
| Oxidative Dimerization of 2-Aminothiophenol | The thiol group of 2-aminothiophenol is prone to oxidation, leading to the formation of a disulfide dimer. Performing the reaction under an inert atmosphere can significantly reduce this side reaction.[3] |
| Presence of Oxidizing Impurities | Ensure all reagents and solvents are free from oxidizing impurities. |
Problem 3: Difficulty in Isolating the this compound Product
| Potential Cause | Recommended Solutions |
| Product is an Oil or Does Not Precipitate | If the this compound does not precipitate upon cooling the reaction mixture, the solvent can be removed under reduced pressure. The resulting crude product can then be purified. |
| Co-elution with Impurities during Chromatography | If the product and impurities have similar polarities, separation by column chromatography can be challenging. Modifying the solvent system or using a different stationary phase may improve separation. Alternatively, consider converting the this compound to a solid derivative for easier purification, followed by regeneration of the this compound if necessary. |
| Decomposition during Purification | Benzothiazolines can be sensitive to prolonged exposure to air or acidic conditions on silica (B1680970) gel. To minimize degradation during column chromatography, consider deactivating the silica gel with a base (e.g., triethylamine (B128534) in the eluent) or using a different purification method like recrystallization. |
Catalyst and Condition Comparison for this compound Synthesis
The selection of an appropriate catalyst and reaction conditions is paramount for achieving high yields of the desired this compound. The following table summarizes various approaches, focusing on methods that favor the formation of the this compound over the benzothiazole.
| Catalyst/Reagent | Aldehyde Type | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |
| None (Catalyst-Free) | Aliphatic, Aryl Alkyl | Water | 110 | Varies | Good | A green and efficient method for specific aldehyde types.[2] |
| 4Å Molecular Sieves | Aliphatic | Dichloromethane (B109758) | Room Temp. | 1.5 - 2 h | High | The primary product is the 2-alkyl-2,3-dihydrobenzo[d]thiazole (this compound), which can be isolated before any subsequent oxidation step.[4] |
| L-proline | Aromatic, Aliphatic | Solvent-Free (Microwave) | Varies | Good to Moderate | While this method can produce benzothiazoles, under controlled conditions, it may be adapted for this compound synthesis. |
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis of 2-Alkyl-Benzothiazolines in Water
This protocol is adapted from a method for the synthesis of benzothiazoles and benzothiazolines in water.[2]
Materials:
-
2-Aminothiophenol
-
Aliphatic or Aryl Alkyl Aldehyde
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine 2-aminothiophenol (1.0 mmol) and the desired aliphatic or aryl alkyl aldehyde (1.0 mmol).
-
Add water (5-10 mL) to the flask.
-
The mixture is heated to 110 °C (oil-bath) with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of starting materials), cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold water.
-
If the product does not precipitate, extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of 2-Alkyl-2,3-dihydrobenzo[d]thiazoles (Benzothiazolines) using Molecular Sieves
This protocol is based on a two-step synthesis of 2-alkylbenzothiazoles, where the first step is the formation of the this compound.[4]
Materials:
-
Aliphatic Aldehyde
-
2-Aminothiophenol
-
4Å Molecular Sieves
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a stirred solution of the aliphatic aldehyde (7.5 mmol) in dichloromethane (7.5 mL), add 4Å molecular sieves (5.0 g).
-
Add 2-aminothiophenol (5.0 mmol) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 1.5 - 2 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Filter the reaction mixture to remove the molecular sieves.
-
Evaporate the solvent under reduced pressure.
-
The residue, which is the crude 2-alkyl-2,3-dihydrobenzo[d]thiazole, can be purified by column chromatography on silica gel using a suitable eluent (e.g., 10% ethyl acetate/hexane).[4]
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low-yield this compound synthesis.
References
Technical Support Center: The Influence of Solvent Choice on Benzothiazoline Reaction Rate and Purity
Welcome to the technical support center for drug development and synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection in the synthesis of benzothiazoline and its derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your reaction outcomes.
Troubleshooting Guide: Common Issues in this compound Synthesis Related to Solvent Choice
This guide addresses specific problems you may encounter during the synthesis of benzothiazolines and provides actionable solutions related to the choice of solvent.
| Problem | Potential Cause Related to Solvent | Recommended Solutions |
| Low or No Product Yield | Poor solubility of reactants: The starting materials (e.g., 2-aminothiophenol (B119425) and aldehyde) may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction. | - Select a solvent with appropriate polarity: Consider solvents like ethanol (B145695), methanol, or dimethyl sulfoxide (B87167) (DMSO) where the reactants have good solubility. - Solvent-free conditions: For some reactions, particularly with liquid aldehydes, running the reaction neat (solvent-free) can be highly effective.[1] |
| Unfavorable reaction kinetics: The solvent may not adequately stabilize the transition state of the reaction, leading to a high activation energy and slow reaction rate. | - Optimize solvent polarity: Polar aprotic solvents like DMSO can accelerate reactions involving charged intermediates. Protic solvents like water or ethanol can facilitate proton transfer steps.[2] - Microwave-assisted synthesis: This technique, often used with or without a solvent, can significantly reduce reaction times. | |
| Low Product Purity (Multiple Side Products) | Side reactions dominating: The solvent may promote undesired reaction pathways, such as the oxidation of the this compound intermediate to benzothiazole (B30560) or the formation of dimeric byproducts. | - Use a non-oxidizing solvent: If the desired product is the this compound, avoid solvents that can also act as oxidants, such as DMSO at elevated temperatures.[3] - Run the reaction under an inert atmosphere: Degassing the solvent and running the reaction under nitrogen or argon can minimize oxidation. |
| Incomplete cyclization: The reaction may stall at the intermediate Schiff base stage without forming the this compound ring. | - Choose a solvent that favors intramolecular cyclization: In some cases, a less polar solvent might favor the intramolecular reaction over intermolecular side reactions. Experiment with solvents like dichloromethane (B109758) (CH2Cl2).[1] | |
| Difficulty in Product Isolation | High solubility of the product: The synthesized this compound may be highly soluble in the reaction solvent, making precipitation and isolation challenging. | - Use a volatile solvent: Solvents with a lower boiling point, like dichloromethane or ethyl acetate (B1210297), can be easily removed under reduced pressure. - Anti-solvent precipitation: Add a non-solvent in which your product is insoluble to precipitate it from the reaction mixture. |
| Formation of an emulsion during workup: This is common when using a combination of aqueous and organic solvents for extraction. | - Add a saturated brine solution: This can help to break up emulsions and improve phase separation during extraction. |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the rate of this compound formation?
Solvent polarity can significantly influence the reaction rate by stabilizing or destabilizing the reactants, intermediates, and transition states. The formation of this compound from 2-aminothiophenol and an aldehyde proceeds through a Schiff base intermediate. The rate-determining step can be either the formation of this intermediate or the subsequent intramolecular cyclization.
-
Polar Protic Solvents (e.g., water, ethanol): These solvents can hydrogen bond with the reactants and intermediates, potentially slowing down the initial nucleophilic attack of the amine on the carbonyl group. However, they can also facilitate proton transfer steps, which may be crucial for the cyclization. Water, in particular, has been shown to be an effective medium for some benzothiazole syntheses, offering a "green" chemistry approach.[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can effectively solvate charged intermediates and transition states, which can accelerate the reaction. DMSO can also act as an oxidant at higher temperatures, which may be undesirable if the this compound is the target product.[3]
-
Non-polar Solvents (e.g., toluene, hexane): In non-polar solvents, the reactants may have limited solubility, leading to slower reaction rates. However, in some cases, a less polar environment can favor the desired intramolecular cyclization over intermolecular side reactions.
Q2: What are the advantages of using "green" solvents or solvent-free conditions for this compound synthesis?
Using environmentally benign solvents like water or ethanol, or conducting reactions under solvent-free conditions, offers several advantages:
-
Reduced Environmental Impact: Minimizes the use and disposal of hazardous organic solvents.
-
Improved Safety: Reduces the risks associated with flammable, toxic, and volatile organic compounds.
-
Simplified Workup: Solvent-free reactions can simplify product isolation, as there is no need to remove a solvent.[1]
-
Potential for Higher Yields: In some cases, solvent-free conditions can lead to higher yields and shorter reaction times due to the high concentration of reactants.[1]
Q3: How can I choose the best solvent for purifying my this compound product by recrystallization?
The ideal recrystallization solvent is one in which your this compound product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be insoluble in the hot solvent (so they can be filtered off) or highly soluble at room temperature (so they remain in the mother liquor after cooling). A solvent screen with small amounts of your crude product and various solvents (e.g., ethanol, isopropanol, hexane (B92381), ethyl acetate, and mixtures thereof) is the best way to identify the optimal solvent or solvent system.
Data on Solvent Influence
While comprehensive quantitative data across a wide range of solvents is limited in the literature, the following table summarizes findings from a study on the reaction of 2-aminothiophenol with an aliphatic aldehyde.
| Solvent Condition | Reaction Time | Yield of this compound | Yield of Benzothiazole | Purity of this compound |
| Dichloromethane (CH2Cl2) with 4Å molecular sieves | 2 hours | 96% | Not Reported | High (sole product)[1] |
| Solvent-free | 24 hours | 40% | 25% | Lower (mixture of products)[1] |
Note: The purity is inferred from the reported product distribution.
Experimental Protocols
Protocol 1: Synthesis of 2-propyl-2,3-dihydrobenzo[d]thiazole in Dichloromethane
This protocol is adapted from a method that provides a high yield of the this compound intermediate.[1]
Materials:
-
2-Aminothiophenol
-
Butanal (or other aliphatic aldehyde)
-
Dichloromethane (CH2Cl2), anhydrous
-
4Å Molecular Sieves
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a stirred solution of butanal (7.5 mmol) in anhydrous dichloromethane (7.5 mL) in a round-bottom flask, add 4Å molecular sieves (5.0 g).
-
Add 2-aminothiophenol (5.0 mmol) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 1.5 - 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the molecular sieves.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the pure 2-propyl-2,3-dihydrobenzo[d]thiazole.
Protocol 2: Purity Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a synthesized this compound derivative.
Materials and Equipment:
-
Synthesized this compound sample
-
HPLC-grade acetonitrile (B52724) and water
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute this solution with acetonitrile to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the specific this compound derivative.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
References
How to reduce reaction time in benzothiazole synthesis using microwave irradiation
Welcome to the technical support center for microwave-assisted benzothiazole (B30560) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflow and enhance reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for benzothiazole synthesis compared to conventional heating?
Microwave-assisted organic synthesis offers several key advantages over traditional heating methods for benzothiazole synthesis.[1][2] The primary benefits include a dramatic reduction in reaction times, often from hours to minutes, and an increase in product yields.[3][4][5] This efficiency is due to the direct and rapid heating of the reaction mixture, as microwaves couple directly with polar molecules, leading to uniform and instantaneous heating.[2][6][7] This method is also considered a greener chemistry approach as it often requires less solvent and energy.[8][9]
Q2: How does microwave heating accelerate the reaction rate?
Microwave heating accelerates reaction rates through two primary mechanisms: dipolar polarization and ionic conduction.[1][9] In dipolar polarization, polar molecules in the reaction mixture attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction and, consequently, heat.[6][7] In ionic conduction, the movement of ions in the solution under the influence of the microwave's electric field results in collisions, which also generate heat.[7] This rapid, localized, and uniform heating, known as dielectric heating, allows the reaction mixture to reach the target temperature much faster than with conventional heating methods.[2]
Q3: What type of solvent is best suited for microwave-assisted benzothiazole synthesis?
The choice of solvent is crucial for efficient microwave absorption. Polar solvents with a high dielectric constant, such as ethanol (B145695), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), are generally effective at absorbing microwave energy and transferring it to the reactants.[7] However, several studies have demonstrated successful benzothiazole synthesis under solvent-free conditions, which is an even more environmentally friendly approach.[8][10] The optimal solvent will depend on the specific reactants and catalyst being used.
Q4: Can I use a domestic microwave for these reactions?
It is strongly discouraged to use a domestic microwave oven for chemical synthesis. Laboratory-grade microwave reactors are specifically designed with safety features to handle flammable organic solvents and to precisely control reaction parameters such as temperature, pressure, and power.[11] These systems allow for reproducible and safe experimental conditions, which are not possible with a household microwave.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solutions |
| Poor Microwave Absorption | Ensure the chosen solvent is polar enough to absorb microwave energy efficiently. If using a non-polar solvent, consider adding a small amount of a polar co-solvent or an ionic liquid to improve heating. |
| Incorrect Reaction Temperature or Time | Optimize the reaction temperature and time. While microwaves significantly reduce reaction times, insufficient heating will lead to incomplete conversion. Conversely, excessive heating can cause degradation of reactants or products. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[12] |
| Suboptimal Catalyst | The choice and amount of catalyst are critical. For syntheses involving carboxylic acids, catalysts like polyphosphoric acid (PPA) can be effective.[12] Some reactions proceed efficiently without a catalyst under microwave irradiation.[3] Experiment with different catalysts and concentrations to find the optimal conditions. |
| Poor Quality of Starting Materials | Ensure the purity of your reactants, especially 2-aminothiophenol (B119425), which is prone to oxidation.[12] Using fresh or purified starting materials can significantly improve yields. |
| Inefficient Cyclization and Oxidation | The final step in many benzothiazole syntheses is the oxidation of the benzothiazoline intermediate.[10] Ensure adequate aeration if atmospheric oxygen is the oxidant, or consider adding a specific oxidizing agent like hydrogen peroxide if required by the protocol.[10] |
Problem 2: Formation of Side Products/Impurities
| Potential Cause | Recommended Solutions |
| Overheating or "Hot Spots" | Reduce the microwave power or set a lower maximum temperature to prevent localized overheating, which can lead to decomposition and side reactions. Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. |
| Incorrect Stoichiometry | Carefully control the molar ratios of your reactants. An excess of one reactant can sometimes lead to the formation of undesired byproducts. |
| Reaction with Solvent | In some cases, the solvent may participate in the reaction at elevated temperatures. Consider using a more inert solvent or exploring solvent-free conditions. |
Data Presentation: Conventional vs. Microwave Synthesis
The following tables summarize quantitative data from various studies, highlighting the significant improvements achieved with microwave irradiation for the synthesis of 2-substituted benzothiazoles.
Table 1: Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aromatic Aldehydes
| Product | Synthesis Method | Catalyst/Solvent | Temperature (°C) / Power (W) | Time | Yield (%) |
| 2-Phenylbenzothiazole (B1203474) | Conventional | None / Ethanol | Reflux | 5 h | 82 |
| 2-Phenylbenzothiazole | Microwave | None / Ethanol | 100 °C | 6 min | 94 |
| 2-(4-Chlorophenyl)benzothiazole | Conventional | None / Ethanol | Reflux | 6 h | 78 |
| 2-(4-Chlorophenyl)benzothiazole | Microwave | None / Ethanol | 100 °C | 7 min | 92 |
Data sourced from a comparative guide on benzothiazole synthesis.[3]
Table 2: Citric Acid Catalyzed Synthesis of 2-Substituted Benzothiazoles
| Substituent | Synthesis Method | Time | Yield (%) |
| H | Conventional | 120 min | 75 |
| H | Microwave | 10 min | 92 |
| 4-CH₃ | Conventional | 150 min | 70 |
| 4-CH₃ | Microwave | 15 min | 88 |
| 4-Cl | Conventional | 120 min | 80 |
| 4-Cl | Microwave | 10 min | 95 |
Solvent-free conditions using citric acid as a catalyst.[13]
Table 3: General Comparison of Conventional and Microwave Methods
| Synthesis of Various Derivatives | Conventional Method | Microwave Method |
| Reaction Time | 2 - 8 hours | 3 - 10 minutes |
| Yield Increase | - | 3% - 113% |
| Time Reduction | - | 95% - 98% |
Data from a comparative study on benzimidazole, benzothiazole, and indole (B1671886) derivatives.[5][14]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Phenylbenzothiazole
This protocol describes the synthesis of 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde (B42025) using microwave irradiation.
Materials:
-
2-Aminothiophenol
-
Benzaldehyde
-
Ethanol
-
Microwave reactor vial
-
Stir bar
Procedure:
-
In a microwave reactor vial, combine 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (5 mL).
-
Add a magnetic stir bar to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 6 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry it to obtain the pure 2-phenylbenzothiazole.
This protocol is adapted from a comparative guide on benzothiazole synthesis.[3]
Protocol 2: Solvent-Free Microwave-Assisted Synthesis of 2-Substituted Benzothiazoles
This protocol details a solvent-free synthesis using citric acid as a catalyst under microwave irradiation.
Materials:
-
2-Aminothiophenol
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Citric acid
-
Open glass tube or microwave-safe vessel
-
Stir bar
Procedure:
-
In an open glass tube, mix 2-aminothiophenol (1 mmol), the desired aromatic aldehyde (1.2 mmol), and a catalytic amount of citric acid (5 mol%).
-
Place a stir bar in the tube and ensure the components are thoroughly mixed.
-
Place the tube in the microwave reactor.
-
Irradiate the mixture at a suitable power level (e.g., 300W) for 10-15 minutes, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture.
-
Add cold water to the mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with water.
-
Recrystallize the product from a suitable solvent like ethanol to obtain the pure 2-substituted benzothiazole.
This protocol is based on a study utilizing citric acid as a catalyst.[13]
Visualizations
Caption: Experimental workflow for microwave-assisted benzothiazole synthesis.
Caption: Generalized reaction pathway for benzothiazole synthesis.
References
- 1. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. mdpi.com [mdpi.com]
- 9. ijnrd.org [ijnrd.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chesci.com [chesci.com]
- 14. researchgate.net [researchgate.net]
Identifying and characterizing side products in benzothiazoline-mediated reductions
Welcome to the technical support center for benzothiazoline-mediated reductions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the identification and characterization of side products in these reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in these reductions?
A1: this compound serves as a hydrogen donor, specifically a hydride (H⁻) source, in transfer hydrogenation reactions. The driving force for this is the conversion of the this compound to the highly stable aromatic benzothiazole (B30560).[1] This process is analogous to the function of other hydrogen donors like Hantzsch esters.
Q2: What is the main "side product" I should expect from the this compound reagent?
A2: The primary and expected product from the this compound reagent is its oxidized form, the corresponding 2-substituted benzothiazole.[1] This is a direct consequence of its function as a hydrogen donor. Therefore, in the context of the reduction reaction, the formation of benzothiazole is an inherent part of the process and not typically considered an problematic "side product" unless it complicates purification.
Q3: Can the this compound reagent itself decompose under the reaction conditions?
A3: Benzothiazolines are generally stable enough for use in organic synthesis and can be stored at low temperatures under an inert atmosphere for extended periods. However, the benzothiazole ring system can be susceptible to degradation under harsh conditions. For instance, hydrolysis can occur under basic conditions (pH > 8), potentially leading to ring-opened products.[2] While typical reductions are not performed at such high pH, localized basicity or extended reaction times at elevated temperatures could potentially lead to degradation.
Q4: Are there other potential side reactions involving the this compound reagent I should be aware of?
A4: Besides oxidation to benzothiazole, other side reactions are less common but possible:
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Radical Reactions: Benzothiazolines can act as radical transfer reagents under certain conditions, such as photoirradiation.[3][4][5] If your reaction is sensitive to radical processes or exposed to light, this could be a potential pathway for side product formation.
-
Ring-Opening: In the presence of strong oxidizing agents, the resulting benzothiazole can undergo oxidative ring-opening to form acylamidobenzene sulfonate esters.[6][7][8] While the this compound itself is a reducing agent, the presence of other oxidants in the reaction mixture could lead to these byproducts.
Q5: How can I monitor the progress of my this compound-mediated reduction?
A5: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). On a TLC plate, you should observe the consumption of your starting material and the this compound, and the appearance of your reduced product and the benzothiazole byproduct. HPLC can provide a more quantitative assessment of the reaction progress.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired reduced product. | Incomplete reaction. | - Increase the reaction time or temperature.- Use a stoichiometric excess of the this compound reagent.- Ensure the catalyst (if any) is active and used in the correct loading. |
| Decomposition of the this compound reagent. | - If the reaction requires elevated temperatures, minimize the reaction time.- Ensure the reaction medium is not strongly basic.- Protect the reaction from light if radical-mediated decomposition is suspected. | |
| Multiple unexpected spots on TLC. | Formation of ring-opened or other degradation byproducts from the this compound or the product. | - Analyze the reaction mixture by LC-MS to identify the molecular weights of the byproducts.- Re-evaluate the reaction conditions (temperature, pH, atmosphere) to ensure they are not too harsh.- Consider if any reagents are incompatible and could be leading to decomposition. |
| Impure this compound reagent. | - Verify the purity of the this compound reagent by NMR or HPLC before use.- If necessary, purify the this compound by recrystallization or chromatography. | |
| Difficulty in purifying the desired product from the benzothiazole byproduct. | Similar polarities of the product and the benzothiazole. | - Optimize the solvent system for column chromatography to achieve better separation.- Consider alternative purification methods such as recrystallization or preparative HPLC.- If the product has acidic or basic properties, an acid-base extraction could be used to separate it from the neutral benzothiazole. |
Quantitative Data on Side Product Formation
In a typical this compound-mediated reduction, the primary products are the desired reduced substrate and the oxidized benzothiazole. The table below summarizes the expected product distribution. Data for undesired side products is not widely available in the literature, suggesting that under optimized conditions, their formation is minimal.
| Reactant/Product | Role/Type | Expected Yield/Conversion | Analytical Method for Quantification |
| This compound | Reducing Agent | Consumed during the reaction | HPLC, ¹H NMR |
| Substrate | To be reduced | Consumed during the reaction | HPLC, ¹H NMR |
| Reduced Product | Desired Product | Varies depending on reaction | HPLC, ¹H NMR (qNMR) |
| Benzothiazole | Oxidized Reagent | Stoichiometrically equivalent to consumed this compound | HPLC, ¹H NMR (qNMR) |
| Ring-Opened Products | Potential Side Product | Typically negligible under standard conditions | LC-MS for detection; qNMR for quantification if isolable |
Experimental Protocols
Protocol 1: General Procedure for Monitoring a this compound-Mediated Reduction by TLC
-
Prepare TLC Plate: On a silica (B1680970) gel TLC plate, draw a baseline with a pencil.
-
Spot Samples: Spot the following on the baseline:
-
A solution of your starting material (substrate).
-
A solution of the this compound reagent.
-
A co-spot of the starting material and this compound.
-
The reaction mixture at t=0.
-
The reaction mixture at various time points (e.g., 1h, 2h, 4h, etc.).
-
-
Develop Plate: Place the TLC plate in a developing chamber with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Visualize: After the solvent front has reached the top of the plate, remove it, and visualize the spots under a UV lamp. You should see the disappearance of the starting material and this compound spots and the appearance of new spots for your product and the benzothiazole byproduct.
Protocol 2: Identification of Byproducts by HPLC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
HPLC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution method with mobile phases such as water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.
-
MS Detection: Couple the HPLC system to a mass spectrometer (e.g., ESI-MS). Monitor the total ion chromatogram (TIC) and extract ion chromatograms (EICs) for the expected masses of your product, the benzothiazole byproduct, and any potential side products (e.g., hydrolyzed or ring-opened species).
-
Data Analysis: Analyze the mass spectra of any unexpected peaks to determine their molecular weights. This information can help in proposing structures for the side products.
Protocol 3: Quantitative Analysis by ¹H qNMR
-
Sample Preparation:
-
Accurately weigh a specific amount of the crude, dried reaction mixture.
-
Accurately weigh a specific amount of a suitable internal standard (e.g., dimethyl sulfone, 1,3,5-trimethoxybenzene). The standard should have a sharp singlet in a region of the ¹H NMR spectrum that does not overlap with signals from the reactants or products.
-
Dissolve both the crude product and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal for the product, the benzothiazole byproduct, and the internal standard.
-
Calculate the molar ratio of each component relative to the internal standard using the following formula: Mole of Component = (Area of Component Signal / Number of Protons in Signal) / (Area of Standard Signal / Number of Protons in Standard Signal) * Mole of Standard
-
From this, the yield of the product and the amount of benzothiazole formed can be accurately determined.
-
Visualizations
Caption: Experimental workflow for monitoring and analyzing this compound-mediated reductions.
Caption: Troubleshooting logic for addressing common issues in this compound reductions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. mdpi.com [mdpi.com]
- 4. Benzothiazolines as radical transfer reagents: hydroalkylation and hydroacylation of alkenes by radical generation under photoirradiation conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Direct Photoexcitation of Benzothiazolines: Acyl Radical Generation and Application to Access Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
Purification of benzothiazoline derivatives from unreacted starting materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of benzothiazoline derivatives from unreacted starting materials and reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound derivatives?
A1: Common impurities include unreacted starting materials such as 2-aminothiophenol (B119425) and various aldehydes or ketones. Side products can also be present, including the oxidized benzothiazole (B30560) form of the desired product, disulfide byproducts from the oxidation of 2-aminothiophenol, and polymeric materials.[1] Incomplete cyclization can also result in the presence of intermediate Schiff bases.
Q2: My purified product is colored. How can I decolorize it?
A2: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. The crude material is dissolved in a suitable hot solvent, a small amount of activated charcoal is added, and the mixture is briefly heated. The charcoal, which adsorbs the colored impurities, is then removed by hot filtration.[2]
Q3: The purified product has a broad melting point range. What does this indicate?
A3: A broad melting point range typically suggests that the product is still impure or contains residual solvent.[2] Further purification by another method (e.g., column chromatography if recrystallization was used initially) or more thorough drying under vacuum may be necessary.
Q4: My product is an oil and is difficult to purify. What can I do?
A4: If the product is an oil and challenging to purify by column chromatography, consider converting it to a solid derivative, such as a salt, which may be more amenable to purification by recrystallization.[3] After purification, the original oily product can be regenerated.
Q5: Some this compound derivatives seem to be unstable on silica (B1680970) gel. What is a suitable alternative for column chromatography?
A5: The acidic nature of silica gel can sometimes cause degradation of sensitive this compound derivatives. In such cases, using a more neutral stationary phase like alumina (B75360) (neutral or basic) for column chromatography is a recommended alternative.[3][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Purification | - The product may be too soluble in the cold recrystallization solvent. - Too much solvent was used during recrystallization. - The polarity of the elution solvent in column chromatography is too high, causing the product to elute too quickly with impurities. | - Ensure the recrystallization solution is thoroughly cooled in an ice bath to maximize precipitation. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Optimize the solvent system for column chromatography by testing different solvent polarities using Thin Layer Chromatography (TLC). |
| Co-elution of Product and Impurities in Column Chromatography | - The polarity of the product and impurities are very similar. | - Try a different solvent system with a shallower polarity gradient. - Consider an alternative purification technique such as recrystallization or preparative TLC.[3] |
| Crystallization Does Not Occur During Recrystallization | - The solution is not saturated. - High concentration of impurities is inhibiting crystallization. | - Concentrate the solution by evaporating some of the solvent. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. - If impurity levels are high, a preliminary purification step like acid-base extraction or column chromatography may be necessary.[2] |
| Formation of an Oil During Recrystallization ("Oiling Out") | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooling too rapidly. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Try a different recrystallization solvent or a two-solvent system.[2] |
Comparison of Purification Methods
While specific quantitative data for the purification of all this compound derivatives is highly dependent on the specific compound and reaction mixture, the following table provides a general comparison of common purification techniques.
| Parameter | Recrystallization | Column Chromatography | Acid-Base Extraction |
| Principle | Difference in solubility of the compound and impurities in a solvent at varying temperatures. | Differential partitioning of compounds between a stationary and a mobile phase based on polarity. | Separation based on the different acidic/basic properties of the compound and impurities. |
| Typical Purity Achieved | Good to Excellent (>98%) | Good to Excellent (>99% for some compounds) | Good (often used as a preliminary purification step) |
| Yield | Moderate to High (>80% is possible) | Variable (depends on separation efficiency and fraction collection) | High for the extraction step, but may have losses in subsequent workup |
| Scalability | Easily scalable for larger quantities. | Can be scaled up, but may become cumbersome and expensive. | Scalable, particularly for initial cleanup. |
| Time Consumption | Can be time-consuming due to slow cooling and drying steps. | Generally faster for small-scale purifications. | Relatively fast for a single extraction. |
| Solvent Consumption | Generally lower. | Can be high due to the need for a continuous mobile phase. | Moderate. |
| Cost-Effectiveness | Generally more cost-effective, especially at a larger scale. | Can be more expensive due to the cost of the stationary phase and larger solvent volumes. | Cost-effective. |
| Applicability | Best for crystalline solids that are thermally stable. | Applicable to a wider range of compounds, including oils and non-crystalline solids. | Applicable for compounds with acidic or basic functional groups. |
Experimental Protocols
Protocol 1: Recrystallization (Single Solvent)
This protocol is a general guideline for the purification of solid this compound derivatives.
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Solvent Selection: Choose a solvent in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at room temperature, while the impurities are either very soluble or insoluble at all temperatures. Ethanol, methanol, or mixtures with water are often suitable.
-
Dissolution: In a fume hood, place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to dissolve the solid completely with heating and stirring.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this stage.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography (Silica Gel)
This protocol is suitable for the purification of this compound derivatives when recrystallization is not effective.
-
Preparation of the Column:
-
Securely clamp a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluting solvent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting the column with a solvent of low polarity (e.g., hexane), gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
The optimal solvent system should be determined beforehand using TLC.
-
-
Fraction Collection:
-
Collect the eluate in a series of fractions.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify the fractions containing the pure product.
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 3: Acid-Base Extraction
This protocol is useful for separating basic this compound derivatives from neutral or acidic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a separatory funnel.
-
Acidic Wash: Add a 1 M aqueous solution of hydrochloric acid to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently. The basic this compound derivative will be protonated and move to the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer containing the protonated product into a clean flask.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., sodium hydroxide (B78521) solution) until the solution is basic, which will precipitate the free base form of the this compound derivative.
-
Extraction of Pure Product: Extract the aqueous solution with a fresh portion of organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: A general workflow for the purification of this compound derivatives.
Caption: A logical flowchart for troubleshooting common purification issues.
References
Effect of electron-withdrawing groups on benzothiazoline reaction efficiency
Welcome to the technical support center for benzothiazoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of benzothiazolines, with a particular focus on the impact of electron-withdrawing groups on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of benzothiazolines from 2-aminothiophenol (B119425) and aldehydes?
A1: The reaction proceeds through a nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde. This is followed by an intramolecular cyclization where the thiol group attacks the intermediate imine carbon to form the this compound ring.[1] This initial condensation product, the this compound, is often an intermediate that can be subsequently oxidized to the corresponding benzothiazole (B30560).[2]
Q2: How do electron-withdrawing groups on the aldehyde affect the efficiency of the this compound synthesis?
A2: Aromatic aldehydes, particularly those bearing electron-withdrawing groups, generally lead to higher yields in the synthesis of the corresponding benzothiazole products, which proceeds via a this compound intermediate.[1] Aldehydes with electron-deficient groups have been reported to afford benzothiazoles in yields as high as 98-99%.[3] This is likely due to the increased electrophilicity of the carbonyl carbon, which facilitates the initial nucleophilic attack by the 2-aminothiophenol.
Q3: Conversely, how do electron-donating groups on the aldehyde impact the reaction?
A3: Aldehydes with electron-donating groups can sometimes result in lower yields compared to those with electron-withdrawing groups.[3] For instance, as the electron-richness of the aldehyde increases, a decrease in the yield of the corresponding benzothiazole has been observed.[3] However, the influence of substituents can be complex, and in some cases, no significant effects of electron-donating groups on reaction times and yields have been reported.[3]
Q4: What are the most common catalysts used to improve reaction efficiency?
A4: A variety of catalysts can be employed to enhance the reaction rate and yield. These include Brønsted acids (like HCl), Lewis acids, and various heterogeneous catalysts.[1] A mixture of hydrogen peroxide and hydrochloric acid (H₂O₂/HCl) in ethanol (B145695) has been shown to be a highly efficient system for this synthesis at room temperature.[4][5] Other effective catalysts include L-proline, particularly under microwave irradiation, and iodine.[6] The choice of catalyst often depends on the specific substrates and desired reaction conditions.[1]
Q5: Can this reaction be performed under solvent-free conditions?
A5: Yes, solvent-free conditions have been successfully employed for the synthesis of benzothiazoles from 2-aminothiophenol and aldehydes.[1][2] These conditions can offer advantages such as reduced reaction times and improved yields. Microwave-assisted synthesis is also a highly effective method for accelerating the reaction, especially when using less reactive aliphatic aldehydes.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Possible Cause: Inadequate Reaction Conditions.
-
Solution: The choice of solvent, temperature, and catalyst is critical.[2] Optimize these parameters by screening different solvents (e.g., ethanol, DMSO), adjusting the temperature, and selecting an appropriate catalyst.[1][2] For less reactive aldehydes, consider harsher conditions like higher temperatures.[1]
-
-
Possible Cause: Poor Quality of Starting Materials.
-
Possible Cause: Incomplete Cyclization.
-
Solution: The intermediate Schiff base may not fully cyclize to the this compound. The choice of catalyst and reaction conditions plays a significant role in promoting efficient cyclization.[7] Ensure the chosen catalyst is appropriate for the specific substrates.
-
-
Possible Cause: Substrate Reactivity.
-
Solution: Aldehydes with strong electron-donating groups may be less reactive. In such cases, employing a more active catalyst system, increasing the reaction temperature, or extending the reaction time may improve the yield.[1] Microwave-assisted synthesis can also be particularly effective for less reactive aldehydes.[1]
-
Issue 2: Formation of Side Products
-
Possible Cause: Oxidation of this compound to Benzothiazole.
-
Solution: The this compound intermediate is often readily oxidized to the corresponding benzothiazole, especially in the presence of an oxidant or atmospheric oxygen.[1][2] If the this compound is the desired final product, it is crucial to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and avoid the use of oxidizing agents.
-
-
Possible Cause: Self-Condensation of Starting Materials.
Data Presentation
Table 1: Effect of Substituents on Benzaldehyde on Reaction Yield
| Substituent on Benzaldehyde | Yield (%) | Reference |
| Electron-deficient groups | 98-99 | [3] |
| -Cl, -Br (para position) | 54-57 | [3] |
| Electron-rich groups | 75 | [3] |
| Increasingly electron-rich | 98 -> 95 -> 89 -> 64 | [3] |
Table 2: Comparison of Catalysts and Conditions for Benzothiazole Synthesis
| Catalyst | Solvent | Temperature | Reaction Time | Yield Range (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temperature | 1 hour | Excellent | [4] |
| Koser's reagent | 1,4-Dioxane | Room Temperature | 5-10 min | 93-98 | [3] |
| Urea (B33335) Nitrate (B79036) | Solvent-free | Room Temperature | 5-15 min | - | [2] |
| L-proline | Solvent-free (Microwave) | - | - | Good to moderate | [6] |
| SnP₂O₇ | - | - | 8-35 min | 87-95 | [4] |
Experimental Protocols
General Protocol for the Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl[2]
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.
-
To this solution, add 30% hydrogen peroxide (6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (3.0 mmol) while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for approximately 1 hour.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, add cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration and wash it thoroughly with water.
-
Purify the crude product by recrystallization from ethanol to obtain the pure 2-arylbenzothiazole.
Solvent-Free Synthesis using Urea Nitrate[2]
-
In a mortar, combine 2-aminothiophenol (1 mmol), the aromatic aldehyde (1 mmol), and urea nitrate (0.5 mmol, 50 mol%).
-
Grind the mixture using a pestle at room temperature for the time specified for the particular substrate (typically 5-15 minutes).
-
Monitor the reaction progress using TLC.
-
Upon completion, add cold water to the reaction mixture.
-
Collect the solid product by filtration and wash it thoroughly with water.
-
Purify the crude product by recrystallization from ethanol.
Visualizations
Caption: Reaction pathway for this compound and benzothiazole synthesis.
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Phosphoric Acid-Catalyzed Imine Reduction
Welcome to the technical support center for phosphoric acid-catalyzed imine reduction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question: Why is my reaction yield low?
Answer: Low reaction yields in phosphoric acid-catalyzed imine reductions can stem from several factors. A primary reason can be inefficient imine formation, where the equilibrium between the carbonyl compound, amine, and the resulting imine does not favor the intermediate. This can be influenced by steric hindrance or electronic effects.[1] Another common issue is the decomposition of starting materials or intermediates; for instance, aldehydes are susceptible to side reactions like aldol (B89426) condensations.[1] The choice and activity of the reducing agent are also critical. A reducing agent that is too reactive can reduce the carbonyl starting material before imine formation, while one that is not reactive enough will fail to reduce the imine.[1]
To troubleshoot low yields, consider the following:
-
Ensure efficient imine formation: For reactions where the imine is formed in situ, you can add a mild acid like acetic acid to catalyze its formation.[1] Monitoring the reaction by TLC or NMR to confirm imine formation before adding the reducing agent is also recommended.
-
Verify reducing agent activity: Sodium borohydride (B1222165) and its derivatives can decompose over time. It is advisable to test the activity of your reducing agent on a reliable substrate.[1]
-
Increase reducing agent equivalents: You may need to use a larger excess of the reducing agent to drive the reaction to completion.[1]
-
Adjust reaction temperature: Gently heating the reaction can sometimes help overcome a high activation barrier for the reduction step.[1]
-
Consider a different reducing agent: If one reducing agent is not effective, switching to an alternative such as NaBH₄ (after pre-forming the imine) or catalytic hydrogenation might be beneficial.[1]
Question: How can I improve the enantioselectivity of my reaction?
Answer: The enantioselectivity of phosphoric acid-catalyzed imine reductions is highly sensitive to reaction conditions and catalyst structure. One key factor is the potential for the catalyst to form different active species. For many systems, two reaction pathways with inverse stereoselectivity exist, one involving a monomeric catalyst and the other a hydrogen-bond-bridged dimeric catalyst.[2] Low temperatures and reduced catalyst loading tend to favor the monomeric pathway, which can lead to significantly enhanced enantiomeric excess (ee).[2] Conversely, higher catalyst loadings may favor the dimeric pathway.[2]
To improve enantioselectivity:
-
Optimize catalyst loading: Systematically screen different catalyst loadings. Lowering the catalyst loading may favor the more selective monomeric catalytic pathway.[2]
-
Vary the reaction temperature: Lowering the temperature can enhance enantioselectivity.[2]
-
Screen different catalysts: The structure of the chiral phosphoric acid catalyst, particularly the substituents at the 3,3'-positions of the BINOL backbone, plays a crucial role in creating the chiral pocket that dictates stereoselectivity.[2][3] Using a bulkier catalyst may improve enantioselectivity.[2]
-
Solvent selection: Nonpolar, non-coordinating solvents like benzene (B151609) and toluene (B28343) have been shown to provide better yields and enantiomeric excess.[4] Coordinating solvents such as THF and dioxane can significantly decrease reaction efficiency.[4]
Question: My catalyst seems to have deactivated. What could be the cause?
Answer: While the provided search results do not explicitly detail phosphoric acid catalyst deactivation pathways in imine reductions, catalyst deactivation in acid catalysis can generally be attributed to several factors. These include poisoning by basic impurities in the substrates or solvent, or degradation of the catalyst under harsh reaction conditions.
To mitigate potential catalyst deactivation:
-
Purify substrates and solvents: Ensure that all starting materials and the solvent are free from basic impurities that could neutralize the acidic catalyst.
-
Use anhydrous conditions: Water can interfere with the reaction by hydrolyzing the imine intermediate.[1] Using anhydrous solvents and inert atmosphere is recommended.
-
Control reaction temperature: While heating can sometimes improve yields, excessive temperatures may lead to catalyst decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for a typical phosphoric acid-catalyzed imine reduction?
A1: The optimal catalyst loading can vary depending on the specific substrates and reaction conditions. However, loadings in the range of 5 mol% are commonly reported to give excellent yields and high enantioselectivities.[4][5][6] It is always recommended to screen catalyst loadings, as lower loadings can sometimes improve enantioselectivity by favoring a monomeric catalytic pathway.[2]
Q2: What are the most common reducing agents used in these reactions?
A2: A common reducing agent for phosphoric acid-catalyzed imine reductions is a Hantzsch ester.[4][6] Other reducing systems, such as those involving boranes, have also been reported.[7] For reductive aminations in general, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective choice, particularly for one-pot reactions.[1]
Q3: What is the role of the phosphoric acid in this reaction?
A3: The chiral phosphoric acid acts as a bifunctional catalyst. It activates the imine by forming a hydrogen bond with the imine nitrogen, making it more electrophilic.[8][9] Simultaneously, the phosphoryl oxygen can act as a Lewis base to interact with and position the nucleophile (the reducing agent).[8][9] This dual activation within the chiral environment of the catalyst is key to achieving high stereocontrol.
Q4: How does the solvent affect the reaction?
A4: The choice of solvent can significantly impact both the yield and enantioselectivity. Nonpolar, non-coordinating solvents like toluene and benzene are often preferred as they have been shown to provide high yields and enantiomeric excess.[4] More coordinating solvents like THF and dioxane can negatively affect reaction efficiency.[4] The solvent can also influence the aggregation state of the catalyst, which in turn affects the catalytic pathway and stereochemical outcome.[2]
Data Presentation
Table 1: Optimization of Reaction Conditions for a Chiral Phosphoric Acid-Catalyzed Peroxidation of an Imine
| Entry | Catalyst Loading (mol %) | Solvent | Yield (%) | ee (%) |
| 1 | 5 | Toluene | 88 | 75 |
| 2 | 5 | CH₂Cl₂ | 92 | 65 |
| 3 | 5 | THF | 95 | 50 |
| 4 | 5 | EtOAc | 93 | 55 |
| Data sourced from a study on the peroxidation of imines catalyzed by a chiral phosphoric acid.[5] |
Table 2: Effect of Catalyst Loading and Concentration on a Catalytic Cyclization
| Entry | Catalyst Loading (mol %) | Concentration (M) | Time | Yield (%) | ee (%) |
| 1 | 10 | 0.025 | 3 days | 99 | 65 |
| 2 | 10 | 0.0025 | 3 days | 99 | 72 |
| 3 | 5 | 0.025 | 3 days | 99 | 70 |
| 4 | 5 | 0.0025 | 3 days | 97 | 73 |
| 5 | 1 | 0.0025 | 7 days | 60 | 72 |
| Data from a study on the optimization of a catalytic cyclization reaction.[10] |
Experimental Protocols
General Procedure for Phosphoric Acid-Catalyzed Reduction of an α-Imino Ester
This protocol is based on a reported highly enantioselective reduction of α-imino esters.[4]
Materials:
-
α-Imino ester (1.0 equiv)
-
Chiral phosphoric acid catalyst (e.g., a VAPOL-derived catalyst, 5 mol %)
-
Hantzsch ester (1.2 equiv)
-
Anhydrous toluene
-
Reaction vial with a stir bar
-
Standard laboratory glassware for work-up and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, add the chiral phosphoric acid catalyst (0.05 equiv).
-
Reaction Setup: Dissolve the α-imino ester (1.0 equiv) and the Hantzsch ester (1.2 equiv) in the required volume of anhydrous toluene.
-
Initiation: Add the substrate solution to the vial containing the catalyst.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor its progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Isolation and Purification: The crude product can then be purified by silica gel column chromatography to yield the desired α-amino ester.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Vaulted Biaryl Phosphoric Acid-Catalyzed Reduction of α-Imino Esters: The Highly Enantioselective Preparation of α-Amino Esters [organic-chemistry.org]
- 5. Chiral Phosphoric Acid Catalyzed Peroxidation of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine synthesis by imine reduction [organic-chemistry.org]
- 7. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 8. A Practical Guide for Predicting the Stereochemistry of Bifunctional Phosphoric Acid Catalyzed Reactions of Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Battle of the Hydride Donors: Benzothiazoline vs. Hantzsch Ester in Enantioselective Transfer Hydrogenation
For researchers and professionals in drug development and chemical synthesis, the choice of a hydride donor in enantioselective transfer hydrogenation is critical for achieving high yields and stereoselectivity. This guide provides an in-depth comparison of two prominent organic hydride donors: Benzothiazoline and the classic Hantzsch ester, supported by experimental data and detailed protocols.
In the realm of asymmetric synthesis, the reduction of prochiral imines, ketones, and other unsaturated compounds is a fundamental transformation for creating chiral amines and alcohols, which are vital building blocks for pharmaceuticals. Organocatalytic transfer hydrogenation, often employing a chiral Brønsted acid like a BINOL-derived phosphoric acid, has emerged as a powerful, metal-free approach. Central to this methodology is the hydride donor, which provides the hydrogen equivalent for the reduction. For years, Hantzsch esters have been the workhorse in this field, inspired by the biological cofactor NADH. However, more recently, 2-substituted benzothiazolines have been introduced as highly effective alternatives, in some cases outperforming their predecessor.
This guide will objectively compare the performance of this compound and Hantzsch esters, focusing on enantiomeric excess (ee%), chemical yield, and substrate scope.
Performance Comparison: A Data-Driven Analysis
Experimental evidence suggests that while both hydride donors are effective, this compound often provides superior enantioselectivity, particularly for more challenging substrates. The tunability of the 2-substituent on the this compound ring allows for fine-tuning of its steric and electronic properties, leading to improved stereochemical outcomes.[1][2]
A notable example is the asymmetric transfer hydrogenation of trifluoromethyl ketimine. Under identical reaction conditions with a chiral phosphoric acid catalyst, the use of a 4-nitrophenyl substituted this compound resulted in the corresponding trifluoromethylated amine in 89% yield and 96% ee. In stark contrast, the Hantzsch ester yielded only a trace amount of the product (4% yield) with poor enantioselectivity (45% ee).[1]
Below is a summary of comparative experimental data for the enantioselective transfer hydrogenation of various ketimines.
| Substrate (Ketimine) | Hydride Donor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| N-(1-phenylethylidene)aniline | 2-(2-naphthyl)this compound | 2 | Mesitylene | 26 | 90 | 98 | [3] |
| N-(1-phenylethylidene)aniline | Hantzsch ester | 5 | Toluene | - | high | <95 | [3] |
| N-(1-(4-methoxyphenyl)ethylidene)aniline | 2-phenylthis compound | 5 | Toluene | 22 | 97 | 92 | [3] |
| N-(1-(p-tolyl)ethylidene)aniline | 2-(2-naphthyl)this compound | 2 | Mesitylene | 22 | 95 | 98 | [3] |
| N-(1-(2-naphthyl)ethylidene)aniline | 2-(2-naphthyl)this compound | 2 | Mesitylene | 23 | 99 | 97 | [3] |
| N-(1-(thiophen-2-yl)ethylidene)aniline | 2-(2-naphthyl)this compound | 2 | Mesitylene | 24 | 93 | 95 | [3] |
| Trifluoromethyl ketimine derivative | 4-nitrophenyl this compound | - | - | - | 89 | 96 | [1] |
| Trifluoromethyl ketimine derivative | Hantzsch ester | - | - | - | 4 | 45 | [1] |
Reaction Mechanism and Stereocontrol
The mechanism for enantioselective transfer hydrogenation catalyzed by a chiral phosphoric acid is believed to be similar for both this compound and Hantzsch esters. It involves a dual activation pathway where the catalyst acts as a bifunctional entity.[1] The Brønsted acidic proton of the phosphoric acid activates the imine by forming a chiral ion pair with the iminium ion. Simultaneously, the Brønsted basic phosphoryl oxygen of the catalyst interacts with and activates the hydride donor. This ternary complex brings the reactants into close proximity in a well-defined chiral environment, facilitating the enantioselective hydride transfer from the donor to the imine.
The superior performance of this compound in certain cases can be attributed to a more favorable transition state geometry, influenced by the tunable substituents on the this compound core.
Below is a diagram illustrating the proposed catalytic cycle.
References
A Comparative Analysis of Benzothiazoline and Sodium Borohydride in Ketone Reduction
For researchers, scientists, and professionals in drug development, the selection of an appropriate reducing agent is paramount for achieving desired chemical transformations efficiently and selectively. This guide provides a detailed comparative study of two hydride donors: the well-established sodium borohydride (B1222165) and the more specialized benzothiazoline, in the context of ketone reduction and related transformations.
While both reagents are capable of delivering a hydride ion, their applications, mechanisms, and experimental outcomes differ significantly. Sodium borohydride serves as a direct and versatile reagent for the reduction of ketones to secondary alcohols. In contrast, this compound's primary role in this area is as a hydrogen donor in the catalytic, asymmetric reduction of imines, which are often derived from ketones, to yield chiral amines.
Performance Comparison and Experimental Data
The following tables summarize quantitative data for the reduction of a representative ketone, benzophenone (B1666685), using sodium borohydride, and for a typical asymmetric transfer hydrogenation of a ketimine using a this compound derivative.
Table 1: Reduction of Benzophenone with Sodium Borohydride
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzophenone | Sodium Borohydride | Methanol (B129727) | 35-55 | 1.5 | 95 | |
| Benzophenone | Sodium Borohydride | 95% Ethanol | Room Temp. | 0.25+ | 86.3 | [1] |
| Benzophenone | Sodium Borohydride | Ethanol | Room Temp. | - | 70.6 | [2] |
Table 2: Asymmetric Transfer Hydrogenation of a Ketimine using 2-(naphthalen-2-yl)this compound
| Substrate (Ketimine) | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| N-(1-phenylethylidene)aniline | 2-(naphthalen-2-yl)this compound | Chiral Phosphoric Acid | Mesitylene | 50 | 26 | 90 | 98 | [3] |
Experimental Protocols
Protocol 1: Reduction of Benzophenone with Sodium Borohydride
This protocol is adapted from a representative procedure for the reduction of a ketone using sodium borohydride.[4]
Materials:
-
Benzophenone
-
Methanol
-
Sodium borohydride
-
0.5 M Sodium hydroxide (B78521) solution
-
Dilute acetic acid
-
Water
Procedure:
-
To a solution of benzophenone (1 mole) in methanol (900 mL), raise the temperature to approximately 35°C.
-
Slowly add a freshly prepared solution of sodium borohydride (0.26 mol) in 25 mL of 0.5 M aqueous sodium hydroxide over a period of 1 hour.
-
After the addition is complete, increase the temperature to 55°C and maintain for 30 minutes, followed by refluxing for 1 hour.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Remove the methanol under reduced pressure.
-
To the residue, add water (500 mL) and toluene (1000 mL).
-
Adjust the pH of the mixture to 5-6 with dilute acetic acid.
-
Separate the organic layer and wash it twice with water.
-
Remove the toluene under reduced pressure to obtain the product, diphenylmethanol (B121723) (benzhydrol).
Protocol 2: Asymmetric Transfer Hydrogenation of a Ketimine with this compound
This protocol is based on a typical procedure for the enantioselective reduction of a ketimine using a this compound derivative and a chiral phosphoric acid catalyst.[3]
Materials:
-
N-(1-phenylethylidene)aniline (or other suitable ketimine)
-
2-(naphthalen-2-yl)this compound
-
Chiral Phosphoric Acid Catalyst (e.g., TRIP derivative)
-
Mesitylene (or other suitable aromatic solvent)
Procedure:
-
In a reaction vessel, dissolve the ketimine substrate in mesitylene.
-
Add the chiral phosphoric acid catalyst (typically 2-5 mol%).
-
Add 1.4 equivalents of 2-(naphthalen-2-yl)this compound.
-
Heat the reaction mixture to 50°C.
-
Stir the reaction for approximately 26 hours, monitoring its progress by TLC or HPLC.
-
Upon completion, the reaction mixture can be purified by column chromatography on silica (B1680970) gel to isolate the chiral amine product.
Reaction Mechanisms and Workflows
The distinct applications of sodium borohydride and this compound are rooted in their different reaction mechanisms.
Sodium Borohydride: Direct Nucleophilic Attack
Sodium borohydride is a source of hydride ions (H⁻). The reduction of a ketone proceeds via a two-step mechanism:
-
Nucleophilic Attack: The hydride ion attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of an alkoxide intermediate.
-
Protonation: The alkoxide intermediate is then protonated by the solvent (e.g., methanol or ethanol) to yield the secondary alcohol.[5]
Mechanism of Ketone Reduction by Sodium Borohydride
This compound: Catalytic Transfer Hydrogenation
This compound acts as a hydride donor in a catalytic cycle, typically involving a Brønsted acid like a chiral phosphoric acid. This system is primarily used for the asymmetric reduction of imines.[3][6] The catalyst activates both the imine and the this compound, facilitating the transfer of a hydride from the this compound to the imine.
The overall process can be viewed as a reductive amination if the imine is formed in situ from a ketone and an amine.
Reductive Amination of a Ketone using this compound
Conclusion
-
Sodium Borohydride is the reagent of choice for the straightforward, high-yielding reduction of ketones to secondary alcohols. It is a robust and versatile reducing agent suitable for a wide range of applications where stereoselectivity is not the primary concern.
-
This compound excels as a specialized hydride donor in the context of asymmetric synthesis. Its primary application is in the catalytic transfer hydrogenation of ketimines to produce valuable chiral amines, a transformation of significant interest in medicinal chemistry and drug development. While early research explored its use in reducing α,β-unsaturated carbonyls, its modern utility is firmly established in asymmetric catalysis.[6]
For the practicing chemist, the choice between these two reagents will be dictated by the synthetic goal: direct conversion to an alcohol points to sodium borohydride, while the synthesis of a chiral amine from a ketone precursor would favor a system employing this compound and a suitable catalyst.
References
A Comparative DFT Analysis of Transition States in Benzothiazoline and Hantzsch Ester Reductions
A detailed examination of the transition states in the organocatalytic reduction of ketimines by benzothiazoline and Hantzsch esters, facilitated by chiral phosphoric acid, reveals key mechanistic differences that underpin their varied stereoselectivities. Density Functional Theory (DFT) studies illuminate the nuanced interplay of steric and electronic factors in the transition states, providing a rationale for the often-superior performance of this compound in achieving high enantioselectivity.
In the realm of asymmetric synthesis, the reduction of prochiral ketimines to chiral amines is a pivotal transformation. Both Hantzsch esters and, more recently, benzothiazolines have emerged as effective hydride donors in these reactions, particularly when paired with chiral Brønsted acids like BINOL-derived phosphoric acids. Computational studies, specifically DFT, have been instrumental in dissecting the mechanisms of these reactions and explaining the observed differences in their stereochemical outcomes.
A seminal DFT study provides a direct comparison of the transition states involved in the transfer hydrogenation of a model ketimine catalyzed by a chiral phosphoric acid, using either this compound or a Hantzsch ester as the hydride source.[1][2] The findings from this and related research indicate that while the overarching mechanism is similar, the structural asymmetry of this compound introduces crucial steric interactions that are absent in the C2-symmetric Hantzsch ester, leading to more pronounced stereodifferentiation.[1][3]
Quantitative Comparison of Transition State Properties
The following table summarizes the key quantitative data obtained from DFT calculations for the favored and disfavored transition states in the reduction of a model ketimine.
| Parameter | This compound Reduction | Hantzsch Ester Reduction |
| Favored Transition State Energy (kcal/mol) | 0.0 (Reference) | Not explicitly calculated in the primary source, but the mechanism is analogous. |
| Disfavored Transition State Energy (kcal/mol) | +2.1 | Not explicitly calculated in the primary source for a direct comparison. |
| Key Bond Distance (C-H···C) in Favored TS (Å) | 2.15 | Not explicitly calculated in the primary source for a direct comparison. |
| Key Bond Distance (C-H···C) in Disfavored TS (Å) | 2.18 | Not explicitly calculated in the primary source for a direct comparison. |
Mechanistic Insights from DFT Studies
DFT calculations reveal that in both reductions, the chiral phosphoric acid catalyst acts as a bifunctional catalyst, activating both the ketimine (via the Brønsted acidic proton) and the hydride donor (via the basic phosphoryl oxygen) in a concerted, cyclic transition state.[1][3] This dual activation is crucial for facilitating the hydride transfer.
The key difference arises from the inherent asymmetry of the 2-substituted this compound. This allows for a "tuning" of the steric environment in the transition state by modifying the substituent at the 2-position.[3] In the favored transition state leading to the major enantiomer, the substituents on the ketimine and the this compound are oriented to minimize steric clash with the bulky groups on the chiral phosphoric acid catalyst. Conversely, in the disfavored transition state, significant repulsive steric interactions are introduced. This energetic difference between the diastereomeric transition states is the origin of the high enantioselectivity.[1][3]
Due to its C2-symmetry, the Hantzsch ester presents a more sterically uniform environment. While still effective, the opportunities for steric differentiation between the two faces of the prochiral ketimine are less pronounced compared to the tailored steric environment offered by the unsymmetrical this compound.[3] This often results in lower enantioselectivities in reactions where this compound excels.[3][4]
Experimental and Computational Protocols
General Experimental Protocol for Asymmetric Reduction:
To a solution of the ketimine (1.0 equiv) and the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.05 equiv) in a suitable solvent (e.g., toluene) is added the reducing agent, either this compound (1.2 equiv) or Hantzsch ester (1.2 equiv). The reaction mixture is stirred at a specified temperature (e.g., room temperature or 50 °C) until completion, as monitored by thin-layer chromatography. The product is then isolated and purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC analysis.[5]
DFT Computational Methodology:
The transition state structures are optimized using a hybrid DFT functional, such as B3LYP or M05-2X, with a suitable basis set, for instance, 6-31G.[1][2] To manage computational cost while maintaining accuracy, a two-layered ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method can be employed. In this approach, the core reacting components (ketimine, the phosphate (B84403) group, and the dihydropyridine (B1217469) or this compound ring) are treated at a higher level of theory (e.g., B3LYP/6-31G), while the bulky substituents on the catalyst and substrates are treated at a lower level of theory (e.g., HF/3-21G).[1] Solvation effects are often accounted for using a continuum solvation model, such as the Polarizable Continuum Model (PCM). Frequency calculations are performed to confirm the nature of the stationary points, with transition states exhibiting a single imaginary frequency.
Visualizing the Reaction Pathways
The logical flow of the catalytic cycle and the key interactions in the transition state can be visualized using Graphviz.
Caption: General catalytic cycle for the chiral phosphoric acid-catalyzed reduction of ketimines.
Caption: Key hydrogen bonding interactions and hydride transfer in the transition state.
References
Why benzothiazoline gives higher enantioselectivity than Hantzsch esters for ketimines
Researchers and drug development professionals often face the challenge of achieving high enantioselectivity in the synthesis of chiral amines, crucial building blocks for pharmaceuticals. In the realm of organocatalytic transfer hydrogenation of ketimines, two reducing agents, benzothiazoline and Hantzsch esters, are commonly employed in conjunction with chiral phosphoric acid catalysts. Emerging experimental data consistently demonstrates that this compound affords significantly higher enantioselectivity compared to Hantzsch esters in these reactions.
This guide provides a comprehensive comparison of the performance of this compound and Hantzsch esters in the enantioselective reduction of ketimines, supported by experimental data, detailed protocols, and mechanistic insights.
Superior Enantioselectivity with this compound: The Data
Systematic comparisons have revealed a clear advantage for using this compound as the hydride donor in the chiral phosphoric acid-catalyzed transfer hydrogenation of a variety of ketimines. For instance, in the reduction of ketimines derived from propiophenone (B1677668) derivatives, this compound consistently yields products with higher enantiomeric excess (ee) than Hantzsch esters under identical conditions.[1] This trend holds true for other challenging substrates as well. In the asymmetric transfer hydrogenation of a trifluoromethyl ketimine, the use of a this compound derivative resulted in the corresponding amine with 96% ee, whereas the Hantzsch ester under the same conditions gave a mere 45% ee.[1]
The following table summarizes the comparative performance of this compound and Hantzsch esters in the asymmetric reduction of various ketimines catalyzed by a chiral phosphoric acid.
| Ketimine Substrate | Reducing Agent | Yield (%) | Enantiomeric Excess (ee, %) |
| N-(1-phenylethylidene)aniline | This compound | 97 | 92 |
| N-(1-phenylethylidene)aniline | Hantzsch Ester | (lower) | (significantly lower) |
| N-(1-(4-methoxyphenyl)ethylidene)aniline | This compound | 95 | 98 |
| N-(1-(4-methoxyphenyl)ethylidene)aniline | Hantzsch Ester | (lower) | (significantly lower) |
| N-(1-(thiophen-2-yl)ethylidene)aniline | This compound | 98 | 97 |
| N-(1-(thiophen-2-yl)ethylidene)aniline | Hantzsch Ester | (lower) | (significantly lower) |
| N-(1-cyclohexylethylidene)aniline | This compound | 91 | 97 |
| N-(1-cyclohexylethylidene)aniline | Hantzsch Ester | (lower) | (significantly lower) |
| Trifluoromethyl ketimine derivative | This compound | 89 | 96 |
| Trifluoromethyl ketimine derivative | Hantzsch Ester | 4 | 45 |
Note: Specific yield and ee values for Hantzsch esters under identical conditions are often reported as significantly lower in the literature without precise numbers in a comparative table format. The data presented for this compound is sourced from Akiyama et al., Org. Lett. 2009, 11 (18), pp 4180–4183.[2][3]
Mechanistic Rationale for Enhanced Selectivity
The superior enantioselectivity observed with this compound can be attributed to the distinct transition state assembly in the chiral phosphoric acid-catalyzed hydride transfer. The currently accepted mechanism, supported by DFT studies, involves a bifunctional activation by the chiral phosphoric acid.[1] The Brønsted acidic proton of the catalyst activates the ketimine by forming an iminium ion, while the Brønsted basic phosphoryl oxygen interacts with the N-H of the this compound.[1]
This dual activation brings the ketimine and the this compound into a well-organized, ten-membered transition state.[2] The unsymmetrical nature of the this compound molecule, compared to the more symmetrical Hantzsch ester, is thought to play a crucial role in creating a more rigid and sterically defined transition state. This rigidity amplifies the stereochemical information transfer from the chiral catalyst to the substrate, resulting in a higher degree of enantiocontrol.
Figure 1: A simplified diagram illustrating the overall reaction and the proposed catalytic cycle for the chiral phosphoric acid-catalyzed reduction of ketimines using this compound.
Experimental Protocols
The following are generalized experimental protocols for the asymmetric reduction of ketimines using this compound and a chiral phosphoric acid catalyst.
Synthesis of 2-Substituted Benzothiazolines
-
To a solution of 2-aminothiophenol (B119425) (1.0 equiv) in ethanol (B145695), add the corresponding aldehyde (1.0 equiv).
-
Stir the reaction mixture at room temperature for the time specified in the relevant literature (typically a few hours).
-
The product, this compound, often precipitates from the solution and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.[1]
General Procedure for Asymmetric Reduction of Ketimines
-
To a vial charged with the chiral phosphoric acid catalyst (e.g., TRIP, 2-5 mol%), add the ketimine (1.0 equiv) and the 2-substituted this compound (1.2-1.5 equiv).
-
Add the appropriate solvent (e.g., toluene, mesitylene) under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at the specified temperature (e.g., 50 °C) for the required time (e.g., 24-48 hours), monitoring the reaction progress by TLC or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired chiral amine.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.[2][3]
Figure 2: A flowchart outlining the key steps in the experimental protocol for the asymmetric reduction of ketimines using this compound.
Conclusion
References
A Comparative Guide to QSAR Analysis of Substituted Benzothiazoline Derivatives' Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Quantitative Structure-Activity Relationship (QSAR) analyses for substituted benzothiazoline derivatives, focusing on their anticancer and antimicrobial activities. By presenting experimental data, detailed protocols, and visual workflows, this document aims to facilitate a deeper understanding of the structural requirements for the biological activity of this important class of heterocyclic compounds.
Comparative Analysis of Anticancer Activity
The anticancer activity of substituted this compound derivatives has been a key area of investigation. QSAR studies have been instrumental in elucidating the relationship between the physicochemical properties of these compounds and their cytotoxic effects against various cancer cell lines.
A notable study in this area conducted a Group-based Quantitative Structure and Activity Relationship (GQSAR) analysis on a series of 41 benzothiazole (B30560) derivatives to identify crucial structural fragments for anticancer potency.[1][2] The dataset of molecules was divided into a training set (70%) and a test set (30%).[2] The GQSAR models were generated using multiple linear regression.[1][2]
One of the developed GQSAR models demonstrated a strong correlation between the structural features and the anticancer activity, expressed as pEC50.[1] The statistical significance of the model is highlighted by a squared correlation coefficient (r²) of 0.81, a cross-validated correlation coefficient (q²) of 0.75, and a predictive correlation coefficient (pred_r²) of 0.70.[1]
The key descriptors identified in this model were:
-
R1-DeltaEpsilonC: This descriptor suggests that electronic properties at the R1 position of the benzothiazole scaffold play a significant role in the anticancer activity.
-
R1-XKHydrophilic Area: This indicates that the hydrophilic surface area at the R1 position influences the biological activity. The analysis revealed that the presence of hydrophobic groups at the R1 position would enhance anticancer activity.[1][2]
-
R2-6 Chain Count: The number of chains at the R2 position was also found to be a critical descriptor, suggesting that the steric bulk at this position is important for activity.[1]
The following table summarizes the statistical parameters of a prominent GQSAR model for anticancer activity.
| Parameter | Value | Significance |
| r² | 0.81 | Goodness of fit of the model |
| q² | 0.75 | Internal predictive ability of the model |
| pred_r² | 0.70 | External predictive ability of the model |
| F-test | - | Statistical significance of the regression model |
| n | 28 | Number of compounds in the training set |
Comparative Analysis of Antimicrobial Activity
This compound derivatives have also shown significant promise as antimicrobial agents. QSAR studies in this domain have focused on identifying the structural attributes that contribute to their inhibitory effects against various bacterial and fungal strains.
One such study performed a QSAR analysis on a series of 20 tetracyclic 1,4-benzothiazines with antimicrobial activity. The study employed the multiple linear regression (MLR) method to develop statistically significant QSAR models. The research highlighted the importance of WHIM (Weighted Holistic Invariant Molecular) descriptors in describing the antimicrobial activity of these compounds.
Another investigation focused on benzothiazole analogues and developed a QSAR model based on multiple linear regression using a set of 40 analogues.[3] This validated QSAR model was then used to predict the -log(MIC) for a separate set of 19 benzothiazole analogues.[3]
The following table presents a hypothetical comparison of QSAR models for antimicrobial activity based on common findings in the literature.
| QSAR Model | Descriptors | r² | q² | Organisms Tested |
| Model 1 | WHIM parameters | 0.85 | 0.78 | E. coli, P. aeruginosa, S. aureus |
| Model 2 | Topological & Electronic | 0.82 | 0.75 | C. albicans, A. niger |
| Model 3 | Hydrophobic & Steric | 0.88 | 0.81 | Gram-positive & Gram-negative bacteria |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of QSAR studies. Below are the methodologies for key experiments commonly cited in the analysis of this compound derivatives.
Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[5] The amount of formazan produced is directly proportional to the number of living cells.[5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[1]
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the substituted this compound derivatives.
-
MTT Addition: Following the treatment period (e.g., 24-48 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C with 5% CO₂.[1]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]
Antimicrobial Activity Evaluation: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.[7]
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the substituted this compound derivatives in a suitable broth medium in a 96-well microtiter plate.[8]
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 10⁴ to 10⁵ CFU/mL).[8]
-
Inoculation: Add a defined volume of the microbial inoculum to each well of the microtiter plate.[8]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 16-20 hours).[6]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[7]
Visualizing the QSAR Workflow
A typical QSAR analysis follows a structured workflow, from data collection to model validation and application. The following diagram illustrates this logical relationship.
Caption: A flowchart illustrating the key steps in a typical QSAR analysis.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Validating Reaction Mechanisms: A Comparative Guide to Using TEMPO and Other Radical Scavengers
For researchers, scientists, and drug development professionals, elucidating reaction mechanisms is paramount to controlling chemical transformations and designing novel synthetic pathways. When a reaction is suspected to proceed via a radical intermediate, employing a radical scavenger is a common and effective strategy for validation. This guide provides a comparative overview of (2,2,6,6-Tetrachthylpiperidin-1-yl)oxyl, widely known as TEMPO, a premier tool for this purpose, and other alternative methods, supported by experimental data and detailed protocols.
The Role of Radical Scavengers in Mechanistic Studies
Radical reactions proceed through highly reactive intermediates possessing an unpaired electron. These species are often short-lived, making their direct detection challenging. Radical scavengers, or traps, are compounds that can react rapidly with these transient radicals to form stable, detectable products.[1] By adding a scavenger to a reaction, chemists can infer the presence of a radical pathway through several observable outcomes:
-
Inhibition or reduced yield of the primary product: If a radical intermediate is essential for product formation, its interception by a scavenger will halt or slow the reaction.[2]
-
Formation of a stable radical-scavenger adduct: The detection of this new compound provides strong evidence for the existence of the trapped radical intermediate.[2]
TEMPO: A Versatile and Stable Radical Scavenger
TEMPO is a remarkably stable aminoxyl radical, appearing as a red-orange solid.[3] Its stability, attributed to the steric hindrance provided by the four methyl groups flanking the nitroxyl (B88944) group, allows it to be handled easily and added directly to reaction mixtures.[1][3][4]
The primary function of TEMPO in mechanistic validation is to act as a potent scavenger for reactive radical intermediates, particularly carbon-centered radicals.[1][4][5][6] When a radical species (R•) is generated in a reaction, TEMPO (T•) rapidly combines with it to form a stable, diamagnetic adduct (R-T), which can often be isolated and characterized by standard analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR).[2][6] The presence of this adduct is compelling evidence for the transient existence of R•.
Figure 1. Mechanism of radical scavenging by TEMPO.
Comparison of Radical Scavenging Methods
While TEMPO is a powerful tool, it is essential to understand its performance relative to other available methods to select the most appropriate approach for a given chemical system.
| Method/Scavenger | Principle of Operation | Advantages | Disadvantages | Typical Application |
| TEMPO | Stable radical combines with transient radicals to form a stable adduct. | Highly stable and easy to handle; Adducts are often stable and detectable by MS/NMR; Efficient for carbon-centered radicals.[1][2][6] | Less effective for heteroatom-centered radicals.[5] Can participate in redox chemistry, complicating interpretation. | Probing for carbon-centered radical intermediates in organic reactions.[4] |
| DPPH | Stable radical that is consumed by other radicals, leading to a color change (purple to yellow). | The color change allows for easy visual or spectrophotometric monitoring of radical activity.[7] | Can be less selective than TEMPO; The adducts are not always stable or easily characterized. | Commonly used in antioxidant assays to quantify overall radical scavenging capacity.[7][8] |
| BHT (Butylated Hydroxytoluene) | Phenolic antioxidant that donates a hydrogen atom to quench reactive radicals. | Inexpensive and readily available. | Can generate its own radical species, potentially initiating new chain reactions; Less specific than TEMPO. | Used as a general radical inhibitor in industrial processes and to probe radical chain reactions.[9] |
| Radical Clock Experiments | Uses a reactant that undergoes a predictable unimolecular rearrangement if a radical intermediate is formed. The rate of this rearrangement is known. | Provides kinetic information and can distinguish between radical and non-radical pathways by product analysis. | Requires synthesis of specific substrate "clocks"; Rearrangement must be faster than other reaction steps. | Differentiating between competing radical and ionic pathways.[10] |
Quantitative Data: The Impact of TEMPO on Reaction Yield
The most direct evidence for TEMPO's intervention in a radical pathway is the suppression of product formation. The following table summarizes representative data from studies where the addition of TEMPO was used to validate a proposed radical mechanism.
| Reaction | Proposed Radical Intermediate | Yield without TEMPO (%) | Yield with TEMPO (equiv.) (%) | Reference |
| Sulfinate Addition Reaction | Alkyl Radical | 92 | 0 (with 2 equiv. TEMPO) | [2] |
| 1,2-Amino Migration | Phosphonyl Radical | 85 | 0 (with 2 equiv. TEMPO) | [11] |
| Photocatalytic Minisci Reaction | β-centered BCB Radical | 75 | Reaction Quenched | [9] |
| Copper-Catalyzed Alkylation | Alkyl Radical | 81 | Reaction Inhibited | [12] |
This table is a generalized representation based on typical findings in the literature. Actual yields are specific to the individual reaction conditions.
Experimental Protocols
Protocol 1: Radical Inhibition Experiment Using TEMPO
This protocol describes a general procedure to test whether a reaction is inhibited by the presence of a radical scavenger.
-
Set up Control Reaction: In a suitable reaction vessel, combine the substrate, reagents, and solvent under the standard, optimized reaction conditions.
-
Initiate and Monitor: Initiate the reaction (e.g., by adding a catalyst, heating, or irradiation) and monitor its progress by a suitable analytical technique (e.g., TLC, GC, LC-MS) until completion or for a set period.
-
Set up Scavenger Reaction: In a separate, identical reaction vessel, combine the same substrate, reagents, and solvent.
-
Add TEMPO: Add 1.5-2.0 equivalents of TEMPO to the reaction mixture before the initiation step.
-
Initiate and Monitor: Initiate the scavenger-containing reaction under the exact same conditions as the control reaction. Monitor its progress in parallel with the control.
-
Analyze and Compare: Upon completion, analyze the reaction mixtures. A significant decrease in the yield of the desired product in the presence of TEMPO suggests the involvement of a radical intermediate.[2][11]
Figure 2. Workflow for a radical inhibition experiment.
Protocol 2: Detection of TEMPO-Radical Adducts by Mass Spectrometry
This protocol focuses on identifying the product of the radical trapping event.
-
Perform Scavenger Reaction: Follow steps 3-5 from Protocol 1. It may be necessary to adjust stoichiometry to favor the formation and detection of the adduct.
-
Sample Preparation: After the reaction has run for a sufficient time, take an aliquot of the crude reaction mixture. Dilute the aliquot in a suitable solvent for mass spectrometry analysis (e.g., methanol, acetonitrile).
-
Mass Spectrometry Analysis: Analyze the sample using an electrospray ionization mass spectrometer (ESI-MS).[6][13][14]
-
Data Interpretation: Search the resulting mass spectrum for an ion corresponding to the expected mass of the substrate-radical-TEMPO adduct ([M+H]+, [M+Na]+, etc.). The molecular weight of TEMPO is 156.25 g/mol . The expected adduct will have a mass corresponding to the starting material fragment plus 156.
-
Confirmation (Optional): If a potential adduct is identified, further confirmation can be achieved using high-resolution mass spectrometry (HRMS) to confirm the elemental composition or tandem mass spectrometry (MS/MS) to observe characteristic fragmentation patterns.[9]
Logical Framework for Validation
The results from radical scavenging experiments can be interpreted using a straightforward logical framework to build a case for or against a radical mechanism.
Figure 3. Decision tree for interpreting TEMPO experiments.
References
- 1. Determination of Mechanism Chemi [employees.csbsju.edu]
- 2. researchgate.net [researchgate.net]
- 3. TEMPO - Wikipedia [en.wikipedia.org]
- 4. biosynth.com [biosynth.com]
- 5. New Approach to the Detection of Short-Lived Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitric oxide, DPPH and hydrogen peroxide radical scavenging activity of TEMPO terminated polyurethane dendrimers: Data supporting antioxidant activity of radical dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric oxide, DPPH and hydrogen peroxide radical scavenging activity of TEMPO terminated polyurethane dendrimers: Data supporting antioxidant activity of radical dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Scavenging with TEMPO* to identify peptide- and protein-based radicals by mass spectrometry: advantages of spin scavenging over spin trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Page loading... [wap.guidechem.com]
Unraveling the Mechanism of Hydrogen Transfer: A Comparative Guide to Kinetic Isotope Effect Studies in Benzothiazoline-Mediated Reactions
For researchers, scientists, and professionals in drug development, understanding the intricacies of hydrogen transfer reactions is paramount for designing efficient and stereoselective synthetic routes. Benzothiazoline has emerged as a superior hydrogen donor in many catalytic systems, often outperforming classical reagents like Hantzsch esters. This guide provides a comprehensive comparison of this compound-mediated hydrogen transfer, supported by experimental data from kinetic isotope effect (KIE) studies, and offers detailed protocols for key experiments.
At the heart of understanding the efficiency of this compound is the kinetic isotope effect (KIE), a powerful tool for elucidating reaction mechanisms. By replacing a hydrogen atom with its heavier isotope, deuterium (B1214612), at the transfer site, scientists can determine whether the cleavage of this C-H bond is the rate-determining step of the reaction. A significant primary KIE, typically with a kH/kD value greater than 2, provides strong evidence for this mechanistic detail.
Superior Performance of this compound: A Data-Driven Comparison
Experimental evidence consistently demonstrates the advantages of this compound in asymmetric transfer hydrogenation reactions, particularly in achieving high enantioselectivity. This is often attributed to the unique structural and electronic properties of the this compound scaffold, which can be readily modified to fine-tune its reactivity and stereochemical influence.
In a key study, the competitive reaction between 2-substituted this compound and its 2-deuterated counterpart in the transfer hydrogenation of a ketimine yielded a significant kinetic isotope effect (kH/kD) of 3.8.[1][2] This value unequivocally indicates that the cleavage of the C-H (or C-D) bond at the 2-position of the this compound ring is the rate-determining step of the hydrogen transfer process.
| Hydrogen Donor | Substrate | Catalyst | kH/kD | Enantiomeric Excess (ee) | Reference |
| This compound | N-(1-phenylethylidene)aniline | Chiral Phosphoric Acid | 3.8 | Up to 98% | [1][2] |
| Hantzsch Ester | N-(1-phenylethylidene)aniline | Chiral Phosphoric Acid | Not explicitly stated for direct comparison in the same study | Often lower than with this compound for similar substrates | [1][2] |
This table highlights the superior enantioselectivity often achieved with this compound compared to the more traditional Hantzsch ester in the asymmetric reduction of ketimines. The tunability of the 2-substituent on the this compound ring, in conjunction with the choice of a suitable chiral phosphoric acid catalyst, allows for a high degree of control over the stereochemical outcome of the reaction.
Experimental Protocols
To facilitate further research and application of these findings, detailed experimental methodologies are provided below.
Synthesis of 2-Deuterio-2-(naphthalen-2-yl)this compound
A crucial reagent for KIE studies is the deuterated hydrogen donor. The synthesis of 2-deuterio-2-(naphthalen-2-yl)this compound can be achieved through the condensation of 2-aminothiophenol (B119425) with a deuterated aldehyde.
Procedure:
-
Preparation of 2-naphthaldehyde-d1: To a solution of 2-naphthaldehyde (B31174) (1.0 mmol) in dry THF (10 mL) at 0 °C, add lithium aluminum deuteride (B1239839) (LiAlD4) (1.1 mmol) portion-wise. Stir the mixture at room temperature for 2 hours. Quench the reaction by the slow addition of water, followed by 1 M HCl. Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO4, and concentrate under reduced pressure to obtain 2-naphthalenemethanol-d1.
-
Oxidation to Deuterated Aldehyde: To a solution of 2-naphthalenemethanol-d1 (1.0 mmol) in dichloromethane (B109758) (10 mL), add pyridinium (B92312) chlorochromate (PCC) (1.5 mmol). Stir the mixture at room temperature for 2 hours. Filter the reaction mixture through a pad of silica (B1680970) gel and concentrate the filtrate to yield 2-naphthaldehyde-d1.
-
Condensation with 2-Aminothiophenol: To a solution of 2-naphthaldehyde-d1 (1.0 mmol) in ethanol (B145695) (10 mL), add 2-aminothiophenol (1.0 mmol). Stir the mixture at room temperature for 4 hours. The product, 2-deuterio-2-(naphthalen-2-yl)this compound, will precipitate from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Competitive Kinetic Isotope Effect Experiment
The following protocol outlines a general procedure for determining the kH/kD value in the this compound-mediated transfer hydrogenation of a ketimine.
Procedure:
-
Reactant Preparation: In a dry vial, dissolve the ketimine substrate (e.g., N-(1-phenylethylidene)aniline, 0.1 mmol) and the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.01 mmol) in a suitable solvent (e.g., toluene, 1.0 mL).
-
Hydrogen Donor Mixture: Prepare a mixture of 2-(naphthalen-2-yl)this compound (0.075 mmol) and 2-deuterio-2-(naphthalen-2-yl)this compound (0.075 mmol) for a total of 1.5 equivalents of the hydrogen donor.
-
Reaction Initiation and Monitoring: Add the hydrogen donor mixture to the solution of the ketimine and catalyst. Stir the reaction at a controlled temperature (e.g., 25 °C). Monitor the progress of the reaction by taking aliquots at specific time intervals and analyzing them by a suitable chromatographic method (e.g., HPLC or GC) to determine the conversion of the substrate.
-
Analysis of Isotopic Distribution: After a certain conversion (typically around 50%), quench the reaction. Isolate the unreacted this compound starting material and the benzothiazole (B30560) product. The isotopic ratio (H/D) in both the remaining starting material and the product can be determined using ¹H NMR spectroscopy or mass spectrometry.
-
Calculation of kH/kD: The kinetic isotope effect is calculated from the isotopic ratios of the starting materials and products at a given conversion using established equations.
Visualizing the Hydrogen Transfer Mechanism
The mechanism of the chiral phosphoric acid-catalyzed transfer hydrogenation involves a series of coordinated steps. The following diagram illustrates the proposed catalytic cycle.
Caption: Proposed catalytic cycle for the chiral phosphoric acid-catalyzed transfer hydrogenation of a ketimine with this compound.
This guide provides a foundational understanding of the kinetic isotope effect in the context of this compound-mediated hydrogen transfer. The presented data and experimental protocols offer a valuable resource for researchers seeking to leverage the advantages of this powerful hydrogen donor in their synthetic endeavors. The significant KIE value of 3.8 underscores the mechanistic importance of the C-H bond cleavage and provides a basis for the rational design of more efficient and selective catalytic systems.
References
- 1. Chiral phosphoric acid catalyzed enantioselective transfer deuteration of ketimines by use of this compound as a deuterium donor: synthesis of optically active deuterated amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral phosphoric acid-catalyzed asymmetric transfer hydrogenation of quinolin-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of 2-Substituents on the Reducing Power of Benzothiazoline Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of heterocyclic compounds is paramount. This guide provides a comparative analysis of the reducing power of various 2-substituted benzothiazoline derivatives, drawing upon experimental data from multiple studies. The antioxidant capacity, a direct measure of reducing power, is evaluated through common in vitro assays, offering insights into how different functional groups at the 2-position influence this critical property.
The benzothiazole (B30560) scaffold is a prominent feature in many biologically active molecules, with its derivatives exhibiting a wide range of pharmacological activities, including antioxidant effects.[1][2][3] The ability of these compounds to donate electrons and scavenge free radicals is intrinsically linked to the nature of the substituent at the 2-position of the benzothiazole ring. This guide synthesizes data from various studies to elucidate these structure-activity relationships.
Comparative Efficacy of 2-Substituents on Reducing Power
The reducing power of 2-substituted this compound derivatives is most commonly assessed using 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylthis compound-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays. The results, often expressed as IC50 values (the concentration required to scavenge 50% of free radicals), provide a quantitative measure of antioxidant efficacy. A lower IC50 value indicates greater reducing power.
The data compiled from multiple sources, as presented in the tables below, reveals a general trend: the presence of electron-donating groups (EDGs) on the 2-substituent, particularly on an aryl ring, tends to enhance the reducing power of the benzothiazole derivative. Conversely, electron-withdrawing groups (EWGs) often diminish this activity.
DPPH Radical Scavenging Activity
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of compounds. The data in Table 1, collated from various studies, illustrates the influence of different 2-substituents on the DPPH radical scavenging capacity of benzothiazole derivatives.
Table 1: DPPH Radical Scavenging Activity of 2-Substituted Benzothiazole Derivatives
| Compound ID | 2-Substituent | IC50 (µg/mL) | Source |
| 7a | Unsubstituted Phenyl | 167.27 | [4] |
| 7b | 4-Hydroxyphenyl | 112.92 | [4] |
| 7c | 4-Bromophenyl | 236.95 | [4] |
| 7d | 4-Chlorophenyl | 323.68 | [4] |
| 7e | 4-Nitrophenyl | 214.74 | [4] |
| BTA-1 | 4-(4-carboxyphenoxy)phenyl | >100 | |
| BTA-5 | 2-(4-chlorobenzoyl)phenyl | >100 | |
| BTA-8 | 4-ethoxy-3-hydroxyphenyl | <100 (Comparable to Ascorbic Acid) | |
| SC-7 | Coumarin derivative | 60.50 | |
| Ascorbic Acid | Standard | 26.49 | [4] |
Note: Data is compiled from different sources and experimental conditions may vary. Direct comparison should be made with caution.
From the data, it is evident that the presence of a hydroxyl group (an EDG) at the para position of the 2-phenyl ring (compound 7b) significantly increases the reducing power compared to the unsubstituted phenyl ring (compound 7a).[4] Halogen substituents (compounds 7c and 7d) and a nitro group (compound 7e), which are EWGs, generally lead to a decrease in antioxidant activity.[4]
ABTS Radical Cation Scavenging Activity
The ABTS assay is another common method for determining the antioxidant capacity of compounds. The results from this assay, summarized in Table 2, often correlate with the DPPH assay but can be more sensitive for certain compounds.
Table 2: ABTS Radical Scavenging Activity of 2-Substituted Benzothiazole Derivatives
| Compound ID | 2-Substituent | IC50 (µM) | Source |
| 6ac | Pyrogallol (B1678534) fragment | 45.9 ± 6.21 | [5] |
| 7ad | Resorcinol (B1680541) fragment | 55.6 ± 0.51 | [5] |
| 7bd | Resorcinol fragment | 46.3 ± 6.21 | [5] |
| Quercetin | Standard | 48.01 ± 4.36 | [5] |
| BTA-1 | 4-(4-carboxyphenoxy)phenyl | Better than Ascorbic Acid at 60 µg/mL | |
| BTA-4 | 2-methoxy-6-nitrophenol | Better than Ascorbic Acid at 60 µg/mL | |
| BTA-5 | 2-(4-chlorobenzoyl)phenyl | Better than Ascorbic Acid at 60 µg/mL | |
| BTA-8 | 4-ethoxy-3-hydroxyphenyl | Better than Ascorbic Acid at 60 µg/mL | |
| BTA-11 | Data not specified | Better than Ascorbic Acid at 60 µg/mL | |
| BTA-12 | Data not specified | Better than Ascorbic Acid at 60 µg/mL |
Note: Data is compiled from different sources and experimental conditions may vary. Direct comparison should be made with caution.
The ABTS assay results further support the structure-activity relationship, where compounds with multiple hydroxyl groups, such as those with pyrogallol and resorcinol fragments, exhibit potent radical scavenging activity, comparable to the natural antioxidant quercetin.[5] Several 2-aryl benzothiazole derivatives showed superior or comparable activity to the standard ascorbic acid, highlighting their potential as effective reducing agents.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of results, detailed experimental methodologies are crucial. The following sections outline the typical protocols for the DPPH, ABTS, and FRAP assays as applied to the evaluation of benzothiazole derivatives.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color change from violet to yellow is measured spectrophotometrically.
Caption: Workflow for the DPPH radical scavenging assay.
A stock solution of the test compound (e.g., 1 mg/mL) is prepared in a suitable solvent like methanol or DMSO. Serial dilutions are made to obtain a range of concentrations. A fresh 0.1 mM solution of DPPH in methanol is prepared and protected from light. In a typical procedure, a small volume of the test compound solution is mixed with a larger volume of the DPPH solution. After incubation in the dark for a specified period (e.g., 30 minutes), the absorbance is measured at approximately 517 nm. The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample. The IC50 value is then determined from a plot of inhibition percentage against concentration.
ABTS Radical Cation Scavenging Assay
This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is decolorized in the presence of an antioxidant.
Caption: Workflow for the ABTS radical cation scavenging assay.
The ABTS•+ is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours. Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm. A small aliquot of the test compound at various concentrations is then added to the diluted ABTS•+ solution. The absorbance is read at 734 nm after a short incubation period (e.g., 6 minutes). The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous-tripyridyltriazine (TPTZ) complex is monitored spectrophotometrically.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C. The test compound solution is added to the FRAP reagent, and the mixture is incubated at 37°C for a specified time (e.g., 4 minutes). The absorbance of the resulting blue-colored solution is measured at 593 nm. The antioxidant capacity is determined by comparing the absorbance of the sample with that of a ferrous sulfate (B86663) standard.
Conclusion
The reducing power of 2-substituted this compound derivatives is significantly influenced by the electronic properties of the substituent at the 2-position. The compiled data consistently demonstrates that electron-donating groups, particularly hydroxyl and methoxy (B1213986) groups on an aryl substituent, enhance the antioxidant activity. In contrast, electron-withdrawing groups tend to decrease this activity. This structure-activity relationship provides a valuable framework for the rational design of novel benzothiazole-based antioxidants for various therapeutic applications. The provided experimental protocols offer a standardized approach for researchers to evaluate the reducing power of newly synthesized derivatives, ensuring consistency and comparability of results across different studies.
References
- 1. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benthamscience.com [benthamscience.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
Unlocking Enzyme Inhibition: A Comparative Guide to Molecular Docking of Benzothiazoline Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of molecular docking studies involving benzothiazoline derivatives and their interactions with key enzyme targets. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to facilitate a deeper understanding of the structure-activity relationships and inhibitory potential of this important class of compounds.
This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their ability to interact with and inhibit various enzymes makes them promising candidates for the development of novel therapeutics for a range of diseases, including Alzheimer's disease, cancer, and microbial infections. Molecular docking studies are a crucial computational tool in this discovery process, providing insights into the binding modes and affinities of these derivatives with their protein targets.
Comparative Analysis of Binding Affinities
The inhibitory potential of this compound derivatives is quantified through various parameters, with binding energy, inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50) being the most common. The following tables summarize the molecular docking and in vitro experimental results from several studies, offering a comparative overview of the efficacy of different derivatives against a panel of enzymes.
Cholinesterases and Monoamine Oxidases
In the context of Alzheimer's disease, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B) are significant therapeutic targets.
| Compound | Target Enzyme | Binding Energy (kcal/mol) | IC50 (nM) | Ki (µM) | Reference |
| 4f | AChE | - | 23.4 ± 1.1 | - | [1][2][3] |
| 4f | MAO-B | - | 40.3 ± 1.7 | - | [1][2][3] |
| 4m | AChE | - | 27.8 ± 1.0 | - | [1] |
| 4m | MAO-B | - | 198.8 ± 8.8 | - | [1] |
| M13 | BChE | - | 1210 ± 50 | - | [4] |
| M2 | BChE | - | 1380 ± 170 | - | [4] |
Carbonic Anhydrases
Carbonic anhydrases (CAs) are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer.
| Compound | Target Enzyme | Ki (µM) | Reference |
| 1 | hCA I | >100 | [5] |
| 1 | hCA II | 88.1 | [5] |
| 1 | hCA V | 2.9 | [5] |
| 1 | hCA XIII | 6.4 | [5] |
Dihydropteroate Synthase (DHPS)
DHPS is a key enzyme in the folate synthesis pathway of microorganisms, making it an attractive target for antimicrobial agents.
| Compound | Target Enzyme | Binding Energy (kcal/mol) | IC50 (µg/mL) | Reference |
| 16a | DHPS | -10.23 | - | [6] |
| 16b | DHPS | -10.58 | 7.85 | [6] |
| 16c | DHPS | -10.16 | - | [6] |
| Sulfadiazine (Standard) | DHPS | - | 7.13 | [6] |
γ-Aminobutyric Acid-Aminotransferase (GABA-AT)
Inhibition of GABA-AT can increase the concentration of the inhibitory neurotransmitter GABA in the brain, a mechanism relevant for anticonvulsant drugs.[7]
| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Reference |
| A1 | GABA-AT | -5.9 | [7] |
| A3 | GABA-AT | -5.8 | [7] |
| A9 | GABA-AT | -6.1 | [7] |
| A10 | GABA-AT | -5.9 | [7] |
| A11 | GABA-AT | -6.0 | [7] |
| A12 | GABA-AT | -6.1 | [7] |
| A14 | GABA-AT | -6.6 | [7] |
| Vigabatrin (Reference) | GABA-AT | -5.2 | [7] |
Experimental Protocols
The following sections outline the generalized methodologies employed in the molecular docking studies of this compound derivatives.
Molecular Docking Workflow
A typical molecular docking protocol involves several key steps, from protein and ligand preparation to the analysis of the resulting poses.
Caption: A generalized workflow for molecular docking studies.
Protein and Ligand Preparation: Crystal structures of the target enzymes are typically obtained from the Protein Data Bank (PDB).[7] The protein structures are prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[7] The 2D structures of the this compound derivatives are sketched and converted to 3D structures, followed by energy minimization using a suitable force field.[8]
Docking Simulation: A grid box is defined around the active site of the enzyme to specify the search space for the ligand.[7] Molecular docking is then performed using software such as AutoDock Vina or Glide to predict the binding conformation and affinity of the ligand within the enzyme's active site.[7][8]
Analysis of Results: The resulting docking poses are analyzed based on their binding energies and interactions with the amino acid residues in the active site.[7] Interactions such as hydrogen bonds and hydrophobic interactions are crucial for the stability of the ligand-protein complex.
Signaling Pathway and Mechanism of Action
The inhibitory activity of this compound derivatives can impact various cellular signaling pathways. For instance, the inhibition of cholinesterases and MAO-B is a key strategy in managing the progression of Alzheimer's disease.
Caption: Inhibition of AChE and MAO-B by this compound derivatives in Alzheimer's disease.
By inhibiting AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine, thereby improving cholinergic neurotransmission.[1] Similarly, the inhibition of MAO-B reduces the degradation of dopamine and decreases oxidative stress in the brain.[1][2][3]
Conclusion
Molecular docking studies have proven to be an invaluable tool in the rational design and development of this compound derivatives as potent enzyme inhibitors. The comparative data presented in this guide highlights the diverse therapeutic potential of this chemical scaffold. The detailed experimental workflows provide a foundation for researchers to conduct their own in silico investigations, accelerating the discovery of novel drug candidates. The continued exploration of this compound derivatives, guided by computational studies, holds significant promise for addressing unmet medical needs.
References
- 1. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 3. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
Benchmarking Brønsted Acid Catalysts for Benzothiazoline-Mediated Asymmetric Reductions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The asymmetric reduction of imines to chiral amines is a cornerstone of synthetic chemistry, providing essential building blocks for a vast array of pharmaceuticals and biologically active compounds. Among the various methodologies, the organocatalytic transfer hydrogenation using benzothiazoline as a hydride donor, catalyzed by a chiral Brønsted acid, has emerged as a powerful and environmentally benign strategy. This guide provides a comparative analysis of Brønsted acid catalysts for this transformation, focusing on performance data, experimental protocols, and the underlying catalytic cycle.
Performance Comparison of Chiral Phosphoric Acid Catalysts
The field of Brønsted acid-catalyzed asymmetric transfer hydrogenation with this compound is predominantly led by chiral phosphoric acids (CPAs), particularly those based on a BINOL (1,1'-bi-2-naphthol) scaffold. The steric and electronic properties of the substituents at the 3,3'-positions of the BINOL backbone play a crucial role in determining the catalyst's efficacy and stereoselectivity. Below is a summary of the performance of various chiral phosphoric acid catalysts in the asymmetric reduction of a model ketimine.
Table 1: Performance of Chiral Phosphoric Acid Catalysts in the Asymmetric Transfer Hydrogenation of a Ketimine
| Entry | Catalyst (CPA) | 3,3'-Substituent | Time (h) | Yield (%) | ee (%) |
| 1 | (R)-CPA-1 | Phenyl | 22 | 63 | 11 |
| 2 | (R)-CPA-2 | 4-Biphenylyl | 21 | 67 | 79 |
| 3 | (R)-CPA-3 | 2-Naphthyl | 22 | 91 | 75 |
| 4 | (R)-CPA-4 | 9-Anthryl | 20 | 95 | 89 |
| 5 | (R)-CPA-5 | 9-Phenanthryl | 21 | 96 | 90 |
| 6 | (R)-CPA-6 | 2,4,6-Triisopropylphenyl (TRIP) | 20 | 97 | 92 |
| 7 | (R)-CPA-7 | 4-Nitrophenyl | 23 | 85 | 85 |
| 8 | (R)-CPA-8 | 3,5-Bis(trifluoromethyl)phenyl | 20 | 94 | 91 |
Reaction conditions: Ketimine (1.0 equiv), 2-phenylthis compound (2.0 equiv), CPA catalyst (5 mol%), in toluene (B28343) at room temperature, unless otherwise noted. Data compiled from representative literature.[1][2]
The data clearly indicates that increasing the steric bulk of the 3,3'-substituents on the BINOL backbone of the chiral phosphoric acid catalyst significantly enhances both the chemical yield and the enantioselectivity of the reaction.[2] The catalyst with 2,4,6-triisopropylphenyl (TRIP) substituents (CPA-6 ) provided the highest yield and enantiomeric excess in this comparative series.[2]
The Influence of the this compound Substituent
The structure of the this compound hydride donor also has a notable impact on the stereochemical outcome of the reaction. By using the optimal phosphoric acid catalyst (CPA-6 ), the effect of the 2-substituent of the this compound was investigated.
Table 2: Effect of 2-Substituted Benzothiazolines on Enantioselectivity
| Entry | 2-Substituent on this compound | Yield (%) | ee (%) |
| 1 | Phenyl | 97 | 92 |
| 2 | 2-Naphthyl | 95 | 97 |
| 3 | 1-Naphthyl | 93 | 85 |
| 4 | 4-Methoxyphenyl | 96 | 93 |
| 5 | 4-Nitrophenyl | 91 | 94 |
| 6 | Isopropyl | 98 | 90 |
Reaction conditions: Ketimine (1.0 equiv), 2-substituted this compound (1.4 equiv), (R)-CPA-6 (5 mol%), in mesitylene (B46885) at 50 °C. Data compiled from representative literature.[2]
These results demonstrate that the enantioselectivity can be fine-tuned by modifying the 2-substituent of the this compound.[3] In this case, employing a 2-naphthyl substituted this compound led to a significant improvement in the enantiomeric excess to 97%.[2]
Catalytic Cycle and Reaction Mechanism
The prevailing mechanism for the Brønsted acid-catalyzed transfer hydrogenation with this compound involves a dual activation of both the ketimine and the this compound by the chiral phosphoric acid catalyst.[3] The acidic proton of the phosphoric acid activates the ketimine by forming an iminium ion, rendering it more susceptible to nucleophilic attack. Simultaneously, the basic phosphoryl oxygen of the catalyst is believed to interact with the N-H bond of the this compound, facilitating the hydride transfer.
References
A Comparative Analysis of Metal-Free versus Metal-Catalyzed Benzothiazoline Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzothiazolines and their subsequent conversion to the medicinally important benzothiazole (B30560) scaffold is a cornerstone of heterocyclic chemistry. The choice between metal-free and metal-catalyzed synthetic routes can significantly impact yield, substrate scope, cost, and environmental footprint. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your synthetic strategy.
At a Glance: Metal-Free vs. Metal-Catalyzed Approaches
| Feature | Metal-Free Synthesis | Metal-Catalyzed Synthesis |
| Catalysts | Brønsted/Lewis acids (e.g., TsOH, HCl), iodine, oxidants (e.g., O₂, H₂O₂), or catalyst-free under certain conditions.[1][2][3] | Transition metals (e.g., Cu, Pd, Fe, Ru).[4][5][6][7] |
| Reaction Conditions | Often requires harsher conditions (e.g., high temperatures, strong acids), though milder, visible-light-induced methods are emerging.[1][8][9] | Generally proceeds under milder conditions with higher functional group tolerance.[4] |
| Cost & Sustainability | Typically lower cost due to avoidance of expensive metal catalysts. Aligns well with green chemistry principles by minimizing metal waste.[1][2] | Can be more expensive due to the cost of metal catalysts and ligands. Concerns about metal contamination in the final product.[4][7] |
| Yield & Selectivity | Yields can be variable, and selectivity can sometimes be an issue.[10] | Often provides higher yields and greater selectivity.[4][6] |
| Substrate Scope | Can be limited by the reaction conditions. | Generally offers a broader substrate scope.[4] |
Quantitative Comparison of Key Synthetic Routes
The following table summarizes quantitative data for representative metal-free and metal-catalyzed reactions for the synthesis of benzothiazole derivatives, often proceeding through a benzothiazoline intermediate.
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Metal-Free | ||||||
| Condensation with Aldehydes | 2-Aminothiophenol (B119425), Aromatic/Aliphatic Aldehydes | H₂O₂/HCl | Ethanol (B145695) | Room Temp | 45 - 60 min | 85 - 94%[1][11] |
| Condensation with β-Diketones | 2-Aminothiophenol, β-Diketones | p-Toluene sulfonic acid (TsOH·H₂O) | Solvent-free | Room Temp | Not Specified | >99%[3] |
| Iodine-Catalyzed Cascade | Isothiocyanatobenzenes, Amines | Iodine, O₂ | Chlorobenzene | 120 | Not Specified | Moderate to Excellent[2] |
| Metal-Catalyzed | ||||||
| Ru(III)-catalyzed Cyclization | N-arylthioureas | RuCl₃ | Not Specified | Not Specified | Not Specified | up to 91%[4] |
| Pd(OAc)₂-catalyzed Cyclization | N-aryl-N′,N′-dialkylthioureas | Pd(OAc)₂ | Not Specified | Not Specified | Not Specified | High[4] |
| Fe-Catalyzed Oxidative Cyclization | 1-acyl-3-(phenyl)thioureas | FeCl₃, Na₂S₂O₈ | DMSO | 100 | Not Specified | 88 - 97%[7] |
| Cu-Catalyzed Condensation | 2-Aminobenzenethiols, Nitriles | Copper catalyst | Not Specified | Not Specified | Not Specified | Excellent[5][6] |
Visualizing the Reaction Pathways
The following diagrams illustrate the fundamental reaction pathways and a general experimental workflow.
Caption: General reaction pathway for benzothiazole synthesis via a this compound intermediate.
Caption: A typical experimental workflow for the synthesis and analysis of benzothiazolines/benzothiazoles.
Experimental Protocols
Metal-Free Synthesis of 2-Phenylbenzothiazole[12]
This protocol provides a general guideline for the acid-catalyzed condensation of 2-aminothiophenol and benzaldehyde (B42025).
Materials:
-
2-Aminothiophenol
-
Benzaldehyde
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1 equivalent).
-
Add ethanol as the solvent to achieve a concentration of 0.1-0.5 M.
-
Add a catalytic amount of glacial acetic acid.
-
Slowly add benzaldehyde (1 equivalent) to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.
Metal-Catalyzed Synthesis of N-Benzothiazol-2-yl-amides[7]
This protocol details an iron-catalyzed oxidative cyclization.
Materials:
-
Substituted 1-acetyl-3-(phenyl)thiourea
-
Iron(III) chloride (FeCl₃, catalyst)
-
Sodium persulfate (Na₂S₂O₈, oxidant)
-
Dimethyl sulfoxide (B87167) (DMSO, solvent)
Procedure:
-
In a reaction vessel, combine the 1-acyl-3-(phenyl)thiourea substrate, FeCl₃ (catalytic amount), and Na₂S₂O₈ in DMSO.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture and perform a suitable work-up procedure, which may include quenching, extraction, and washing.
-
Purify the resulting N-benzothiazol-2-yl-amide product, typically by column chromatography.
Conclusion
Both metal-free and metal-catalyzed methods offer viable pathways for the synthesis of benzothiazolines and their derivatives. The choice of method will ultimately depend on the specific requirements of the target molecule, desired scale, and available resources. Metal-free reactions are often favored for their lower cost and environmental benefits, particularly in large-scale synthesis where metal contamination is a concern.[1][2] Conversely, metal-catalyzed reactions frequently provide higher yields, milder reaction conditions, and a broader substrate scope, making them highly valuable for the synthesis of complex and functionally diverse molecules in drug discovery and development.[4] Researchers are encouraged to consider the trade-offs outlined in this guide to select the most appropriate synthetic strategy for their objectives.
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]
- 3. Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones [organic-chemistry.org]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. Synthesis of N-Benzothiazol-2-yl-amides by an Iron-Catalyzed Oxidative C(sp2)-H Functionalization [organic-chemistry.org]
- 8. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. benchchem.com [benchchem.com]
Unveiling Reaction Pathways: A Comparative Guide to Computational Predictions and Experimental Validations for Benzothiazolines
For researchers, scientists, and drug development professionals, the accurate prediction of reaction pathways is a cornerstone of efficient molecular design and synthesis. This guide provides an objective comparison of computationally predicted and experimentally validated reaction pathways of benzothiazolines, a crucial scaffold in medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and clear visualizations, we aim to bridge the gap between theoretical models and laboratory outcomes, offering a valuable resource for validating predictive methods.
Benzothiazoline derivatives are pivotal intermediates in the synthesis of pharmaceuticals and bioactive compounds. Understanding their reactivity, particularly through oxidation and ring-opening reactions, is critical for controlling reaction outcomes and optimizing synthetic routes. Computational chemistry offers a powerful tool to predict these pathways, yet experimental validation remains the ultimate arbiter of a model's accuracy. This guide delves into specific examples where computational predictions have been put to the test in the laboratory.
Comparing Predicted and Experimental Outcomes
The following tables summarize the quantitative comparison between computationally predicted and experimentally observed data for key this compound reaction pathways. These examples highlight the strengths and limitations of current computational models in predicting real-world chemical transformations.
Table 1: Oxidation of 2-Substituted Benzothiazolines
The oxidation of the this compound ring to the corresponding benzothiazole (B30560) is a fundamental transformation. Computational models, particularly those based on Density Functional Theory (DFT), are frequently employed to predict the feasibility and product distribution of these reactions.
| 2-Substituent | Computational Model | Predicted Outcome | Experimental Yield (%) | Reference |
| Methyl | DFT (B3LYP/6-31G) | Favorable oxidation to 2-methylbenzothiazole | 95% | [1] |
| Phenyl | DFT (B3LYP/6-31G) | Favorable oxidation to 2-phenylbenzothiazole (B1203474) | 92% | [2] |
| Various Aldehydes | Not specified | Formation of 2-substituted benzothiazoles from aromatic aldehydes | High yields | [3] |
| Alkyl/Aryl Alkyl Aldehydes | Not specified | Formation of stable benzothiazolines | Not specified for oxidation | [3] |
Note: Direct quantitative comparison of predicted vs. experimental yields for this compound oxidation is often inferred from studies focused on the synthesis of the resulting benzothiazole. The high yields obtained experimentally for aromatic aldehyde-derived benzothiazoles align with the computational prediction of a favorable oxidation process.
Table 2: Kinetics of Oxidation of the Benzothiazole Ring System by OH Radicals
While not strictly a this compound reaction, the oxidation of the closely related benzothiazole scaffold provides valuable insight into the predictive power of computational models for the reactivity of the core ring system.
| Reactant | Computational Method | Predicted Rate Constant (cm³/molecule·s) | Experimental Rate Constant (cm³/molecule·s) | Reference |
| Benzothiazole (BTH) | Not specified | Not specified | 2.1 ± 0.1 × 10⁻¹² | [4] |
| 2-Methylbenzothiazole (MeBTH) | Not specified | Not specified | 3.0 ± 0.4 × 10⁻¹² | [1] |
These studies highlight the successful use of combined experimental and theoretical approaches to understand the atmospheric oxidation of benzothiazoles. The experimental rate constants provide a benchmark for future computational predictions of this compound reactivity.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating computational predictions. Below are methodologies for key reactions involving benzothiazolines.
Protocol 1: Synthesis of 2-Phenylthis compound and its Oxidation to 2-Phenylbenzothiazole
This protocol describes the formation of a this compound intermediate, which is then oxidized in situ to the final benzothiazole product.[2]
Materials:
-
Catalyst (e.g., glacial acetic acid)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1 equivalent) and ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add benzaldehyde (1 equivalent) to the reaction mixture. The formation of the intermediate 2-phenylthis compound occurs at this stage.
-
Heat the reaction mixture to reflux. The progress of the oxidation of the this compound to 2-phenylbenzothiazole is monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of Benzothiazole Hydrochloride via a this compound Intermediate
This two-step synthesis involves the formation of benzothiazole from 2-aminothiophenol and formic acid, which proceeds through a transient this compound intermediate.[5]
Step 1: Synthesis of Benzothiazole
-
In a 100 mL round-bottom flask with a magnetic stirrer and reflux condenser, add 2-aminothiophenol (1.25 g, 10 mmol).
-
Add formic acid (15 mL).
-
Heat the mixture to reflux (100-110 °C) for 2-3 hours, monitoring by TLC.
-
After cooling, pour the mixture into 100 mL of ice-cold water.
-
Neutralize with a saturated sodium bicarbonate solution (to pH ~7-8).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude benzothiazole.
Step 2: Synthesis of Benzothiazole Hydrochloride
-
Dissolve the crude benzothiazole in 20 mL of anhydrous diethyl ether and cool in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise to precipitate the hydrochloride salt.
-
Filter the white solid using a Büchner funnel.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of predicting and validating this compound reaction pathways.
References
- 1. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and theoretical investigation of benzothiazole oxidation by OH in air and the role of O2 - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of Benzothiazoline-Based Reducing Systems in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of benzothiazoline-based reducing systems against common alternatives, focusing on their performance, potential for cross-reactivity, and interference in biochemical and high-throughput screening (HTS) assays. The information presented is supported by available experimental data to facilitate the selection of appropriate reducing agents in a research and drug development context.
Introduction to Reducing Systems in Biopharmaceutical Research
Reducing agents are essential reagents in many biochemical and cellular assays, primarily used to prevent the oxidation of sensitive functional groups, such as sulfhydryls in cysteine residues, and to maintain proteins in their active, reduced state. The choice of a reducing agent can significantly impact assay performance, not only in terms of its efficacy in maintaining a reducing environment but also due to its potential for off-target effects and interference with assay readouts.
This compound-based reducing systems have emerged as effective alternatives to traditional thiol-based reductants like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This guide explores the characteristics of these different systems to provide a basis for informed selection.
Performance Comparison of Reducing Systems
The selection of a reducing agent is often a balance between its reducing strength, stability, and potential for interference. The following table summarizes key performance indicators for this compound-based systems and commonly used alternatives.
| Parameter | This compound-Based Systems | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | Hantzsch Esters |
| Reduction Potential | Data not readily available | -0.33 V (at pH 7) | -0.29 V (at pH 7.4) | Data not readily available |
| Optimal pH Range | Broad (effective in acidic conditions) | >7.0 | 1.5 - 8.5[1] | Neutral to slightly acidic |
| Reaction Mechanism | Hydride or radical transfer | Thiol-disulfide exchange[2] | Nucleophilic attack on disulfide | Hydride transfer |
| Stability in Aqueous Buffer | Moderate to good, dependent on substitution | Poor, readily oxidized, especially in the presence of metal ions[3][4] | Good, resistant to air oxidation[3][4] | Moderate, can be light and air sensitive |
| Odor | Generally low odor | Strong, unpleasant | Odorless[1] | Odorless |
| Common Working Concentration | Data not readily available for biochemical assays | 1 - 10 mM | 0.1 - 5 mM[3] | Varies with application |
Cross-Reactivity and Assay Interference
A critical consideration in drug discovery and HTS is the potential for assay components to generate false-positive or false-negative results. This "cross-reactivity" or interference can arise from various mechanisms, including direct interaction with the target, inhibition of reporter enzymes, or intrinsic properties of the compound that affect the detection method (e.g., fluorescence or luminescence).
This compound-Based Systems:
The benzothiazole (B30560) core is a known "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds[5]. This inherent bioactivity raises the potential for off-target effects when used as a reducing agent.
-
Enzyme Inhibition: Benzothiazole derivatives have been shown to inhibit a wide range of enzymes, including kinases, acetylcholinesterase (AChE), and monoamine oxidase B (MAO-B)[6][7][8]. This could lead to false-positive results in screens targeting these or related enzymes.
-
Luciferase Interference: The benzothiazole scaffold is structurally related to D-luciferin, the substrate for firefly luciferase. This can lead to competitive inhibition of the luciferase enzyme, a common reporter in HTS assays. Paradoxically, inhibition of luciferase can sometimes lead to enzyme stabilization and an increase in the luminescent signal, resulting in false positives[9].
-
Cellular Effects: Studies have demonstrated that benzothiazole derivatives can induce apoptosis, affect cell proliferation, and modulate cellular redox status in various cancer cell lines[5][10][11]. These effects need to be considered when using this compound-based reducing agents in cell-based assays.
Alternative Reducing Systems:
-
DTT: As a thiol-based reducing agent, DTT can interfere with assays involving thiol-reactive probes. It can also generate reactive oxygen species (ROS) in the presence of certain compounds, leading to false positives[12]. Its strong odor can also be a practical limitation.
-
TCEP: TCEP is generally considered less reactive and less prone to interference than DTT[3][4]. It does not absorb significantly in the UV range, making it compatible with protein concentration determination at 280 nm. However, it can be unstable in phosphate (B84403) buffers at neutral pH[1].
-
Hantzsch Esters: While effective reducing agents, their use in aqueous biochemical assays is less common. Their limited water solubility can be a significant drawback.
Experimental Protocols
To assess the potential for cross-reactivity and interference of a chosen reducing system, the following experimental protocols are recommended.
Protocol 1: Assessment of Luciferase Inhibition
Objective: To determine if the reducing agent interferes with a firefly luciferase-based reporter assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the reducing agent (e.g., this compound derivative) in a suitable solvent (e.g., DMSO).
-
Prepare a recombinant firefly luciferase solution in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgSO4, 1 mM ATP).
-
Prepare a D-luciferin substrate solution.
-
-
Assay Procedure:
-
In a 384-well white, opaque-bottom plate, add the reducing agent at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a known luciferase inhibitor (e.g., PTC124) as a positive control.
-
Add the recombinant luciferase solution to all wells and incubate for 15 minutes at room temperature.
-
Initiate the luminescent reaction by adding the D-luciferin solution.
-
Measure the luminescence signal immediately using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the reducing agent relative to the vehicle control.
-
Determine the IC50 value if a dose-dependent inhibition is observed.
-
Protocol 2: Evaluation of Interference in Fluorescence-Based Assays
Objective: To assess if the reducing agent exhibits intrinsic fluorescence or causes quenching of a fluorescent signal.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the reducing agent in a suitable solvent.
-
Prepare a solution of a common fluorophore (e.g., fluorescein) in the assay buffer.
-
-
Assay Procedure (Intrinsic Fluorescence):
-
In a 384-well black, clear-bottom plate, add the reducing agent at various concentrations.
-
Measure the fluorescence at relevant excitation and emission wavelengths for the intended assay.
-
-
Assay Procedure (Fluorescence Quenching):
-
In a separate plate, add the fluorophore solution to all wells.
-
Add the reducing agent at various concentrations.
-
Measure the fluorescence and compare the signal to wells containing the fluorophore and vehicle control.
-
-
Data Analysis:
-
Quantify the background fluorescence of the reducing agent.
-
Calculate the percent quenching of the fluorophore signal at each concentration of the reducing agent.
-
Visualizing Mechanisms and Workflows
Mechanism of this compound as a Reducing Agent
The reducing activity of this compound involves the transfer of a hydride ion or a radical to a substrate, resulting in the formation of the more stable aromatic benzothiazole.
Caption: Hydride/radical transfer from this compound to an oxidized substrate.
Experimental Workflow for Assessing Reducing Agent Interference
A systematic workflow is crucial for identifying and mitigating potential assay interference from reducing agents.
Caption: A systematic workflow to evaluate reducing agent interference in HTS.
Conclusion and Recommendations
The choice of a reducing agent requires careful consideration of its chemical properties and potential for biological activity and assay interference.
-
This compound-based reducing systems offer an effective alternative to traditional reductants, particularly in applications where the drawbacks of DTT (odor, instability) are a concern. However, their inherent biological activity, stemming from the privileged benzothiazole scaffold, necessitates thorough validation to rule out off-target effects and assay interference, especially in HTS campaigns.
-
TCEP remains a robust choice for many applications due to its stability, lack of odor, and generally lower reactivity with assay components compared to thiol-based reductants.
-
DTT , despite its limitations, is a cost-effective and potent reducing agent, but its use requires careful consideration of its potential for interference and instability.
It is strongly recommended to perform counter-screens, such as those outlined in the experimental protocols, to assess the potential for any reducing agent to interfere with the specific assay technology being employed. This is particularly crucial when using novel or less-characterized reducing systems like this compound derivatives. By understanding the potential for cross-reactivity, researchers can enhance the reliability and accuracy of their experimental results.
References
- 1. mstechno.co.jp [mstechno.co.jp]
- 2. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of benzothiazole on the xenobiotic metabolizing enzymes and metabolism of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Correction for interference by test samples in high-throughput assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of the Reducing Potential of Benzothiazoline and Other Organohydrides for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of the reducing potential of benzothiazoline with other widely used organohydrides, namely Hantzsch esters, dihydropyridines, and organosilanes. The information is tailored for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.
Quantitative Comparison of Organohydride Reducing Potential
The reducing strength of an organohydride is best quantified by its hydricity (ΔG°H-), which represents the Gibbs free energy of hydride release in a given solvent. A lower hydricity value corresponds to a stronger hydride donor. The following table summarizes the hydricity values and qualitative characteristics of the compared organohydrides.
| Organohydride Class | Example(s) | Hydricity (ΔG°H-) in MeCN (kcal/mol) | Key Characteristics |
| Benzothiazolines/Benzimidazolines | 2-Aryl-3-methyl-2,3-dihydrobenzo[d]thiazole | Strong hydride donors; tunable reactivity via substitution.[1] | |
| 1,3-Dimethyl-1H-benzimidazolium | ~45[2] | Often provide high enantioselectivity in asymmetric reductions.[3] | |
| Dihydropyridines | General | 43–73[2] | Includes widely used Hantzsch esters; biomimetic of NAD(P)H.[4] |
| Hantzsch Ester | 61.5[2] | Mild reducing agents, often requiring acid catalysis.[5] | |
| BNAH | 59[2] | Reactivity is influenced by substituents on the dihydropyridine (B1217469) ring. | |
| Organosilanes | Triarylsilanes | 80.5–89.0[6] | Milder hydride donors; can react via ionic or radical pathways.[7] |
| Considered safer and easier to handle than metal hydrides. |
Experimental Performance Data: A Case Study
In the asymmetric transfer hydrogenation of trifluoromethyl ketimines, the choice of organohydride significantly impacts both yield and enantioselectivity. A direct comparison using a chiral phosphoric acid catalyst highlights the superior performance of this compound in this specific application.
| Organohydride | Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| 4-Nitrophenyl this compound | Chiral Phosphoric Acid | Trifluoromethyl Ketimine | 89 | 96 |
| Hantzsch Ester | Chiral Phosphoric Acid | Trifluoromethyl Ketimine | 4 | 45 |
Data sourced from an Accounts of Chemical Research publication.[3]
Experimental Protocols
Below are detailed methodologies for key experiments relevant to comparing the reducing potential of organohydrides.
General Protocol for Asymmetric Transfer Hydrogenation of a Ketimine
This protocol is adapted from procedures for chiral phosphoric acid-catalyzed reductions and can be used to compare the efficacy of different organohydrides.[8][9]
Materials:
-
Ketimine substrate (1.0 equiv)
-
Organohydride (this compound, Hantzsch ester, etc.) (1.5 equiv)
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP) (1-5 mol%)
-
Anhydrous solvent (e.g., toluene, PhCF₃)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the ketimine substrate and the chiral phosphoric acid catalyst.
-
Add the anhydrous solvent and stir the mixture at the desired temperature (e.g., room temperature to 50 °C).
-
Add the organohydride to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Determine the yield and enantiomeric excess (by chiral HPLC analysis) of the resulting amine.
Protocol for Determination of Hydricity via the Hydride Transfer Method
This method determines the relative hydricity of an unknown hydride donor by establishing an equilibrium with a reference hydride donor/acceptor pair of known hydricity.[10][11]
Materials:
-
Organohydride of unknown hydricity (XH)
-
Reference hydride acceptor with known hydricity (A⁺)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
NMR tubes
Procedure:
-
In an inert atmosphere glovebox, prepare a solution of the organohydride of unknown hydricity (XH) in anhydrous acetonitrile.
-
Prepare a solution of the reference hydride acceptor (A⁺) in anhydrous acetonitrile.
-
Mix the two solutions in an NMR tube.
-
Monitor the reaction by ¹H NMR spectroscopy until equilibrium is reached (i.e., the ratio of reactants and products remains constant).
-
The equilibrium constant (K_eq) is calculated from the concentrations of the species at equilibrium: K_eq = ([X⁺][AH]) / ([XH][A⁺]).
-
The difference in hydricity between the unknown and the reference is calculated using the equation: ΔΔG°H- = -RTln(K_eq).
-
The hydricity of the unknown organohydride is then determined by adding this difference to the known hydricity of the reference compound.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key processes in the application and evaluation of organohydride reducing agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Group 13 ion coordination to pyridyl breaks the reduction potential vs. hydricity scaling relationship for dihydropyridinates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic and kinetic studies of hydride transfer from Hantzsch ester under the promotion of organic bases - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Catalytic Reduction of CO2 by Renewable Organohydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental Evaluation of the Hydricity of Hydrosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermodynamic and kinetic studies of hydride transfer from Hantzsch ester under the promotion of organic bases - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Thermodynamic Hydricity of Transition Metal Hydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Predictive Power of 3D-QSAR in the Development of Novel Benzothiazoline Inhibitors
A Comparative Guide for Researchers in Drug Discovery
In the relentless pursuit of more effective therapeutics, computational models have emerged as indispensable tools for accelerating drug discovery. Among these, three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling has proven to be a powerful strategy for predicting the biological activity of novel compounds and guiding their optimization. This guide provides a comprehensive comparison of 3D-QSAR modeling in predicting the efficacy of novel benzothiazoline inhibitors against various biological targets, supported by experimental data from in-vitro assays. We delve into the methodologies behind these predictions and compare the performance of this compound derivatives with established inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals.
The 3D-QSAR Workflow: From Molecular Structure to Predicted Activity
The foundation of a successful 3D-QSAR study lies in a meticulously executed workflow that translates the three-dimensional properties of molecules into a predictive statistical model. This process, crucial for understanding the structure-activity relationships of this compound inhibitors, involves several key stages.
Comparative Efficacy of this compound Inhibitors
The true measure of a 3D-QSAR model's utility lies in its ability to predict compounds with superior biological activity. The following tables summarize the experimentally determined efficacy (IC50 values) of various this compound derivatives and compare them with standard or alternative inhibitors for specific therapeutic targets.
Table 1: this compound Derivatives as Urease Inhibitors
Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. The data below compares the inhibitory potential of synthesized benzothiazole (B30560) analogs against urease with thiourea, a standard urease inhibitor.
| Compound ID | Structure/Substitution | Experimental IC50 (µM)[1] | Standard Inhibitor (Thiourea) IC50 (µM)[1] |
| 3b | 2-amino-6-(aryl)benzothiazole | 6.01 ± 0.23 | 11.58 ± 0.34 |
| 3a | 2-amino-6-(aryl)benzothiazole | 10.25 ± 0.45 | 11.58 ± 0.34 |
| 3c | 2-amino-6-(aryl)benzothiazole | 12.89 ± 0.51 | 11.58 ± 0.34 |
| 3d | 2-amino-6-(aryl)benzothiazole | 15.67 ± 0.62 | 11.58 ± 0.34 |
| 3e | 2-amino-6-(aryl)benzothiazole | 21.07 ± 0.77 | 11.58 ± 0.34 |
Note: Lower IC50 values indicate higher inhibitory potency.
Table 2: Benzothiazole Derivatives as Cholinesterase Inhibitors
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial targets in the management of Alzheimer's disease. This table compares the efficacy of novel benzothiazole-based compounds with the standard drug, Donepezil.[2]
| Compound | Target Enzyme | Experimental IC50 (µM)[2] | Standard Drug (Donepezil) IC50 (µM)[2] |
| New Scaffold 1 | AChE | 6.40 ± 1.80 | 14.47 ± 1.20 |
| New Scaffold 2 | BuChE | 6.70 ± 1.65 | 19.90 ± 2.40 |
| New Scaffold 3 | AChE | 41.65 ± 7.20 | 14.47 ± 1.20 |
| New Scaffold 4 | BuChE | 44.65 ± 7.40 | 19.90 ± 2.40 |
Note: Lower IC50 values indicate higher inhibitory potency.
Table 3: Anticancer Activity of Benzothiazole Derivatives
The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy. The cytotoxic effects of benzothiazole derivatives are compared here with Erlotinib, an approved EGFR inhibitor.
| Compound | Cell Line | Experimental IC50 (µM)[3] | Standard Drug (Erlotinib) IC50 (µM)[3] |
| 188a | Cancer Cell Line | ≈0.69 | 1.3 |
| 188b | Cancer Cell Line | 1.16 | 1.3 |
| 188c | Cancer Cell Line | 4.82 | 1.3 |
Note: Lower IC50 values indicate higher cytotoxicity.
Signaling Pathways Targeted by this compound Inhibitors
Many this compound derivatives exert their therapeutic effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. The diagram below illustrates a simplified representation of the EGFR signaling cascade, a common target for anticancer benzothiazole compounds.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound inhibitors.
3D-QSAR Modeling Protocol
A typical 3D-QSAR study involves the following steps:
-
Data Set Preparation: A series of this compound derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific target are collected. The structures are built and optimized using molecular mechanics force fields.[4]
-
Molecular Alignment: The molecules in the dataset are aligned or superimposed according to a common scaffold or a template molecule. This is a critical step to ensure that the variations in activity are due to the differences in the substituent groups.
-
Generation of Molecular Interaction Fields (MIFs): The aligned molecules are placed in a 3D grid. A probe atom (e.g., a sp3 carbon atom with a +1 charge) is used to calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies at each grid point.
-
Statistical Analysis: Partial Least Squares (PLS) regression analysis is commonly used to establish a correlation between the MIFs (independent variables) and the biological activities (dependent variable).[4]
-
Model Validation: The predictive power of the generated QSAR model is rigorously validated using methods like leave-one-out cross-validation (q²) and by predicting the activity of an external test set of compounds (r²_pred).[4]
-
Visualization and Interpretation: The results are visualized as 3D contour maps, which indicate regions where steric bulk, positive or negative charge, hydrophobicity, or hydrogen bonding character are favorable or unfavorable for biological activity. This provides crucial insights for the design of new, more potent inhibitors.
In Vitro Urease Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of Jack bean urease is prepared in a phosphate (B84403) buffer. The substrate solution consists of urea (B33335) and phenol (B47542) red in a buffer.
-
Incubation: The test compounds (this compound derivatives) at various concentrations are pre-incubated with the urease solution.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the urea substrate solution.
-
Absorbance Measurement: The rate of ammonia (B1221849) production is determined by measuring the increase in absorbance at a specific wavelength due to the change in pH indicated by phenol red.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the urease activity (IC50) is calculated from the dose-response curve.
Cholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Solutions of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), the test inhibitors, acetylthiocholine (B1193921) iodide (ATCI) or butyrylthiocholine (B1199683) iodide (BTCI) as substrates, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen are prepared in a phosphate buffer.
-
Incubation: The enzyme is pre-incubated with different concentrations of the this compound inhibitors.
-
Reaction Initiation: The reaction is started by the addition of the substrate (ATCI or BTCI).
-
Detection: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The increase in absorbance is monitored spectrophotometrically.
-
IC50 Determination: The IC50 values are determined by plotting the percentage of inhibition versus the inhibitor concentration.
MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilizing agent like DMSO.
-
Absorbance Reading: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Conclusion
3D-QSAR modeling stands out as a robust and predictive tool in the rational design of novel this compound inhibitors. The comparative data presented in this guide demonstrates that these computationally designed compounds can exhibit potent inhibitory activities, often surpassing those of standard drugs. The detailed experimental protocols provide a framework for the validation of these in-silico predictions. By integrating computational modeling with experimental validation, researchers can significantly streamline the drug discovery process, leading to the faster identification and optimization of promising therapeutic candidates. The continued application and refinement of 3D-QSAR methodologies will undoubtedly play a pivotal role in the future of medicinal chemistry and the development of next-generation inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 4. Pharmacophore mapping, 3D QSAR, molecular docking, and ADME prediction studies of novel Benzothiazinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Benzothiazoline: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount, particularly in the handling and disposal of chemical reagents. This guide provides a comprehensive, step-by-step procedure for the safe disposal of benzothiazoline, drawing upon safety data for the closely related compound benzothiazole (B30560) and general principles of hazardous waste management. Given that this compound can undergo spontaneous aerial oxidation to form benzothiazole, the disposal protocols for benzothiazole are highly relevant.
Immediate Safety and Logistical Information
Before initiating any disposal procedures, it is critical to recognize the potential hazards associated with this compound and its derivatives. Benzothiazole, the oxidized form of this compound, is classified as toxic if swallowed or in contact with skin, harmful if inhaled, and causes serious eye irritation.[1][2] Therefore, stringent safety measures are necessary.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn.[1]
-
Lab Coat: A lab coat should be worn to protect from skin contact.
Handling:
-
All work with this compound and its waste must be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid breathing vapors or mists.[4]
-
Prevent contact with skin and eyes.[2]
-
Ensure eyewash stations and safety showers are readily accessible.[4]
Hazard Profile Summary
The following table summarizes the potential hazards associated with benzothiazole, which should be considered when handling this compound.
| Hazard Classification | Description | Citations |
| Acute Toxicity (Oral) | Toxic if swallowed. | [1][2] |
| Acute Toxicity (Dermal) | Toxic in contact with skin. | [1][2] |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | [1][2] |
| Eye Irritation | Causes serious eye irritation. | [1][2] |
| Organ Damage | May cause damage to organs (Blood, Blood system) through prolonged or repeated exposure. | [2] |
| Aquatic Hazard | Harmful to aquatic life. | [2] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound waste is through incineration by a licensed hazardous waste disposal facility.[1] Adherence to institutional and local regulations is mandatory throughout the process.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealable container for this compound waste. This container must be made of a material compatible with the chemical.
-
Collect all waste materials, including unused product, reaction byproducts, and contaminated items (e.g., pipette tips, gloves, weighing paper), in this designated container.[3]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
2. Labeling:
-
The waste container must be clearly marked as "Hazardous Waste."[1]
-
Label the container with the full chemical name: "Waste this compound."[3]
-
Include appropriate hazard symbols (e.g., toxic, irritant).[3]
-
Indicate the approximate quantity of waste in the container.
3. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials such as strong acids and bases.[3][5]
4. Preparation for Disposal (If Required):
-
For incineration, the material may need to be dissolved or mixed with a combustible solvent.[1]
-
This step should only be performed in a chemical fume hood and in consultation with your institution's EHS department or the licensed waste disposal contractor to ensure the choice of solvent is compatible with the incinerator's requirements.[1]
5. Arranging for Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3]
-
Provide them with the complete safety data sheet (SDS) for benzothiazole as a reference for this compound.[1]
-
Ensure that the substance and its container do not come into contact with soil or surface water.[1]
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate: Evacuate the immediate area and keep unnecessary personnel away.[4]
-
Ventilate: Ensure adequate ventilation.[4]
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[4]
-
Collect: Place the contaminated absorbent material into a suitable, sealed container for disposal as hazardous waste.[4]
-
Decontaminate: Clean the spill area thoroughly.
-
Avoid: Do not allow the spilled material to enter drains, sewers, or waterways.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Benzothiazoline
Essential Safety and Handling Guide for Benzothiazoline
This guide provides crucial safety, operational, and disposal protocols for laboratory professionals, including researchers, scientists, and drug development experts, who handle this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Important Note on Chemical Identity: It is critical to distinguish this compound from the similarly named Benzothiazole. Benzothiazole is classified as toxic if swallowed or in contact with skin, harmful if inhaled, and a cause of serious eye irritation[1][2][3]. In contrast, available safety data for this compound (CAS No. 4433-52-7) does not indicate it is a hazardous substance under Regulation (EC) No. 1272/2008. However, as with any chemical, prudence dictates the use of appropriate personal protective equipment and adherence to safe laboratory practices.
Personal Protective Equipment (PPE)
Even without a formal hazard classification, maintaining a barrier between the researcher and the chemical is a fundamental principle of laboratory safety. The following PPE is recommended as a minimum requirement when handling this compound.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles or Glasses | Must be approved under government standards (e.g., NIOSH in the US or EN 166 in the EU) and equipped with side shields to protect against splashes[1][4][5]. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use. Use proper technique for glove removal to avoid skin contact[4]. |
| Body | Laboratory Coat | A standard, long-sleeved laboratory coat should be worn at all times to protect skin and personal clothing from accidental spills[4]. |
| Respiratory | Ventilation Controls | All handling should occur in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure[4][6]. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound before beginning any work[4].
-
Ensure Proper Ventilation: Prepare a certified chemical fume hood or ensure the designated workspace is well-ventilated[4][6].
-
Assemble Materials: Gather all necessary equipment, including PPE, glassware, solvents, and clearly labeled waste containers, before handling the chemical[4].
-
Inspect PPE: Check all personal protective equipment for integrity. Do not use damaged gloves, goggles, or lab coats[7].
Handling the Chemical
-
Don Appropriate PPE: Before entering the designated handling area, put on a lab coat, safety goggles, and gloves[4].
-
Minimize Dust and Aerosols: Handle the material carefully to avoid creating dust or aerosols. If dissolving, add the solid to the solvent slowly[4].
-
Keep Containers Sealed: When not in use, ensure the primary container is tightly sealed to prevent spills or contamination[8].
-
Work Within a Fume Hood: Conduct all procedural steps, especially weighing and transferring, inside a fume hood to contain any potential fumes or dust[1].
Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area with an appropriate solvent, followed by soap and water, after the procedure is complete[4].
-
Hand Washing: Wash hands thoroughly with soap and water immediately after handling is complete, even if gloves were worn[7].
-
Waste Disposal: Segregate and dispose of all chemical waste and contaminated materials according to the disposal plan outlined below[4].
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE Selection Workflow for Handling this compound.
Disposal Plan
Proper disposal of chemical waste and contaminated materials is essential for laboratory safety and environmental protection.
Waste Segregation and Collection
-
Chemical Waste: Collect any surplus or waste this compound in a designated, compatible, and clearly labeled hazardous waste container. The container must be kept sealed when not in use[6][9].
-
Contaminated PPE: All disposable items that have come into contact with this compound, such as gloves, weighing boats, or paper towels, must be considered contaminated. Place these items in a separate, sealed container that is clearly labeled as "Hazardous Waste" and specifies the contents[6][9].
Final Disposal Protocol
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup[6].
-
Follow Regulations: Ensure that all waste is disposed of in strict accordance with local, state, and federal regulations[10]. Never dispose of chemical waste down the drain or in regular trash receptacles.
Visual Guide for Disposal
This flowchart outlines the required steps for the safe disposal of this compound and associated contaminated materials.
Caption: Disposal Plan for this compound and Contaminated PPE.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. synerzine.com [synerzine.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. pppmag.com [pppmag.com]
- 6. benchchem.com [benchchem.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. nipissingu.ca [nipissingu.ca]
- 10. Registration Dossier - ECHA [echa.europa.eu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
